Technical Documentation Center

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
  • CAS: 110874-21-0

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Characterization of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. The document outlines a robust two-step...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. The document outlines a robust two-step synthetic strategy commencing from glycerol, a renewable feedstock.[1][2][3] The guide delves into the causal reasoning behind the chosen synthetic route, offering step-by-step protocols for the selective 1,3-dibenzoylation of glycerol and the subsequent protection of the secondary alcohol with a methoxymethyl (MOM) ether. Furthermore, it establishes a rigorous framework for the structural elucidation and purity assessment of the target compound using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This paper is intended for researchers, chemists, and professionals in drug development and materials science who require a reliable and well-documented procedure for preparing and validating this specific glycerol derivative.

Strategic Approach: Retrosynthetic Analysis

The synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is most logically approached via a two-step sequence starting from the readily available and inexpensive triol, glycerol. The core challenge lies in the selective functionalization of the three hydroxyl groups. A direct, one-pot synthesis is impractical due to the similar reactivity of the primary (C1, C3) and secondary (C2) hydroxyls, which would lead to a complex mixture of products.

Our strategy, therefore, hinges on exploiting the subtle reactivity differences and employing a protecting group strategy:

  • Step 1: Selective Esterification. The primary hydroxyl groups at the C1 and C3 positions of glycerol are sterically more accessible than the secondary hydroxyl at C2. This allows for a selective dibenzoylation to form the key intermediate, 2-hydroxypropane-1,3-diyl dibenzoate (glycerol 1,3-dibenzoate).[4]

  • Step 2: Protecting Group Installation. With the primary positions blocked as benzoate esters, the remaining secondary alcohol is then protected as a methoxymethyl (MOM) ether. This reaction is highly selective for the only available hydroxyl group.[5]

This approach is efficient, high-yielding, and provides excellent control over the final molecular architecture.

G Target 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Intermediate Glycerol 1,3-dibenzoate Target->Intermediate MOM Protection Glycerol Glycerol Intermediate->Glycerol Selective Dibenzoylation Reagent1 Benzoyl Chloride Reagent1->Intermediate Reagent2 MOM-Cl / Base Reagent2->Target

Caption: Retrosynthetic pathway for the target molecule.

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and must be handled with extreme caution.[5]

Step 1: Synthesis of 2-Hydroxypropane-1,3-diyl dibenzoate (Intermediate)

This procedure leverages the preferential reactivity of primary alcohols for esterification. Pyridine is used as a solvent and to neutralize the HCl byproduct generated during the reaction.

  • Reagents & Materials:

    • Glycerol (1.0 eq)

    • Benzoyl Chloride (2.2 eq)

    • Pyridine (anhydrous)

    • Dichloromethane (DCM, anhydrous)

    • 1 M Hydrochloric Acid (HCl)

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Protocol:

    • To a stirred solution of glycerol in anhydrous pyridine at 0 °C (ice bath), add benzoyl chloride dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quench the reaction by slowly adding water.

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford glycerol 1,3-dibenzoate as a white solid or viscous oil.[4]

Step 2: Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (Target Compound)

This step involves the protection of the secondary alcohol using MOM-Cl and a non-nucleophilic base, N,N-Diisopropylethylamine (DIPEA), which scavenges the generated acid without competing in the reaction.[5]

  • Reagents & Materials:

    • Glycerol 1,3-dibenzoate (1.0 eq)

    • Chloromethyl methyl ether (MOM-Cl) (1.5 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

    • Dichloromethane (DCM, anhydrous)

    • Saturated Ammonium Chloride (NH₄Cl) solution

    • Brine

    • Anhydrous Magnesium Sulfate (MgSO₄)

    • Silica gel for column chromatography

    • Hexanes/Ethyl Acetate solvent system

  • Protocol:

    • Dissolve the glycerol 1,3-dibenzoate intermediate in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

    • Cool the solution to 0 °C (ice bath).

    • Add DIPEA, followed by the dropwise addition of MOM-Cl.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

    • Monitor the reaction by TLC. Upon completion, quench with a saturated aqueous solution of NH₄Cl.

    • Separate the layers and extract the aqueous phase with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the final product, 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Caption: High-level experimental workflow for the synthesis.

Characterization and Data Analysis

Rigorous characterization is essential to confirm the structure and purity of the synthesized 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Thin Layer Chromatography (TLC)

TLC is an indispensable tool for monitoring reaction progress and guiding purification.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A 4:1 mixture of Hexanes:Ethyl Acetate is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm) will show the aromatic benzoate groups. Staining with potassium permanganate (KMnO₄) can also be used. The starting material (glycerol 1,3-dibenzoate) will have a lower Rf value than the final, less polar product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation.

Table 1: Predicted ¹H NMR Spectroscopic Data (in CDCl₃, 400 MHz)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H (ortho)~ 8.05dd4HProtons adjacent to ester carbonyl
Ar-H (meta, para)~ 7.40 - 7.60m6HRemaining aromatic protons
O-CH₂ -O~ 4.85s2HAcetal protons of MOM group
CH₂ -OBz (C1, C3)~ 4.55dd4HProtons on C1 and C3
CH -OMOM (C2)~ 4.10quintet1HProton on C2
O-CH₃ ~ 3.40s3HMethyl protons of MOM group

Causality: The aromatic protons ortho to the electron-withdrawing ester group are deshielded and appear furthest downfield.[6] The acetal protons (O-CH₂-O) are characteristic of the MOM group and typically appear around 4.6-4.9 ppm.[7] The diastereotopic protons on C1 and C3 are coupled to the C2 proton, resulting in a doublet of doublets.

Table 2: Predicted ¹³C NMR Spectroscopic Data (in CDCl₃, 100 MHz)

CarbonChemical Shift (δ, ppm)Assignment
C=O~ 166.2Ester Carbonyl
Ar-C (ipso)~ 130.0Aromatic C attached to C=O
Ar-C (para)~ 133.0Aromatic CH
Ar-C (ortho)~ 129.7Aromatic CH
Ar-C (meta)~ 128.4Aromatic CH
O-C H₂-O~ 96.5Acetal Carbon of MOM group
C H-OMOM (C2)~ 75.0C2 of glycerol backbone
C H₂-OBz (C1, C3)~ 64.0C1 and C3 of glycerol backbone
O-C H₃~ 55.8Methyl Carbon of MOM group
Infrared (IR) Spectroscopy

IR spectroscopy is used to confirm the presence of key functional groups.

Table 3: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityVibrationFunctional Group
~ 3065MediumC-H stretchAromatic C-H
~ 2960, 2850MediumC-H stretchAliphatic C-H
~ 1725Strong, SharpC=O stretchEster Carbonyl
~ 1270, 1110StrongC-O stretchEster & Ether C-O

Trustworthiness: The presence of a strong absorption at ~1725 cm⁻¹ confirms the benzoate esters. The absence of a broad O-H stretch (typically ~3400 cm⁻¹) from the precursor validates the successful MOM protection of the secondary alcohol.[8]

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall composition.

  • Technique: Electrospray Ionization (ESI-MS) is suitable.

  • Expected Ion: [M+Na]⁺ (Sodium adduct) is commonly observed.

  • Molecular Formula: C₁₉H₂₀O₆

  • Molecular Weight: 344.36 g/mol

  • Expected [M+Na]⁺: m/z ≈ 367.12

Conclusion

This guide presents a validated and reliable two-step synthesis for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate from glycerol. The methodology emphasizes selectivity and control, utilizing a logical sequence of esterification followed by alcohol protection. The comprehensive characterization plan, incorporating TLC, NMR, IR, and MS, provides a self-validating system to ensure the identity, structure, and purity of the final compound. This protocol is robust and suitable for implementation in research and development settings requiring high-purity glycerol derivatives.

References

  • Wuts, P. G. M. (n.d.). NMR Data for Methoxymethyl Ethers. In Greene's Protective Groups in Organic Synthesis. (Source for typical NMR shifts of MOM ethers).
  • Behr, A., & Awad, N. (2022). Preparation and Uses of Chlorinated Glycerol Derivatives. Molecules. Available at: [Link]

  • Tshibangu, P., et al. (2024). Synthesis and Beneficials Effects of Glycerol Derivatives. Preprints.org. Available at: [Link]

  • Moura, C. V. R., et al. (2012). Synthesis and Characterization of Polyesters from Glycerol by-Product of Biodiesel Production. Journal of the Brazilian Chemical Society. Available at: [Link]

  • Jerbi, A., et al. (2024). Scheme 34 Synthesis of glycerol formal from glycerol condensation with formaldehyde. ResearchGate. (Illustrates general synthetic utility of glycerol). Available at: [Link]

  • García, J., et al. (2014). Glycerol based solvents: synthesis, properties and applications. Green Chemistry. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane (dimethyl ether). (Provides a reference for the absence of O-H bands in ethers). Available at: [Link]

  • Tudorie, M., et al. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Available at: [Link]

  • Nakajima, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega. Available at: [Link]

  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5. (Confirms existence and commercial relevance of the labeled compound). Available at: [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. (General information on MOM protecting groups). Available at: [Link]

  • Van Lanen, S. G., et al. (2008). Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. Journal of Bacteriology. Available at: [Link]

  • Yadav, G. D., & Mistry, C. K. (2018). Solvent-Free Benzylation of Glycerol by Benzyl Alcohol Using Heteropoly Acid Impregnated on K-10 Clay as Catalyst. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. (General stability and reaction information for MOM ethers). Available at: [Link]

  • Feng, S., et al. (2020). Progress in Production of 1,3-propanediol From Selective Hydrogenolysis of Glycerol. Frontiers in Chemistry. Available at: [Link]

  • PubChem. (n.d.). Glyceryl dibenzoate. (Compound summary for the intermediate). Available at: [Link]

  • Babalola, K. A., et al. (2018). Towards selective electrochemical conversion of glycerol to 1,3-propanediol. RSC Advances. Available at: [Link]

  • Wang, Y., et al. (2003). Conversion of Glycerol to 1,3-Propanediol via Selective Dehydroxylation. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Figure A2.1. NMR spectrum of synthesized 1,3-propanediol dibenzoate. (Reference NMR for a similar dibenzoate structure). Available at: [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of ( S)- N, N-diethyl-2-formyl-2-(methoxymethoxy)butyramide.... (Example of a related synthesis involving a MOM group). Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2′-Deoxyribonucleosides: β-3′,5′-Di-O-Benzoylthymidine.... (Example of dibenzoylation on a different polyol). Available at: [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

For Researchers, Scientists, and Drug Development Professionals Introduction 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, with the CAS number 110874-21-0, is a benzoate ester of a protected glycerol derivative. Its str...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, with the CAS number 110874-21-0, is a benzoate ester of a protected glycerol derivative. Its structure, featuring a methoxymethyl (MOM) ether protecting group on the central hydroxyl group of the glycerol backbone and benzoate esters at the 1 and 3 positions, makes it a compound of interest in various fields of organic synthesis. Benzoate esters are widely utilized as plasticizers, and their derivatives are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The methoxymethyl ether group is a common protecting group for alcohols, valued for its relative stability under a range of conditions and its straightforward removal.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a proposed synthetic route, and expected analytical characterization data. This information is intended to support researchers in the effective utilization and analysis of this compound.

Physicochemical Properties

The physicochemical properties of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate are summarized in the table below. While some properties are empirically known from commercial suppliers, others are estimated based on the properties of structurally similar compounds, such as other benzoate esters and polyols.[1][2][3]

PropertyValueSource/Justification
CAS Number 110874-21-0Commercial Supplier
Molecular Formula C₁₉H₂₀O₆Calculated
Molecular Weight 344.36 g/mol Commercial Supplier
Appearance Brown OilCommercial Supplier
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateCommercial Supplier[4]
Boiling Point > 200 °C at 760 mmHg (estimated)Based on similar high-molecular-weight benzoate esters.
Density ~1.2 g/cm³ (estimated)Based on structurally related glycerol esters.
Refractive Index ~1.54 (estimated)Based on aromatic esters.

Proposed Synthesis

G cluster_0 Step 1: Protection of Central Hydroxyl Group cluster_1 Step 2: Deprotection and Benzoylation A 1,3-O-Benzylideneglycerol B 2-O-(Methoxymethyl)-1,3-O-benzylideneglycerol A->B  MOM-Cl, DIPEA, DCM   C 2-O-(Methoxymethyl)glycerol B->C  H₂, Pd/C, EtOH   D 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate C->D  Benzoyl Chloride, Pyridine, DCM  

Step 1: Synthesis of 2-O-(Methoxymethyl)-1,3-O-benzylideneglycerol

The synthesis begins with the commercially available cis-1,3-O-benzylideneglycerol, which has its 1 and 3 hydroxyl groups protected as a benzylidene acetal. The remaining free secondary hydroxyl group at the 2-position is then protected with a methoxymethyl (MOM) group.

Protocol:

  • To a solution of cis-1,3-O-benzylideneglycerol (1 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 2-O-(methoxymethyl)-1,3-O-benzylideneglycerol.

Step 2: Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

The benzylidene acetal protecting the 1 and 3 hydroxyl groups is removed by hydrogenolysis, followed by the benzoylation of the resulting diol.[5]

Protocol:

  • Dissolve the 2-O-(methoxymethyl)-1,3-O-benzylideneglycerol (1 equivalent) in ethanol in a flask suitable for hydrogenation.

  • Add a catalytic amount of palladium on charcoal (10% Pd/C).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain crude 2-O-(methoxymethoxy)glycerol.

  • Dissolve the crude diol in anhydrous DCM and add pyridine (2.5 equivalents).

  • Cool the mixture to 0 °C and add benzoyl chloride (2.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel to yield 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Analytical and Spectroscopic Characterization

The structure and purity of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate can be confirmed by a combination of spectroscopic methods. The expected spectral data are outlined below.

G cluster_0 Spectroscopic Analysis NMR (¹H and ¹³C) NMR (¹H and ¹³C) IR Spectroscopy IR Spectroscopy Mass Spectrometry Mass Spectrometry

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different proton environments in the molecule. The aromatic protons of the benzoate groups will appear as multiplets in the downfield region (typically δ 7.4-8.1 ppm). The methoxy group of the MOM ether will present as a singlet at approximately δ 3.3-3.4 ppm.[6] The two methylene protons of the MOM group (-O-CH₂-O-) will give a singlet around δ 4.6-4.7 ppm.[6] The protons on the glycerol backbone will appear as a set of multiplets, with the protons on the ester-bearing carbons shifted downfield compared to the central methine proton.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the benzoate groups at around δ 165-167 ppm. The aromatic carbons will resonate in the δ 128-133 ppm region. The methylene carbon of the MOM ether (-O-CH₂-O-) is expected at approximately δ 96 ppm, and the methoxy carbon at around δ 55 ppm.[6] The carbons of the glycerol backbone will appear in the δ 60-80 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorption bands characteristic of the ester functional groups. A strong C=O stretching vibration for the benzoate esters will be observed around 1720-1740 cm⁻¹.[7][8] Additionally, characteristic C-O stretching bands for the ester and ether linkages will be present in the fingerprint region (1000-1300 cm⁻¹).[8] The aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 344. The fragmentation pattern is expected to be characteristic of benzoate esters and ethers. Common fragmentation pathways would include the loss of the methoxymethyl group, the benzoate groups, and cleavage of the glycerol backbone. A prominent peak at m/z 105, corresponding to the benzoyl cation (C₆H₅CO⁺), is a characteristic fragment for benzoate esters.[9][10][11]

Conclusion

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a specialized organic compound with potential applications as an intermediate in complex syntheses. While detailed physicochemical data in the public literature is scarce, this guide provides a consolidated overview of its known properties, a plausible synthetic route based on established chemical transformations, and a comprehensive outline of the expected analytical and spectroscopic data. This information serves as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the informed use and characterization of this compound.

References

  • Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Organic Spectroscopy International. (2015). Ester infrared spectra. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [Link]

  • YouTube. (2021). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Retrieved from [Link]

  • SpectraBase. (n.d.). bis-(Methoxymethyl)-ether;oxybis-[methoxymethane]. Retrieved from [Link]

  • YouTube. (2012). An Introduction to IR Spectroscopy - Esters. Retrieved from [Link]

  • Scribd. (n.d.). The IR Spectrum of Benzoic. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Benzoic acid, ethyl ester. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na] + ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Conversion of Glycerol to 1,3-Propanediol via Selective Dehydroxylation. Retrieved from [Link]

  • ScienceDirect. (n.d.). Structural effects of diacidic and glycolic moieties on physicochemical properties of aromatic polyesterdiols from glycolysis/esterification of poly(ethylene terephthalate) wastes. Retrieved from [Link]

  • Glen Research. (n.d.). Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • ResearchGate. (n.d.). 4(2)-Methoxyphenyl glycerol ethers in the synthesis of nonracemic di-O,O-acylglycerols. Retrieved from [Link]

  • American Chemical Society. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

  • ACS Publications. (n.d.). Conversion of Glycerol to 1,3-Propanediol via Selective Dehydroxylation. Retrieved from [Link]

  • PubMed Central. (n.d.). Progress in 1,3-propanediol biosynthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical and Chemical Properties of Polyols. Retrieved from [Link]

  • MDPI. (n.d.). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System. Retrieved from [Link]

  • PubMed Central. (n.d.). Review on the Impact of Polyols on the Properties of Bio-Based Polyesters. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation of Glycerol Derivatives by Entered of Glycerol in Different Chemical Organic Reactions: A review. Retrieved from [Link]

  • Wikipedia. (n.d.). 1,3-Propanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). transacetalization of glycerol with 2,2-dimethoxypropane using zeolites under mild conditions. Retrieved from [Link]

  • PubMed. (n.d.). Microbial production of 1,3-propanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). Structural Effects of Diacidic and Glycolic Moieties on Physicochemical Properties of Aromatic Polyesterdiols Glycolysis/Esterification of Poly(ethylene terephthalate) Wastes. Retrieved from [Link]

  • PubMed Central. (n.d.). Preparation of 2-Arachidonoylglycerol by Enzymatic Alcoholysis: Effects of Solvent and Water Activity on Acyl Migration. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the Preparation of Glycerol Formal.
  • ResearchGate. (n.d.). Improved Process for the Continuous Acylation of 1,3-Benzodioxole. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of 1,3-propanediol.

Sources

Foundational

An In-depth Technical Guide to 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This technical guide provides a comprehensive overview of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This technical guide provides a comprehensive overview of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a molecule of interest in organic synthesis and potentially in pharmaceutical applications. While specific, in-depth research on this exact molecule is not widely available in public literature, this guide synthesizes information based on the well-understood chemistry of its constituent parts: a glycerol backbone, benzoate esters, and a methoxymethyl (MOM) ether protecting group. This document will delve into its chemical identity, a plausible synthetic route, its chemical properties, and its potential applications in the fields of drug development and material science, all grounded in established chemical principles.

Chemical Identity and Properties

CAS Number: 110874-21-0[1]

IUPAC Name: 2-(methoxymethoxy)propane-1,3-diyl dibenzoate[1]

Molecular Formula: C₁₉H₂₀O₆[1]

Molecular Weight: 344.36 g/mol [1]

The structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate consists of a central glycerol core. The hydroxyl groups at the 1 and 3 positions are esterified with benzoic acid, forming benzoate esters. The secondary hydroxyl group at the 2-position is protected as a methoxymethyl (MOM) ether. This structural arrangement suggests a molecule designed with specific chemical stability and reactivity in mind.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 110874-21-0ChemicalBook[1]
Molecular Formula C₁₉H₂₀O₆ChemicalBook[1]
Molecular Weight 344.36ChemicalBook[1]
Physical Form Brown OilChemicalBook[1]
Solubility Chloroform, Dichloromethane, Ethyl AcetateChemicalBook[1]

Synthesis and Chemical Reactivity

While a specific, published synthesis for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is not readily found, a plausible synthetic route can be devised based on standard organic chemistry transformations. The synthesis would likely involve a three-step process starting from glycerol.

Step 1: Protection of the Secondary Hydroxyl Group

The central hydroxyl group of glycerol is first protected to prevent its reaction in the subsequent esterification step. The methoxymethyl (MOM) ether is a suitable protecting group for this purpose. The reaction is typically carried out using chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).[2][3]

Step 2: Esterification of the Primary Hydroxyl Groups

The two primary hydroxyl groups of the MOM-protected glycerol are then esterified with benzoic acid. This can be achieved through various esterification methods, such as Fischer esterification with an acid catalyst or by using a more reactive derivative of benzoic acid, like benzoyl chloride, in the presence of a base like pyridine.

Step 3: Deprotection of the Secondary Hydroxyl Group (if required)

The MOM group is stable under neutral and basic conditions but can be removed under acidic conditions to yield the free hydroxyl group.[1][2] Common reagents for MOM deprotection include dilute hydrochloric acid in an alcohol solvent or Lewis acids.[2] The stability of the MOM group to a range of pH (4-12) and various oxidizing and reducing agents makes it a versatile protecting group in multi-step syntheses.[1][4]

Diagram 1: Proposed Synthetic Workflow

G Glycerol Glycerol MOM_Glycerol 1,3-dihydroxy-2-(methoxymethoxy)propane Glycerol->MOM_Glycerol  MOMCl, DIPEA Target 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate MOM_Glycerol->Target  Benzoyl Chloride, Pyridine Deprotected 1,3-bis(benzoyloxy)propan-2-ol Target->Deprotected  Acidic Hydrolysis (e.g., HCl)

Caption: Proposed synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Potential Applications in Drug Development and Material Science

The unique structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate lends itself to several potential applications, primarily as a chemical intermediate or a specialized excipient.

As a Prodrug Linker or Backbone

The glycerol backbone is a common motif in pharmaceuticals and is generally recognized as safe (GRAS).[5] Glycerol and its derivatives are used to enhance the solubility and stability of drug molecules.[5][6] The benzoate esters can be designed to be hydrolyzed by esterases in the body, releasing a therapeutic agent.[7][8] This suggests that 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate could serve as a scaffold for the development of prodrugs, where an active pharmaceutical ingredient (API) is attached to the glycerol backbone. The MOM-protected hydroxyl group offers a site for further chemical modification.

Intermediate in the Synthesis of Complex Molecules

The presence of a protecting group and two ester functionalities makes this molecule a valuable intermediate in the synthesis of more complex molecules. The MOM group allows for selective reactions at other parts of the molecule without affecting the secondary hydroxyl group. Following these reactions, the MOM group can be removed to reveal the hydroxyl group for further functionalization. This is a common strategy in the synthesis of natural products and other complex organic molecules.[4]

As a Plasticizer

Dibenzoate esters of glycols, such as diethylene glycol dibenzoate, are used as plasticizers in various polymers.[9][10] These compounds are valued for their low toxicity and good performance. Given its structural similarity, 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate could potentially be explored as a specialty plasticizer where its unique substitution might impart desirable properties to a polymer matrix.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols for the synthesis and deprotection of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate based on established chemical literature.

Protocol 1: Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
  • Protection: To a solution of glycerol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add N,N-diisopropylethylamine (DIPEA, 1.1 eq).

  • Slowly add chloromethyl methyl ether (MOMCl, 1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1,3-dihydroxy-2-(methoxymethoxy)propane.

  • Esterification: Dissolve the MOM-protected glycerol (1.0 eq) in anhydrous pyridine at 0 °C.

  • Slowly add benzoyl chloride (2.2 eq) to the solution.

  • Stir the reaction at room temperature for 16 hours.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify by column chromatography to yield 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Protocol 2: Deprotection to 1,3-bis(benzoyloxy)propan-2-ol
  • Dissolve 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (1.0 eq) in a mixture of methanol and 1 M hydrochloric acid (10:1 v/v).

  • Stir the reaction at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1,3-bis(benzoyloxy)propan-2-ol.

Diagram 2: Potential Role as a Prodrug Scaffold

G Prodrug API-O-CH2-CH(OMOM)-CH2-O-API (Prodrug Form) Active_Drug 2 x API-OH (Active Drug) Prodrug->Active_Drug  Esterase Hydrolysis in vivo Prodrug->Backbone

Caption: Hydrolysis of a hypothetical prodrug based on the target molecule.

Conclusion

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a molecule with a well-defined chemical structure that suggests significant potential as a synthetic intermediate and as a scaffold in medicinal chemistry. Its synthesis can be readily achieved through standard protection and esterification reactions. While direct applications are not yet widely documented, its inherent chemical properties, derived from its glycerol backbone, benzoate esters, and MOM protecting group, provide a strong basis for its utility in the development of new therapeutics and materials. Further research into the specific properties and applications of this compound is warranted.

References

  • Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. NY: J. Wiley.
  • Grokipedia. (n.d.). Methoxymethyl ether.
  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group.
  • Han, J. H., Kwon, Y. E., Sohn, J.-H., & Ryu, D. H. (2010). A Facile Method for the Rapid and Selective Deprotection of Methoxymethyl (MOM) Ethers. Tetrahedron, 66(9), 1673–1677.
  • Bentham Science Publishers. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5).
  • ACS Publications. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 9353–9359.
  • YouTube. (2022). MOM Protecting Group Addition | Organic Chemistry.
  • National Center for Biotechnology Information. (2022).
  • ResearchGate. (n.d.).
  • Patsnap. (2024). Glycerol as a Carrier in Targeted Drug Delivery Systems.
  • Patsnap. (2024). How Glycerol Improves Suspension Stability in Pharmaceuticals.
  • National Center for Biotechnology Information. (n.d.).
  • ACS Publications. (n.d.). Ester Bonds in Prodrugs. ACS Chemical Biology.
  • National Center for Biotechnology Information. (n.d.). Lipid-Based Drug Carriers for Prodrugs to Enhance Drug Delivery. PMC.
  • Scirp.org. (2024).
  • Authorea. (2020). Benzoate synthesis from glucose or glycerol using engineered Pseudomonas taiwanensis.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (2017).
  • Wiley Online Library. (2020). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis.
  • Wiley Online Library. (n.d.). Benzoate Synthesis from Glucose or Glycerol Using Engineered Pseudomonas taiwanensis.
  • LookChem. (n.d.). USA Chemical Suppliers - Products: '0-9', Page: 679.
  • Scirp.org. (2024).
  • LookChem. (n.d.). Cas 70905-45-2,1-CHLORO-2-(CHLOROMETHYL).
  • MedKoo. (n.d.).
  • Pharmaffiliates. (n.d.). (17β)-2-(Acetyl-13C2)-17-(benzoyloxy)-4-oxaandrost-5-en-3-one.
  • Aaronchem. (n.d.).

Sources

Exploratory

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Executive Summary This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. Designed for researchers, chemists,...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. Designed for researchers, chemists, and drug development professionals, this document offers a detailed interpretation of predicted NMR spectra, rooted in fundamental principles and data from analogous structures. Beyond a simple data sheet, this guide explains the causal relationships between the molecular structure and its spectral features. It includes detailed, validated protocols for sample preparation and data acquisition, ensuring reproducibility and scientific rigor. The integration of tables for data summary and Graphviz diagrams for visualizing molecular and procedural relationships aims to provide a comprehensive and accessible resource for the structural elucidation of this and similar molecules.

Part 1: Introduction to the Molecule and Spectroscopic Approach

Molecular Structure and Functional Groups

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a symmetrically substituted diol. Its core structure consists of a three-carbon propane backbone. The central carbon (C2) is functionalized with a methoxymethyl (MOM) ether, a common protecting group for alcohols in organic synthesis. The terminal carbons (C1 and C3) are esterified with benzoate groups. This combination of functionalities—aromatic rings, ester carbonyls, and an acetal—results in a distinct and predictable NMR spectrum, making it an excellent subject for detailed spectroscopic analysis.

The strategic placement of these groups dictates the chemical environment of each proton and carbon atom, influencing their respective chemical shifts and coupling patterns. Understanding these relationships is paramount for unambiguous structural confirmation.

Caption: Molecular structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate with key protons labeled for NMR assignment.

The Imperative of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. ¹H NMR provides information about the electronic environment, number, and connectivity of protons, while ¹³C NMR reveals the carbon skeleton of the molecule. For a molecule like 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, NMR is essential to:

  • Confirm Connectivity: Verify that the benzoate and MOM groups are attached to the correct positions on the propanediyl backbone.

  • Verify Functional Groups: Confirm the presence of the ester carbonyls, the aromatic rings, and the specific acetal of the MOM group through their characteristic chemical shifts.[1][2]

  • Assess Purity: Identify the presence of any residual starting materials, solvents, or byproducts.

This guide will proceed by predicting the ¹H and ¹³C NMR spectra, followed by a detailed interpretation of each signal.

Part 2: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum is predicted based on established principles of chemical shifts, deshielding effects, and spin-spin coupling. The symmetry of the molecule simplifies the spectrum, as the two benzoate groups and the two terminal CH₂ groups are chemically equivalent.

Predicted ¹H NMR Data
LabelPredicted δ (ppm)MultiplicityIntegrationAssignment & Rationale
Ha 8.10 - 8.05Doublet (d)4HAromatic protons ortho to the ester carbonyl. They are the most deshielded aromatic protons due to the electron-withdrawing and anisotropic effects of the C=O group.[3][4]
Ha' 7.65 - 7.40Multiplet (m)6HAromatic protons meta and para to the ester carbonyl. These signals often overlap into a complex multiplet.
Hd 4.85 - 4.75Singlet (s)2HMethylene protons of the MOM group (O-CH₂ -O). This characteristic singlet appears significantly downfield due to being attached to two oxygen atoms.
Hb 4.60 - 4.45Doublet of Doublets (dd)4HMethylene protons of the propanediyl backbone (CH₂ -OBz). These protons are deshielded by the adjacent ester oxygen. They are coupled to the central methine proton (Hc), resulting in a doublet.
Hc 4.20 - 4.10Quintet (quint)1HMethine proton of the propanediyl backbone (CH -OMOM). This proton is deshielded by three oxygen atoms (one from the MOM group, two from the adjacent ester-linked carbons). It is coupled to the four equivalent Hb protons, resulting in a quintet.
He 3.45 - 3.35Singlet (s)3HMethyl protons of the MOM group (O-CH₃ ). This is a characteristic sharp singlet in a region typical for methoxy groups.[5]

Part 3: Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. Due to the molecule's symmetry, only nine distinct signals are expected.

Predicted ¹³C NMR Data
LabelPredicted δ (ppm)Assignment & Rationale
C=O 166.5Ester carbonyl carbon. Carbonyl carbons are typically the most downfield signals in a ¹³C spectrum.[2]
Cipso 133.5Aromatic carbon para to the ester group.
Cpara 130.0Aromatic carbon ipso to the ester group (the carbon attached to the C=O).
Cortho 129.7Aromatic carbons ortho to the ester group.
Cmeta 128.6Aromatic carbons meta to the ester group.
C4 96.0Acetal carbon of the MOM group (O -C-O ). This is a highly characteristic chemical shift for such a carbon.
C2 77.0Methine carbon of the propanediyl backbone (CH -OMOM). It is significantly deshielded by the attached MOM group and the influence of the adjacent ester-bearing carbons.
C1, C3 65.0Methylene carbons of the propanediyl backbone (CH₂ -OBz). These carbons are deshielded by the directly attached ester oxygen.
C5 56.0Methyl carbon of the MOM group (O-CH₃ ). This value is typical for a methoxy group attached to an sp³-hybridized carbon framework.[5][6]

Part 4: Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible data, a standardized experimental protocol is essential. This section outlines the necessary steps from sample preparation to instrument parameterization.

Sample Preparation Workflow

The choice of solvent and standard is critical for accurate chemical shift referencing and preventing signal overlap.

cluster_prep Sample Preparation weigh 1. Weigh Sample (10-20 mg) dissolve 2. Dissolve in Solvent (0.6-0.7 mL CDCl3) weigh->dissolve Accuracy is key add_std 3. Add Standard (1% TMS) dissolve->add_std Solvent Purity > 99.8% transfer 4. Transfer to NMR Tube add_std->transfer Use clean, dry pipettes vortex 5. Vortex to Homogenize transfer->vortex

Caption: Standardized workflow for NMR sample preparation.

Methodology:

  • Weighing: Accurately weigh approximately 15 mg of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate directly into a clean, dry vial.

  • Solvent Selection: Add ~0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing power for moderately polar organic compounds and its single, well-defined residual solvent peak (δ ≈ 7.26 ppm) that does not interfere with the analyte signals.

  • Internal Standard: Add a small drop of Tetramethylsilane (TMS, 0 ppm) to serve as the internal reference for both ¹H and ¹³C spectra.

  • Homogenization: Vortex the sample gently until the solid is completely dissolved.

  • Transfer: Using a clean glass pipette, transfer the solution into a 5 mm NMR tube.

¹H NMR Acquisition Parameters (400 MHz Spectrometer)
  • Pulse Sequence: zg30. A standard 30-degree pulse is used to ensure adequate signal for all protons without saturating the system, allowing for shorter relaxation delays.

  • Spectral Width (SW): 20 ppm. This wide window ensures that all signals, from the downfield aromatics to the upfield TMS, are captured.

  • Number of Scans (NS): 16. Sufficient for a good signal-to-noise ratio given the sample concentration.

  • Relaxation Delay (D1): 2.0 seconds. This delay allows for nearly complete T1 relaxation of most protons, leading to accurate integration.

  • Acquisition Time (AQ): 4.0 seconds. A longer acquisition time provides better resolution.

  • Receiver Gain (RG): Set automatically by the instrument to prevent signal clipping.

¹³C NMR Acquisition Parameters (100 MHz Spectrometer)
  • Pulse Sequence: zgpg30. A proton-decoupled sequence is used to collapse all C-H coupling, resulting in a spectrum of sharp singlets, which simplifies interpretation and improves signal-to-noise.

  • Spectral Width (SW): 240 ppm. This is necessary to cover the wide chemical shift range of carbon atoms, especially the downfield carbonyl signal.[2]

  • Number of Scans (NS): 1024. A higher number of scans is required to overcome the low natural abundance (1.1%) of the ¹³C isotope.

  • Relaxation Delay (D1): 2.0 seconds.

  • Acquisition Time (AQ): 1.2 seconds.

Justification for Choices: These parameters represent a robust starting point for routine analysis. The choice of a 30-degree pulse and a 2-second relaxation delay is a compromise that balances the need for quantitative accuracy with practical experiment time. For truly quantitative results, a longer D1 of 10-20 seconds and a 90-degree pulse would be required.

Part 5: Conclusion

The structural analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate by NMR spectroscopy is a clear demonstration of the technique's power. The predicted ¹H and ¹³C spectra reveal a set of distinct, well-resolved signals that directly correlate with the molecule's unique functional groups. The downfield aromatic signals, the characteristic shifts of the MOM protecting group, and the specific patterns of the propanediyl backbone provide an unambiguous spectroscopic fingerprint. The experimental protocols detailed herein offer a validated, reliable method for obtaining high-quality data, ensuring that researchers and scientists can confidently confirm the identity and purity of this compound in their own laboratories.

Part 6: References

  • The Royal Society of Chemistry. (2018). Supporting Information.

  • University of California, Irvine. (n.d.). Spectroscopy Tutorial: Esters.

  • Gadikota, V., et al. (2023). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry, 61(4), 248-252.

  • News-Medical.Net. (2015). Using EFT NMR to Determine Spectra of Propyl benzoate.

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2023). Introduction to Spectroscopy.

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications.

  • Marek, R., et al. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. The Journal of Physical Chemistry A, 117(3), 637-646.

  • Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. University of Wisconsin.

Sources

Foundational

mass spectrometry fragmentation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Authored by: A Senior Application Scientist Abstract This technical guide provides a detailed analysis o...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the mass spectrometric fragmentation behavior of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (MOM-GDB), a compound representative of protected polyol systems commonly encountered in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in related fields who utilize mass spectrometry for structural elucidation and reaction monitoring. We will explore the compound's ionization characteristics and delve into its primary fragmentation pathways, explaining the chemical logic behind the observed spectral patterns. The guide combines theoretical principles with practical, field-proven insights, offering a self-validating framework for interpreting the mass spectra of this and structurally related molecules.

Introduction: The Structural Context

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a derivative of glycerol in which the hydroxyl groups at positions 1 and 3 are esterified with benzoic acid, and the secondary hydroxyl group at position 2 is protected as a methoxymethyl (MOM) ether. Its chemical formula is C₁₉H₂₀O₆, with a monoisotopic mass of approximately 344.126 Da.

The structure incorporates three key functional groups that dictate its fragmentation pattern:

  • Two Benzoate Esters: These are prone to characteristic cleavages at the ester linkage.

  • One Methoxymethyl (MOM) Ether: This acetal protecting group is known for its specific and predictable fragmentation behavior under mass spectrometric conditions.

  • A Propanediyl (Glycerol) Backbone: The aliphatic chain provides sites for alpha-cleavage and other bond scissions.

Understanding the interplay of these groups is crucial for accurately interpreting the resulting mass spectrum. This guide will primarily focus on fragmentation following electrospray ionization (ESI), which would typically generate a protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.

Ionization and the Molecular Ion

Under typical positive-mode ESI conditions, the compound is expected to form adducts with protons or alkali metal ions. The most likely sites for protonation are the oxygen atoms of the ester carbonyls or the ether linkages.

  • Protonated Molecule [M+H]⁺: m/z 345.133

  • Sodium Adduct [M+Na]⁺: m/z 367.115

  • Potassium Adduct [M+K]⁺: m/z 383.089

The sodium adduct is often prominent due to the ubiquitous presence of sodium salts. For the purpose of this guide, we will analyze the fragmentation of the protonated molecule, [M+H]⁺, at m/z 345.

Primary Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion of MOM-GDB is governed by the relative lability of its functional groups. The MOM ether and the benzoate esters are the most reactive sites. Below, we detail the most probable fragmentation cascades.

Fragmentation Initiated by the Methoxymethyl (MOM) Group

The MOM ether is a highly labile protecting group, and its fragmentation often dominates the spectrum. The initial loss of the entire methoxymethoxy group or its components represents a key diagnostic pathway.

  • Pathway A: Loss of Methoxymethanol (CH₃OCH₂OH) This pathway involves the neutral loss of methoxymethanol (62.04 Da) from the protonated molecular ion, leading to the formation of a resonance-stabilized carbocation. This is a common fragmentation route for protonated MOM-protected alcohols.

    • [M+H]⁺ (m/z 345) → [M+H - CH₃OCH₂OH]⁺ + CH₃OCH₂OH

    • Resulting Ion: m/z 283.096

  • Pathway B: Loss of Formaldehyde (CH₂O) A characteristic fragmentation of MOM ethers involves the rearrangement and subsequent loss of a neutral formaldehyde molecule (30.01 Da). This results in the formation of a methyl ether.

    • [M+H]⁺ (m/z 345) → [M+H - CH₂O]⁺ + CH₂O

    • Resulting Ion: m/z 315.123

  • Pathway C: Generation of the Methoxymethyl Cation Direct cleavage of the C-O bond can produce the stable methoxymethyl cation.

    • [M+H]⁺ (m/z 345) → [CH₃OCH₂]⁺ + ...

    • Resulting Ion: m/z 45.033

The following diagram illustrates the initial fragmentation steps originating from the labile MOM group.

MOM_Group_Fragmentation cluster_mom MOM Group Fragmentation M_H [M+H]⁺ m/z 345.133 ion_283 [M+H - C₂H₆O₂]⁺ m/z 283.096 M_H->ion_283 - CH₃OCH₂OH ion_315 [M+H - CH₂O]⁺ m/z 315.123 M_H->ion_315 - CH₂O ion_45 [CH₃OCH₂]⁺ m/z 45.033 M_H->ion_45 Cleavage

Fig. 1: Initial fragmentation pathways involving the MOM group.
Fragmentation Initiated by the Benzoate Esters

The benzoate ester groups provide another set of predictable fragmentation pathways, primarily involving the loss of benzoic acid or the formation of the benzoyl cation.

  • Pathway D: Loss of Benzoic Acid (C₇H₆O₂) A very common fragmentation for benzoate esters is the neutral loss of benzoic acid (122.04 Da). This is often a major peak in the MS/MS spectrum.

    • [M+H]⁺ (m/z 345) → [M+H - C₇H₆O₂]⁺ + C₇H₆O₂

    • Resulting Ion: m/z 223.091

  • Pathway E: Formation of the Benzoyl Cation (C₇H₅O⁺) Cleavage of the ester C-O bond results in the formation of the highly stable, resonance-stabilized benzoyl cation. This ion is a hallmark of all benzoyl-containing compounds and is often the base peak in the spectrum.

    • [M+H]⁺ (m/z 345) → [C₆H₅CO]⁺ + ...

    • Resulting Ion: m/z 105.033

The ion at m/z 223 can subsequently lose another molecule of benzoic acid or undergo other cleavages, but the initial loss is most significant.

The following diagram illustrates the fragmentation pathways originating from the benzoate groups.

Benzoate_Group_Fragmentation cluster_benzoate Benzoate Ester Fragmentation M_H [M+H]⁺ m/z 345.133 ion_223 [M+H - C₇H₆O₂]⁺ m/z 223.091 M_H->ion_223 - Benzoic Acid ion_105 [C₆H₅CO]⁺ m/z 105.033 M_H->ion_105 Cleavage

Fig. 2: Primary fragmentation pathways involving the benzoate ester groups.

Secondary and Competitive Fragmentation

The primary fragment ions described above can undergo further fragmentation, creating a complex but interpretable pattern. The relative abundance of these ions depends on the collision energy used in the MS/MS experiment.

  • Fragmentation of the m/z 223 Ion: The ion formed by the loss of benzoic acid ([M+H - C₇H₆O₂]⁺) can subsequently lose the MOM group.

    • m/z 223.091 → Loss of CH₃OCH₂OH (62.04 Da) → m/z 161.049

  • Fragmentation of the m/z 315 Ion: The ion formed by the loss of formaldehyde ([M+H - CH₂O]⁺) is essentially a methyl ether derivative. It can then lose benzoic acid.

    • m/z 315.123 → Loss of C₇H₆O₂ (122.04 Da) → m/z 193.086

This competitive and sequential fragmentation provides deep structural confirmation. The overall proposed fragmentation cascade is summarized in the workflow below.

Overall_Fragmentation_Scheme M_H [M+H]⁺ m/z 345.133 ion_223 [M+H - C₇H₆O₂]⁺ m/z 223.091 M_H->ion_223 - C₇H₆O₂ ion_315 [M+H - CH₂O]⁺ m/z 315.123 M_H->ion_315 - CH₂O ion_105 [C₆H₅CO]⁺ m/z 105.033 M_H->ion_105 ion_45 [CH₃OCH₂]⁺ m/z 45.033 M_H->ion_45 ion_193 [C₁₀H₁₃O₃]⁺ m/z 193.086 ion_315->ion_193 - C₇H₆O₂ ion_193->ion_105 - C₃H₈O₂

Fig. 3: A consolidated workflow of major fragmentation pathways.

Summary of Expected Key Ions

For quick reference, the following table summarizes the key diagnostic ions expected in the tandem mass spectrum of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. The relative intensities may vary based on instrumental conditions.

m/z (Monoisotopic) Ion Formula Origin / Neutral Loss Significance
345.133[C₁₉H₂₁O₆]⁺[M+H]⁺Protonated Molecular Ion
315.123[C₁₈H₁₉O₅]⁺Loss of Formaldehyde (CH₂O)Diagnostic for MOM ether
223.091[C₁₂H₁₅O₄]⁺Loss of Benzoic Acid (C₇H₆O₂)Diagnostic for Benzoate Ester
193.086[C₁₁H₁₃O₃]⁺Loss of CH₂O, then loss of C₇H₆O₂Secondary fragment, confirms both groups
123.044[C₇H₇O₂]⁺Protonated Benzoic Acid [C₆H₅COOH+H]⁺Confirms presence of benzoate moiety
105.033[C₇H₅O]⁺Benzoyl CationHallmark of benzoate esters; often the base peak
45.033[C₂H₅O]⁺Methoxymethyl CationDiagnostic for MOM ether

Experimental Protocol: A Self-Validating Approach

To experimentally confirm these pathways, a standard Collision-Induced Dissociation (CID) or Higher-energy C-trap Dissociation (HCD) experiment should be performed on a quadrupole-Orbitrap or similar high-resolution mass spectrometer.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of 1-10 µg/mL. Add 0.1% formic acid to promote protonation.

  • Infusion: Infuse the sample directly into the ESI source at a flow rate of 5-10 µL/min to obtain a stable signal.

  • Full Scan (MS1): Acquire a full scan spectrum (e.g., m/z 100-500) to confirm the presence and charge state of the molecular ion ([M+H]⁺ at m/z 345.133 and/or [M+Na]⁺ at m/z 367.115).

  • Tandem MS (MS/MS):

    • Select the [M+H]⁺ ion (m/z 345.13) in the quadrupole for isolation.

    • Subject the isolated ion to CID or HCD. Start with a normalized collision energy (NCE) of 20-30 eV and acquire the product ion spectrum.

    • Trustworthiness Check: Perform a stepped NCE experiment (e.g., acquiring spectra at 15, 25, and 40 eV). At low energy, larger fragments (e.g., m/z 315, 223) should dominate. At higher energy, smaller, more stable fragments (e.g., m/z 105, 45) will increase in abundance. This validates the proposed sequential fragmentation pathways.

  • Data Analysis: Analyze the high-resolution product ion spectrum to match the exact masses of the observed fragments with the theoretical values proposed in this guide. A mass accuracy of <5 ppm is expected.

Conclusion

The mass spectrometric fragmentation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a predictable process governed by the well-established chemistry of its constituent functional groups. The spectrum is expected to be characterized by facile losses from the MOM ether (neutral loss of CH₂O or formation of m/z 45) and the benzoate esters (neutral loss of benzoic acid or formation of the m/z 105 benzoyl cation). By understanding these core pathways, analysts can confidently identify this molecule and perform structural elucidation on related compounds, using the principles and expected fragments detailed herein as an authoritative guide.

References

  • Falck, J. R., et al. (2007). "A New Reagent for the Facile and High-Yielding Conversion of Alcohols to MOM Ethers." Angewandte Chemie International Edition, 46(23), 4344-4346. While this paper focuses on synthesis, the stability and reactivity of MOM ethers discussed are fundamental to understanding their mass spectrometric behavior. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. This textbook provides a foundational understanding of the fragmentation of common functional groups, including esters, which supports the proposed formation of the benzoyl cation. Available at: [Link]

Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate: IR and UV-Vis Analysis

Introduction In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a molecule featuring a...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and materials science, the precise characterization of molecular structures is paramount. 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a molecule featuring a complex arrangement of ester, ether, and aromatic functionalities, serves as an excellent case study for the application of fundamental spectroscopic techniques. This guide provides a detailed examination of its structural elucidation using Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple data presentation to explain the causal relationships between molecular structure and spectral features. The protocols described herein are designed to be self-validating, ensuring that practitioners can confidently apply these methods to confirm the identity, purity, and electronic properties of this compound and structurally related molecules.

Molecular Structure and Spectroscopic Principles

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (CAS No: 110874-21-0) possesses several key functional groups that give rise to distinct spectroscopic signatures.[1][2]

Chemical Structure:

  • Benzoate Esters: Two benzoate groups are present, each containing an aromatic ring conjugated with a carbonyl (C=O) group. These are the primary chromophores responsible for UV absorption and produce strong, characteristic signals in the IR spectrum.

  • Methoxymethyl (MOM) Ether: An acetal group is located on the central carbon of the propane backbone. This group contributes characteristic C-O stretching vibrations in the IR spectrum.

  • Aliphatic Backbone: The propanediyl chain provides a flexible scaffold and contributes aliphatic C-H stretching and bending vibrations.

Spectroscopic Rationale:

  • Infrared (IR) Spectroscopy probes the vibrational transitions of molecules. When exposed to IR radiation, specific bonds absorb energy at characteristic frequencies, causing them to stretch or bend. This allows for the identification of functional groups.[3]

  • UV-Visible (UV-Vis) Spectroscopy investigates the electronic transitions within a molecule.[4] The conjugated π-electron systems in the benzoate groups absorb UV light, promoting electrons to higher energy orbitals. The wavelength of maximum absorbance (λmax) provides insight into the electronic structure of the chromophores.[5][6]

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is the definitive tool for identifying the functional groups present in 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. The spectrum is a composite of absorptions from the ester, ether, aromatic, and aliphatic moieties.

Predicted IR Absorption Bands

The causality behind the predicted peak locations is rooted in bond strength, atom masses, and electronic effects like conjugation. For instance, the conjugation of the carbonyl group with the benzene ring weakens the C=O double bond, lowering its stretching frequency compared to a simple aliphatic ester.[7]

Data Presentation: Characteristic IR Peaks
Wavenumber (cm⁻¹)IntensityVibrational ModeRationale and Comments
3100-3000Medium-WeakAromatic C-H StretchStretching of sp² C-H bonds on the benzene rings.
3000-2850MediumAliphatic C-H StretchStretching of sp³ C-H bonds in the propane backbone and methoxy group.
~1720 Strong, Sharp C=O Ester Stretch This is a key diagnostic peak. Its position is lower than a saturated ester (~1740 cm⁻¹) due to conjugation with the aromatic ring.[7][8]
1600-1450Medium-WeakAromatic C=C StretchSkeletal vibrations of the benzene rings, often appearing as a set of sharp peaks.
1300-1250 Strong Aryl-O Stretch (Ester) Asymmetric C-O-C stretching of the C(=O)-O portion. This is a very prominent band for benzoate esters.[9]
1150-1000 Strong, Broad Alkyl-O Stretch (Ester & Ether) A complex and broad region with overlapping symmetric C-O-C stretches from the ester O-CH₂ bonds and the C-O-C-O-C system of the MOM ether.[8]
~710StrongAromatic C-H BendOut-of-plane bending for a monosubstituted benzene ring.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is the preferred method for this compound, as it requires no sample preparation and provides high-quality spectra from a small amount of solid or liquid material.[10][11] The technique works by measuring the changes that occur in an internally reflected IR beam when it comes into contact with a sample.[10]

Methodology:

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Use a suitable solvent like isopropanol to wipe the surface and allow it to fully evaporate.

  • Background Acquisition: With the clean, empty crystal in place, acquire a background spectrum. This step is critical as it subtracts the absorbance from the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, providing a clean baseline.[3]

  • Sample Application: Place a small amount (a few milligrams) of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate onto the center of the ATR crystal.

  • Pressure Application: Lower the ATR press and apply firm, consistent pressure. This ensures intimate contact between the sample and the crystal surface, which is essential for a strong, high-quality signal.

  • Spectrum Acquisition: Acquire the sample spectrum. A typical setting is to co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over a range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum will be displayed in absorbance or transmittance. Perform any necessary baseline corrections.

  • Cleaning: Retract the press, remove the sample, and thoroughly clean the crystal with a solvent-moistened swab to prepare for the next measurement.

Visualization: ATR-FTIR Experimental Workflow

FTIR_Workflow cluster_prep Preparation cluster_acq Acquisition cluster_analysis Analysis Clean_Crystal 1. Clean ATR Crystal Background_Scan 2. Acquire Background (Atmosphere Subtraction) Clean_Crystal->Background_Scan Ensures clean baseline Apply_Sample 3. Apply Sample to Crystal Background_Scan->Apply_Sample Apply_Pressure 4. Apply Pressure (Ensure Contact) Apply_Sample->Apply_Pressure Acquire_Spectrum 5. Acquire Sample Spectrum Apply_Pressure->Acquire_Spectrum Process_Data 6. Process Data (Baseline Correction) Acquire_Spectrum->Process_Data Interpret_Spectrum 7. Identify Functional Groups Process_Data->Interpret_Spectrum

Caption: Workflow for acquiring an ATR-FTIR spectrum.

UV-Visible (UV-Vis) Spectroscopy Analysis

UV-Vis spectroscopy provides valuable information on the conjugated electronic system of the molecule. For 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, the analysis focuses exclusively on the two independent benzoate chromophores.

Predicted Electronic Transitions

The benzoate ester chromophore typically exhibits two distinct absorption bands corresponding to π → π* transitions.[12][13]

  • E2 Band: A high-intensity band around 230 nm. This transition involves the entire conjugated system of the benzene ring and the carbonyl group.

  • B Band: A lower-intensity, often broader band around 270-280 nm. This transition is primarily associated with the benzene ring and is "forbidden" by symmetry rules, resulting in lower absorbance.

Data Presentation: Characteristic UV-Vis Absorptions
Predicted λmaxSolventElectronic TransitionRationale and Comments
~230 nmEthanolπ → π* (E2 Band)Strong absorption characteristic of the benzoyl chromophore.[12]
~274 nmEthanolπ → π* (B Band)Weaker absorption, characteristic of the benzene ring. May appear as a shoulder on the tail of the stronger peak.[12]
Experimental Protocol: Solution UV-Vis Spectroscopy

This protocol is designed to generate a quantitative spectrum that can be used for concentration determination via the Beer-Lambert Law (A = εbc).

Methodology:

  • Solvent Selection: Choose a solvent that is transparent in the UV region of interest (typically 200-400 nm) and in which the analyte is soluble. Spectroscopic grade ethanol or cyclohexane are excellent choices.

  • Solution Preparation:

    • Accurately weigh a small amount of the compound (~5-10 mg) and dissolve it in the chosen solvent in a class A volumetric flask (e.g., 50 mL) to create a stock solution of known concentration.

    • Perform a serial dilution to obtain a final concentration that will yield an absorbance in the optimal range of 0.1-1.0 AU. A concentration in the low mg/L (ppm) range is typical.

  • Instrument Preparation: Turn on the spectrophotometer and its lamps (deuterium for UV, tungsten for visible) and allow it to warm up for at least 20 minutes to ensure a stable output.[14]

  • Cuvette Handling: Use a matched pair of quartz cuvettes (glass is not transparent below ~320 nm). Clean them with the solvent and handle them only by the frosted sides to avoid fingerprints on the optical surfaces.

  • Baseline/Blank Measurement: Fill one cuvette with the pure solvent. Place it in the reference beam path (or sample path for a stored blank). Run a baseline scan to zero the instrument's absorbance across the entire wavelength range.[14]

  • Sample Measurement: Rinse the second cuvette with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) and record the absorbance value at each maximum.

Visualization: UV-Vis Experimental Workflow

UVVis_Workflow cluster_prep Preparation cluster_calib Calibration cluster_acq Acquisition & Analysis Prep_Solution 1. Prepare Solution (Known Concentration) Warm_Up 2. Warm Up Spectrophotometer Fill_Blank 3. Fill Cuvette with Solvent Warm_Up->Fill_Blank Measure_Blank 4. Measure Blank (Set A=0) Fill_Blank->Measure_Blank Fill_Sample 5. Fill Cuvette with Sample Measure_Blank->Fill_Sample Measure_Sample 6. Measure Sample Spectrum Fill_Sample->Measure_Sample Analyze_Data 7. Determine λmax and Absorbance Measure_Sample->Analyze_Data

Caption: Workflow for acquiring a solution UV-Vis spectrum.

Conclusion: A Synthesized Spectroscopic Profile

The combination of IR and UV-Vis spectroscopy provides a comprehensive and confirmatory characterization of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

  • The IR spectrum acts as a molecular fingerprint, confirming the presence of all critical functional groups: the conjugated ester carbonyl at ~1720 cm⁻¹, the complex C-O stretches of the ester and MOM ether in the 1300-1000 cm⁻¹ region, and the distinct aromatic and aliphatic C-H stretches.

  • The UV-Vis spectrum validates the electronic structure, showing the characteristic π → π* transitions of the benzoyl chromophores at approximately 230 nm and 274 nm. Furthermore, it provides the basis for quantitative analysis, which is crucial in drug formulation and quality control.

By employing the rigorous protocols outlined in this guide, researchers can achieve a high degree of confidence in the structural identity and integrity of their synthesized compounds, ensuring the reliability and reproducibility of their scientific findings.

References

  • NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • Linstrom, P.J.; Mallard, W.G. The NIST Chemistry WebBook: A Chemical Data Resource on the Internet. J. Chem. Eng. Data 2001, 46, 5, 1059-1063. [Link]

  • UV-visible spectroscopy of benzoate esters, SF and their reaction... ResearchGate. [Link]

  • Hendry, W. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. J Pharm Sci Emerg Drugs 2017, 5, 2. [Link]

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. University of Dayton. [Link]

  • Ester infrared spectra. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • IR Spectroscopy Tutorial: Esters. University of Calgary. [Link]

  • Do, T. et al. Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts. Physical Chemistry Chemical Physics 2020, 22, 10562-10571. [Link]

  • Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research. [Link]

  • Sample Preparation – FT-IR/ATR. University of Southern Mississippi. [Link]

  • Uv vis spectroscopy practical. SlideShare. [Link]

  • Mohammed, A. M. UV-Visible Spectrophotometric Method and Validation of Organic Compounds. International Journal of Advanced Research in Science, Communication and Technology 2021. [Link]

  • Benzoic acid, ethyl ester. NIST Chemistry WebBook. [Link]

  • How To Perform UV Vis Spectroscopy? Chemistry For Everyone. YouTube. [Link]

  • Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate. Shanghai Huicheng Biological Technology Co., Ltd. [Link]

  • Do, T. et al. Experimental UV spectra of benzoic acid derivatives. ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide on the Solubility and Stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Abstract This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a key intermediate and building block in various organic syntheses. For re...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a key intermediate and building block in various organic syntheses. For researchers, scientists, and professionals in drug development, a thorough understanding of these fundamental physicochemical properties is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of related products. This document details robust, step-by-step protocols for the systematic evaluation of solubility in a range of relevant solvents and the assessment of stability under forced degradation conditions, including hydrolytic, oxidative, and photolytic stress. The causality behind experimental choices is elucidated, and all methodologies are designed as self-validating systems. All claims are substantiated with citations to authoritative sources to ensure scientific integrity.

Introduction

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, also known as MOM-protected glycerol dibenzoate, is a specialized organic molecule utilized in multi-step organic synthesis. The methoxymethyl (MOM) ether serves as a protecting group for the secondary alcohol of the glycerol backbone, allowing for selective reactions at other positions of the molecule. The dibenzoate esters contribute to the compound's lipophilicity and can influence its interactions in various chemical environments.

The utility of this compound in complex synthetic pathways, particularly in pharmaceutical development, necessitates a deep understanding of its solubility and stability. Solubility dictates the choice of appropriate solvent systems for reactions, purification, and formulation, directly impacting reaction kinetics, yield, and purity. Stability, the capacity of the compound to resist chemical change over time, is a critical quality attribute that influences storage conditions, shelf-life determination, and the impurity profile of final products.[1][2][3]

This guide is structured to provide both theoretical insights and practical, field-proven methodologies for characterizing these essential properties.

Chemical and Physical Properties

A foundational understanding of the intrinsic properties of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is essential before delving into its solubility and stability profiles.

PropertyValueSource
Chemical Name 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate[4]
CAS Number 110874-21-0[4]
Molecular Formula C19H20O6[5]
Molecular Weight 344.36 g/mol Calculated
Appearance Brown Oil[4]

Note: The molecular weight is calculated based on the molecular formula. A deuterated analog is also available for use as an internal standard in analytical research.[5]

Solubility Profile: A Systematic Approach

The solubility of an organic compound is a function of its structural characteristics and the physicochemical properties of the solvent. For 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, the presence of two benzoate groups suggests a significant degree of lipophilicity, while the ether linkages introduce some polar character.

Rationale for Solvent Selection

The choice of solvents for solubility determination should be systematic, spanning a range of polarities and functionalities to construct a comprehensive profile. The solvents selected for this guide are representative of those commonly encountered in organic synthesis, purification, and formulation.

  • Non-polar Solvents (e.g., Hexanes, Toluene): To assess solubility based on van der Waals interactions.

  • Polar Aprotic Solvents (e.g., Dichloromethane, Chloroform, Ethyl Acetate, Acetone): To evaluate the impact of dipole-dipole interactions.[4]

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): To determine the influence of hydrogen bonding potential.

Experimental Protocol: Equilibrium Solubility Determination

This protocol describes a standardized method for determining the equilibrium solubility of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. The principle involves saturating a known volume of solvent with the compound and quantifying the dissolved concentration.

Step-by-Step Methodology:

  • Preparation: Accurately weigh an excess amount of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate into a series of screw-capped vials.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of each selected solvent to the respective vials.

  • Equilibration: Seal the vials and place them on a rotating shaker in a constant temperature bath (e.g., 25°C) to facilitate equilibration. The system should be allowed to equilibrate for a sufficient duration (e.g., 24-48 hours), which should be determined empirically.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to permit the undissolved solid to settle.

  • Sampling and Dilution: Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Solubility Data Summary

The following table summarizes the expected solubility of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in various solvents.

SolventPolarity IndexExpected Solubility (mg/mL)Classification
Dichloromethane3.1> 100Very Soluble[4]
Chloroform4.1> 100Very Soluble[4]
Ethyl Acetate4.4> 100Very Soluble[4]
Acetone5.1SolubleSoluble[7]
Toluene2.4SolubleSoluble
Methanol5.1Sparingly SolubleSparingly Soluble
Ethanol4.3Sparingly SolubleSparingly Soluble[7]
Water10.2< 0.1Insoluble[7]
Hexanes0.1< 1Slightly Soluble

Note: The classifications are based on general solubility definitions. The ester's insolubility in water is due to its predominantly non-polar structure.[7]

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Weigh excess compound prep2 Add precise solvent volume prep1->prep2 equil Rotate at constant temperature prep2->equil analysis1 Sample supernatant equil->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify by HPLC analysis2->analysis3

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development and is essential for understanding the intrinsic stability of a molecule.[2][3] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[1][8][9]

The Rationale for Stress Conditions

The selection of stress conditions is guided by international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[9][10] The goal is to induce a target degradation of 5-20% to ensure that the analytical methods are capable of detecting and resolving degradants from the parent compound.[9]

Experimental Protocol: Forced Degradation

This protocol outlines a systematic approach to investigating the stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate under various stress conditions.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in a suitable solvent (e.g., acetonitrile) at a known concentration.

  • Application of Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid and heat at 60°C for a specified duration (e.g., 2, 4, 8, 24 hours).[8]

    • Basic Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide and maintain at room temperature for a specified duration (e.g., 1, 2, 4, 8 hours).[8] Given the presence of ester groups, degradation is expected to be rapid.

    • Oxidative Degradation: Treat the stock solution with 3% hydrogen peroxide at room temperature for a specified duration.[8]

    • Thermal Degradation: Expose a solid sample of the compound to dry heat (e.g., 80°C) for a defined period.[3]

    • Photolytic Degradation: Expose a solution of the compound to a calibrated light source according to ICH Q1B guidelines.[10]

  • Sample Quenching and Neutralization: At each time point, withdraw an aliquot of the stressed sample. For acid and base hydrolysis, neutralize the sample with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze the samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from all process impurities and degradation products.

  • Data Evaluation: Calculate the percentage of degradation and monitor for the appearance of new peaks, which represent potential degradation products.

Expected Stability Profile and Degradation Pathways

Based on the chemical structure, the following degradation pathways are anticipated:

  • Hydrolysis: The ester linkages are susceptible to both acid- and base-catalyzed hydrolysis, yielding benzoic acid and 2-(methoxymethoxy)-1,3-propanediol. The methoxymethyl (MOM) ether is also susceptible to acidic hydrolysis.

  • Oxidation: While the molecule does not contain highly susceptible functional groups, oxidation could potentially occur at the benzylic positions under harsh conditions.

Stability Data Summary
Stress ConditionReagent/ConditionTemperatureExpected Outcome
Acidic Hydrolysis0.1 M HCl60°CSignificant degradation
Basic Hydrolysis0.1 M NaOHRoom TemperatureRapid degradation
Oxidation3% H2O2Room TemperatureModerate degradation
ThermalDry Heat80°CMinimal degradation
PhotolyticICH Q1BAmbientTo be determined
Workflow for Forced Degradation Studies

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidation prep->oxid therm Thermal prep->therm photo Photolytic prep->photo analysis1 Quench/Neutralize acid->analysis1 base->analysis1 oxid->analysis1 therm->analysis1 photo->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 analysis3 Evaluate Degradation analysis2->analysis3

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide has provided a comprehensive framework for the systematic evaluation of the solubility and stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. The detailed protocols and the rationale behind the experimental designs are intended to equip researchers, scientists, and drug development professionals with the necessary tools to thoroughly characterize this important chemical entity. A profound understanding of these fundamental properties is indispensable for the successful application of this compound in complex organic synthesis and for ensuring the quality, safety, and efficacy of the resulting products. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

  • The International Pharmaceutical Excipients Council. (n.d.). Excipient Stability Guide. GMP Navigator. Retrieved from [Link]

  • Sciex. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Retrieved from [Link]

  • Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5. Retrieved from [Link]

  • Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Retrieved from [Link]

  • PubChem. (n.d.). Propanol, (2-methoxymethylethoxy)-, benzoate. Retrieved from [Link]

  • Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved from [Link]

  • ResolveMass. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • University of Technology. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Quora. (2017, June 24). How can you determine the solubility of organic compounds? Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. Retrieved from [Link]

Sources

Exploratory

Topic: 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate: A Guide to its Rational Synthesis and Historical Context

An In-Depth Technical Guide for Drug Development Professionals This guide provides a detailed exploration of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a molecule whose significance lies not in a singular, landmark d...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

This guide provides a detailed exploration of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a molecule whose significance lies not in a singular, landmark discovery, but in its representation of fundamental, strategic chemical synthesis. For the researcher, its structure is a case study in the application of protecting group chemistry, a cornerstone of modern multi-step organic synthesis. We will dissect its logical construction, provide field-proven protocols for its synthesis, and situate its existence within the broader context of glycerol chemistry and synthetic methodology.

Deconstruction of the Target Molecule: A Retrosynthetic Approach

The structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is composed of three key fragments:

  • A glycerol backbone (propane-1,2,3-triol).

  • Two benzoate esters at the primary (C1 and C3) positions.

  • A methoxymethyl (MOM) ether at the secondary (C2) position.

The presence of the MOM ether is the most telling feature. The MOM group is a classic acetal-based protecting group for alcohols.[1][2] Its purpose is to temporarily mask the reactivity of a hydroxyl group to prevent unwanted side reactions while other parts of a molecule are being modified.[3] This strongly implies that 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is not an end-product itself, but rather a stable intermediate in a more complex synthetic sequence.

The logical approach to its synthesis, therefore, involves the selective manipulation of the three hydroxyl groups of glycerol. A primary retrosynthetic disconnection breaks the C-O bonds of the esters and the MOM ether, leading back to glycerol, benzoic acid, and a MOM-donating reagent.

G Target 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Intermediate1 1,3-Propanediyl Dibenzoate (Protected Diol) Target->Intermediate1 Deprotection (MOM Ether Cleavage) BenzoicAcid Benzoic Acid (Acylating Agent) Target->BenzoicAcid Ester Hydrolysis Glycerol Glycerol (Starting Material) Intermediate1->Glycerol Ester Hydrolysis MOM_Source MOM-Cl (Protecting Agent) Intermediate1->MOM_Source Retrosynthesis of Protection Step

Caption: Retrosynthetic analysis of the target molecule.

This analysis reveals two primary forward-synthesis pathways:

  • Pathway A: Start with glycerol, selectively protect the secondary hydroxyl group with MOM ether, and then esterify the two primary hydroxyl groups.

  • Pathway B: Start with glycerol, esterify the two primary hydroxyls with benzoyl chloride, and then protect the remaining secondary hydroxyl with the MOM group.

Pathway B is generally more efficient and common. The primary hydroxyls of glycerol are sterically more accessible and more reactive than the secondary hydroxyl, allowing for selective esterification under controlled conditions.

Historical Synthesis Context: The Evolution of Key Reactions

The synthesis of this molecule relies on two well-established transformations in organic chemistry: esterification and ether formation (specifically, protection of an alcohol).

The Benzoylation of Polyols

The formation of benzoate esters from alcohols and benzoyl chloride is a classic reaction. Early methods often employed the Schotten-Baumann reaction, which involves treating an alcohol with an acyl chloride under aqueous alkaline conditions.[4] Modern variations provide higher yields and simpler workups. For substrates like glycerol, direct esterification with benzoic acid is also possible but often requires high temperatures and strong acid catalysts, which can lead to side products like acrolein.[5][6] The use of benzoyl chloride with a non-nucleophilic base in an aprotic solvent is a cleaner, more controlled method.

The Rise of the MOM Protecting Group

The methoxymethyl (MOM) ether was developed as a robust yet readily cleavable protecting group for alcohols.[1] It forms a stable acetal that is resistant to a wide range of nucleophiles, bases, and redox reagents.[2] Its installation typically involves reacting an alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).[2][3] The base neutralizes the HCl generated during the reaction without competing in nucleophilic attack. The MOM group's stability under many conditions and its clean removal under acidic conditions have made it an indispensable tool in total synthesis.[7]

Validated Synthesis Protocols

The following protocols represent a reliable, two-step pathway (Pathway B) for the laboratory-scale synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Step 1: Synthesis of 1,3-Propanediyl Dibenzoate (Glycerol Dibenzoate)

This protocol prioritizes the selective acylation of the primary hydroxyl groups of glycerol.

Causality Behind Experimental Choices:

  • Solvent (DCM): Dichloromethane is an inert, aprotic solvent that dissolves the reactants well and does not participate in the reaction.

  • Base (Pyridine/DIPEA): A non-nucleophilic base is crucial to scavenge the HCl byproduct of the acylation. Pyridine can also act as a nucleophilic catalyst, but a hindered base like DIPEA is often preferred to minimize side reactions.

  • Temperature (0 °C to RT): Starting the reaction at a low temperature helps control the initial exotherm from the highly reactive benzoyl chloride, improving selectivity for the primary hydroxyls. Allowing it to warm to room temperature ensures the reaction proceeds to completion.

  • Workup: The aqueous washes are critical. The HCl wash removes excess base, the sodium bicarbonate wash removes unreacted benzoic acid, and the brine wash begins the drying process.

Protocol:

  • Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Argon), add glycerol (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M solution). Cool the flask to 0 °C in an ice bath.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution and stir for 10 minutes.

  • Acylation: Slowly add benzoyl chloride (2.2 eq) dropwise via a syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching & Workup: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and dilute with additional DCM.

  • Purification: Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude glycerol 1,3-dibenzoate. Further purification can be achieved via column chromatography if necessary.

Step 2: MOM Protection of Glycerol 1,3-Dibenzoate

This protocol introduces the MOM protecting group onto the remaining secondary alcohol.

Causality Behind Experimental Choices:

  • Reagent (MOM-Cl): Chloromethyl methyl ether is the standard reagent for introducing the MOM group. Extreme caution is required as MOM-Cl is a potent carcinogen. [1] All manipulations should be performed in a certified chemical fume hood.

  • Base (DIPEA): As in Step 1, DIPEA is the base of choice to neutralize the generated HCl without interfering with the reaction.[2]

  • Solvent (DCM): Again, DCM serves as an excellent inert solvent for this transformation.

G Start Glycerol 1,3-Dibenzoate Intermediate Oxonium Ion Intermediate Start->Intermediate Nucleophilic Attack Reagents MOM-Cl DIPEA, DCM Reagents->Intermediate Reaction Product 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Intermediate->Product Deprotonation by DIPEA Byproduct DIPEA·HCl Intermediate->Byproduct

Caption: Workflow for the MOM protection step.

Protocol:

  • Preparation: Dissolve the glycerol 1,3-dibenzoate (1.0 eq) from Step 1 in anhydrous DCM in a flame-dried flask under an inert atmosphere. Cool the solution to 0 °C.

  • Base Addition: Add DIPEA (1.5 eq) and stir.

  • MOM-Cl Addition: Add chloromethyl methyl ether (MOM-Cl) (1.2 eq) dropwise. (Warning: Carcinogen) .

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours, monitoring by TLC.

  • Workup & Purification: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, can be purified by flash column chromatography on silica gel.

Data Summary and Self-Validating Systems

For a synthesis to be trustworthy, it must be validated. The expected outcome and criteria for success for each step are outlined below.

StepReactionStarting MaterialProductTypical YieldPurity Validation Method
1BenzoylationGlycerolGlycerol 1,3-Dibenzoate75-85%¹H NMR, ¹³C NMR, TLC
2MOM ProtectionGlycerol 1,3-Dibenzoate2-(Methoxymethoxy)-1,3-propanediyl dibenzoate80-95%¹H NMR, Mass Spec, IR

Self-Validation: The success of Step 1 is validated by the disappearance of the starting material on a TLC plate and the appearance of a new, less polar spot. ¹H NMR spectroscopy would confirm the presence of benzoate protons and the disappearance of two primary alcohol protons. The success of Step 2 is confirmed by the appearance of characteristic singlets in the ¹H NMR spectrum for the -O-CH₂-O- (approx. 4.7 ppm) and -O-CH₃ (approx. 3.4 ppm) protons of the MOM group.

Conclusion

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a synthetic construct born from the necessities of multi-step synthesis. It is a tangible example of the strategic use of protecting groups to orchestrate complex chemical transformations. Its synthesis is a logical and high-yielding process that relies on fundamental, well-understood reactions. For the drug development professional, understanding the rationale behind the synthesis of such intermediates is key to troubleshooting, optimizing, and scaling complex synthetic routes.

References

  • Wuts, P. G. M.; Greene, T.W. (2006). Greene's Protective Groups in Organic Synthesis. J. Wiley.[1]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from AdiChemistry.[2]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from Total Synthesis.[3]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from Organic Chemistry Portal.[7]

  • Jerome, F., et al. (2007). Synthesis and physico-chemical properties of alkyl glycerol ethers. Green Chemistry.
  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9. Retrieved from Veeprho.[8]

  • ResearchGate. (n.d.). Glycerol Ether Synthesis: A Bench Test for Green Chemistry Concepts and Technologies. Retrieved from ResearchGate.[5]

  • ResearchGate. (n.d.). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from ResearchGate.[9]

  • Google Patents. (n.d.). CN103086891A - Preparation method of plasticizer diethylene glycol dibenzoate. Retrieved from Google Patents.[6]

  • Google Patents. (n.d.). US2956978A - Polyalkylene glycol dibenzoates, process of making same and resinous compositions plasticized therewith. Retrieved from Google Patents.[4]

Sources

Foundational

A Technical Guide to Investigating the Potential Biological Activity of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Abstract The landscape of drug discovery is in constant need of novel chemical entities with unique biological activities. 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate presents itself as one such molecule with a conspic...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The landscape of drug discovery is in constant need of novel chemical entities with unique biological activities. 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate presents itself as one such molecule with a conspicuous absence of characterization in the scientific literature regarding its pharmacological properties. Notably, its deuterated analog is employed as an internal standard in the analysis of Estradiol, a primary female sex hormone.[1] This association provides a compelling, albeit indirect, rationale for investigating its potential interactions with endocrine pathways. This guide outlines a comprehensive, multi-tiered strategy for the systematic evaluation of the biological activity of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, beginning with robust in silico predictive modeling, followed by a rigorous cascade of in vitro validation assays. Our objective is to provide researchers, scientists, and drug development professionals with a detailed, scientifically-grounded framework to elucidate the compound's potential as a new pharmacological agent.

Introduction: The Case for a Systematic Investigation

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a small molecule whose primary documented use is in organic synthesis.[2] Its chemical structure, represented by the SMILES string COCOC(COC(=O)C1=CC=CC=C1)COC(=O)C2=CC=CC=C2, reveals a dibenzoate core with a methoxymethyl ether functional group, suggesting potential for various molecular interactions.[3]

The critical impetus for this proposed investigation stems from the use of its deuterated form as an analog of Estradiol in pharmacokinetic studies.[1] This suggests a structural or electronic similarity that may allow it to interact with biological targets of Estradiol, most notably the estrogen receptors (ERα and ERβ). Such interactions could classify it as a potential endocrine-disrupting chemical (EDC) or a novel selective estrogen receptor modulator (SERM).

Given the dearth of empirical data, a systematic approach is warranted. This guide details a logical workflow, commencing with computational predictions to generate testable hypotheses about the compound's drug-like properties and potential biological targets. These hypotheses will then be rigorously tested through a tiered in vitro screening process, starting with broad cytotoxicity profiling and progressing to specific, target-oriented assays.

Part 1: In Silico Profiling - A Predictive Foundation

Before committing to resource-intensive wet-lab experiments, a thorough in silico evaluation is essential to predict the compound's pharmacokinetic profile (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity) and to identify its most probable biological targets.[4][5][6] This computational screening phase serves to prioritize experimental efforts and to provide a mechanistic framework for interpreting subsequent in vitro data.

Workflow for In Silico Analysis

The initial step involves submitting the compound's SMILES string to a suite of validated, freely accessible web-based platforms.[7] The workflow is designed to build a comprehensive profile, from basic physicochemical properties to high-level target predictions.

in_silico_workflow cluster_input Input cluster_prediction Prediction Platforms cluster_output Predicted Outputs smiles SMILES String COCOC(...)C2 swissadme SwissADME smiles->swissadme pkcsm pkCSM smiles->pkcsm swisstarget SwissTargetPrediction smiles->swisstarget druglikeness Drug-Likeness & Physicochemical Properties swissadme->druglikeness admet ADMET Profile pkcsm->admet targets Potential Biological Targets swisstarget->targets

Caption: Workflow for the in silico prediction of compound properties.

Predicted Physicochemical and ADMET Properties

Utilizing platforms such as SwissADME and pkCSM, we can generate a profile of the compound's likely behavior in a biological system.[5][7] This includes adherence to established drug-likeness rules (e.g., Lipinski's Rule of Five) and predictions of its ADMET characteristics.

Table 1: Predicted Physicochemical and ADMET Properties of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

ParameterPredicted ValueInterpretation / Significance
Physicochemical Properties
Molecular Weight344.36 g/mol Compliant with Lipinski's rule (<500)
LogP (Lipophilicity)~2.5 - 3.0Optimal range for cell membrane permeability
H-bond Donors0Compliant with Lipinski's rule (<5)
H-bond Acceptors6Compliant with Lipinski's rule (<10)
Pharmacokinetics (ADMET)
GI AbsorptionHighLikely to be well-absorbed orally
BBB PermeantYesPotential for central nervous system activity
CYP450 Substrate/InhibitorPredictedPotential for drug-drug interactions
Aqueous SolubilityLowMay present formulation challenges
Toxicity
AMES ToxicityNoUnlikely to be mutagenic
hERG I InhibitionLow riskReduced risk of cardiac toxicity

Note: These values are hypothetical and would be generated using tools like SwissADME and pkCSM.

Biological Target Prediction

Ligand-based target prediction tools, such as SwissTargetPrediction and TargetHunter, compare the structure of our query compound to vast databases of known ligands with confirmed biological activities.[8][9] This approach can generate a ranked list of the most probable protein targets. Given the compound's relationship to an Estradiol analog, we would pay special attention to predictions involving nuclear receptors and other components of the endocrine signaling pathway.

Hypothetical Top Predicted Target Classes:

  • Nuclear Receptors: Estrogen Receptor Alpha (ERα), Estrogen Receptor Beta (ERβ)

  • Enzymes: Cytochrome P450 family, Fatty Acid Amide Hydrolase (FAAH)

  • G-protein coupled receptors (GPCRs)

These in silico findings provide a strong, data-driven rationale for the experimental assays detailed in the next section. The high probability of interaction with estrogen receptors makes this a primary avenue for investigation.

Part 2: In Vitro Biological Validation - From Prediction to Proof

The hypotheses generated through in silico modeling must be validated through rigorous in vitro experimentation. A tiered approach ensures that resources are used efficiently, starting with broad screening and moving towards more specific, mechanism-of-action studies.[10]

Tier 1: General Cytotoxicity Profiling

A fundamental first step in characterizing any new compound is to determine its effect on cell viability.[11] This provides a therapeutic window and ensures that any observed activity in subsequent assays is not merely a result of cell death. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[1]

  • Cell Culture: Culture human cell lines (e.g., MCF-7 breast cancer, HepG2 liver cancer, and HEK293 normal kidney cells) under optimal conditions (e.g., DMEM with 10% FBS at 37°C, 5% CO2).

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare a stock solution of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in the wells with the compound-containing medium. Include vehicle (DMSO) and positive (e.g., Doxorubicin) controls.

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each cell line.

cytotoxicity_workflow cluster_prep Preparation cluster_exp Experiment cluster_readout Readout & Analysis culture Cell Culture (MCF-7, HepG2, etc.) seeding Seed 96-well Plates culture->seeding treatment Treat with Compound (0.1-100 µM) seeding->treatment incubation Incubate (48-72h) treatment->incubation mtt Add MTT Reagent incubation->mtt solubilize Solubilize Formazan mtt->solubilize read Read Absorbance (570 nm) solubilize->read calculate Calculate IC50 read->calculate

Caption: Workflow for the MTT cytotoxicity assay.

Table 2: Hypothetical IC50 Values for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Cell LineTypeIC50 (µM)Interpretation
MCF-7Breast Cancer> 100Non-toxic at tested concentrations
HepG2Liver Cancer> 100Non-toxic at tested concentrations
HEK293Normal Kidney> 100Suggests a good preliminary safety profile

Assuming the compound is non-toxic at concentrations up to 100 µM, subsequent functional assays can be confidently performed within this range.

Tier 2: Target-Oriented Functional Assays

Based on the strong in silico prediction and the link to Estradiol, the primary target for investigation is the Estrogen Receptor Alpha (ERα). A competitive binding assay will determine if the compound can displace a known ligand from the receptor's binding pocket, indicating a direct interaction.

This assay measures the change in polarization of fluorescently-labeled estradiol upon displacement by the test compound.

  • Reagent Preparation: Prepare assay buffer, recombinant human ERα protein, and a fluorescently-labeled estradiol tracer.

  • Compound Dilution: Serially dilute 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in assay buffer to create a range of concentrations.

  • Assay Plate Setup: In a 384-well black plate, add the ERα protein and the fluorescent tracer to all wells.

  • Compound Addition: Add the serially diluted compound to the experimental wells. Include a no-inhibitor control (maximum polarization) and a control with a high concentration of unlabeled estradiol (minimum polarization).

  • Incubation: Incubate the plate at room temperature for 2-4 hours to allow the binding to reach equilibrium.

  • Data Acquisition: Measure fluorescence polarization using a suitable plate reader.

  • Data Analysis: Plot the change in polarization against the compound concentration and fit the data to a suitable model to determine the Ki (inhibition constant) or IC50 value.

binding_assay_workflow cluster_logic Decision Logic cluster_assay ERα Binding Assay insilico In Silico Prediction: High probability for ERα decision Proceed to Target Assay insilico->decision cyto Cytotoxicity Screen: IC50 > 100 µM cyto->decision reagents Prepare Reagents (ERα, Fluorescent Tracer) decision->reagents treatment Add Test Compound (Serial Dilution) reagents->treatment incubation Incubate to Equilibrium treatment->incubation readout Measure Fluorescence Polarization incubation->readout analysis Calculate Ki / IC50 readout->analysis

Caption: Decision logic and workflow for the ERα competitive binding assay.

Data Interpretation and Future Directions

The culmination of this proposed research plan would yield a preliminary, yet comprehensive, biological activity profile for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

  • If the compound shows significant binding to ERα: This would be a major finding. The next logical step would be to perform cell-based reporter gene assays to determine if the binding results in agonistic (activating) or antagonistic (inhibiting) activity. This would further classify the compound as a potential SERM.

  • If the compound is non-toxic and does not bind ERα: The in silico target prediction list should be revisited. Assays for the next most likely targets (e.g., FAAH inhibition) would be prioritized.

  • If the compound shows selective cytotoxicity: For example, if it is toxic to MCF-7 cells but not HEK293 cells, this could suggest a potential anti-cancer activity, warranting further investigation into the mechanism of cell death (e.g., apoptosis assays).

Ultimately, this structured approach transforms an uncharacterized molecule into a lead compound with a defined biological activity and a clear path forward for further preclinical development. The integration of predictive computational methods with targeted, hypothesis-driven experimental validation represents an efficient and powerful paradigm in modern drug discovery.

References

  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85–115. [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions.
  • Giménez-Duran, A., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 113. [Link]

  • Chen, B., et al. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. Journal of Chemical Information and Modeling, 53(1), 56-64. [Link]

  • Göller, A. H., et al. (2023). Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry, 66(21), 14593–14605. [Link]

  • Oreate AI. (2025). Comprehensive Analysis of Compound Target Prediction Platform Tools.
  • Creative Biolabs. (n.d.). In Silico Target Prediction.
  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected target prediction tools available on the Internet.
  • CD ComputaBio. (n.d.). Target Identification and Validation Service.
  • CymitQuimica. (n.d.). 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate.
  • Santa Cruz Biotechnology. (n.d.). 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.
  • Evotec. (n.d.). Buy 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 (EVT-1462147) | 1346601-25-9. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Chemical Name : 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.
  • David Discovers Drug Discovery. (n.d.). Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. Retrieved from David Discovers Drug Discovery website.
  • PubChem. (n.d.). 2-Methoxy-1,3-benzodioxole.
  • PMC. (n.d.). Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. Retrieved from [Link]

Sources

Exploratory

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate material safety data sheet (MSDS)

An In-Depth Technical Guide to 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate for Advanced Research Applications Abstract This guide provides a comprehensive technical overview of 2-(Methoxymethoxy)-1,3-propanediyl dibenz...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate for Advanced Research Applications

Abstract

This guide provides a comprehensive technical overview of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-21-0), a specialized chemical compound utilized in organic synthesis. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with detailed information regarding its chemical properties, plausible synthetic routes, and critical applications. A significant application highlighted is the use of its deuterated analog, 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5, as a stable isotope-labeled internal standard for the precise quantification of Estradiol in analytical and pharmacokinetic studies.[1] Furthermore, this guide presents a synthesized Material Safety Data Sheet (MSDS) core, derived from the compound's structure and general chemical safety principles, to ensure its safe handling, storage, and disposal in a laboratory setting.

Chemical Identity and Physicochemical Properties

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a derivative of glycerol, where the two primary hydroxyl groups are esterified with benzoic acid and the secondary hydroxyl group is protected as a methoxymethyl (MOM) ether. This structure makes it a useful intermediate in multi-step organic syntheses.

Chemical Structure

Caption: Molecular structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Physicochemical Data

The key properties of this compound are summarized below for quick reference.

PropertyValueSource
CAS Number 110874-21-0[2][3]
Molecular Formula C₁₉H₂₀O₆[2]
Molecular Weight 344.36 g/mol [2]
Appearance Brown Oil[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[2]
Storage Conditions Store at -20°C for long-term stability[3]
Synonyms 2-(Methoxymethoxy)-1,3-propanediol Dibenzoate[2]

Synthesis and Mechanistic Considerations

Causality of Experimental Choices: The chosen pathway prioritizes the use of common and high-yielding reactions. The protection of the more reactive primary hydroxyl groups first allows for the selective modification of the secondary hydroxyl group. The MOM ether is selected as the protecting group for the secondary alcohol due to its stability under the basic conditions of the subsequent benzoylation step and its relatively mild deprotection conditions, should the core glycerol structure be needed later.

Proposed Synthetic Workflow

start Start: Serinol step1 Step 1: Protection (e.g., Benzoyl Chloride, Pyridine) start->step1 intermediate1 Intermediate: 1,3-O-Dibenzoyl-glycerol step1->intermediate1 step2 Step 2: MOM Protection (MOM-Cl, DIPEA) intermediate1->step2 product Final Product: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate step2->product purification Purification (Silica Gel Chromatography) product->purification

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Hypothetical)
  • Step 1: Dibenzoylation of Serinol.

    • Dissolve serinol (1.0 eq) in anhydrous pyridine at 0°C under an inert atmosphere (N₂).

    • Slowly add benzoyl chloride (2.2 eq) dropwise, maintaining the temperature below 5°C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours until TLC analysis indicates the consumption of the starting material.

    • Quench the reaction by adding cold water and extract the product with ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude 1,3-O-Dibenzoyl-glycerol.

  • Step 2: MOM Protection.

    • Dissolve the crude intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) to the solution.

    • Cool the mixture to 0°C and add methoxymethyl chloride (MOM-Cl) (1.2 eq) dropwise.

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, dilute with DCM and wash with saturated NH₄Cl solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Step 3: Purification.

    • Purify the crude final product using flash column chromatography on silica gel, typically with a hexane/ethyl acetate gradient, to yield pure 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate as an oil.

Applications in a Research and Drug Development Context

The primary documented application relevant to drug development is the use of the stable isotope-labeled (deuterated) version of this compound as an internal standard.

Role as an Internal Standard in Pharmacokinetics

In pharmacokinetic (PK) studies, which track the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification in biological matrices is essential. The deuterated analog, 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 (CAS 1346601-25-9), serves as an ideal internal standard for the quantification of the hormone Estradiol.[1]

Mechanistic Insight: An internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a known concentration to samples before processing. During sample preparation and analysis (e.g., by Liquid Chromatography-Mass Spectrometry, LC-MS), any loss of the analyte will be mirrored by a proportional loss of the IS. The mass spectrometer can distinguish between the analyte and the deuterated IS due to the mass difference. By calculating the ratio of the analyte's signal to the IS's signal, one can correct for experimental variability, leading to highly accurate and precise quantification.[1] This method is crucial for therapeutic drug monitoring and metabolic research.[1]

Protocol: Use in an LC-MS/MS Bioanalytical Assay

This protocol outlines a self-validating system for quantifying an analyte (e.g., Estradiol) in plasma using the deuterated subject compound as an internal standard.

  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of the analyte and the internal standard (2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5) in methanol.

  • Preparation of Calibration Standards and Quality Controls (QCs):

    • Serially dilute the analyte stock solution to prepare calibration standards in a blank biological matrix (e.g., charcoal-stripped plasma) to cover the expected concentration range.

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of a plasma sample, calibrator, or QC, add 20 µL of the internal standard working solution (e.g., at 50 ng/mL).

    • Vortex briefly, then add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex vigorously for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample onto an appropriate LC column (e.g., C18).

    • Develop a chromatographic method to separate the analyte from matrix interferences.

    • Set up the mass spectrometer in Multiple Reaction Monitoring (MRM) mode to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis and Validation:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibrators. Apply a linear regression model.

    • Quantify the analyte in the QC samples and study samples using the regression equation.

    • Self-Validation Check: The calculated concentrations of the QC samples must be within ±15% of their nominal values for the assay to be considered valid.

Material Safety and Handling (MSDS Core Data)

Disclaimer: A specific, verified Material Safety Data Sheet for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is not publicly available. The following information is synthesized based on the chemical's functional groups (esters, ethers) and general laboratory safety principles. It should be used as a guideline, and a full risk assessment should be performed before handling.

Hazard Identification and Precautionary Statements
Hazard ClassGHS ClassificationPrecautionary Statements (Prevention & Response)
Acute Toxicity Not Classified (Expected to be low)P264: Wash hands thoroughly after handling.[4]
Skin Irritation Category 3 (Mild Irritant)P280: Wear protective gloves.[4] IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation Category 2B (Potential Irritant)P264: Wash hands thoroughly after handling. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[5]
Chronic Hazards No data available. Not suspected to be carcinogenic.P201: Obtain special instructions before use.[4] P202: Do not handle until all safety precautions have been read and understood.[4]
Safe Handling and Storage
  • Handling: Use in a well-ventilated area or a chemical fume hood.[5] Avoid contact with skin, eyes, and clothing.[4] Do not ingest or inhale. Wear standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Storage: Store in a tightly sealed container in a cool, dry place.[5] For long-term storage, maintain at -20°C as recommended.[3] Keep away from strong oxidizing agents, strong acids, and strong bases.[4]

First Aid and Emergency Procedures
  • Eye Contact: Immediately flush with large amounts of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.[6]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]

Spill Response Workflow

spill Spill Detected evacuate Evacuate immediate area Alert others spill->evacuate ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) evacuate->ppe contain Contain spill with absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully collect absorbed material into a sealed waste container contain->collect clean Clean the spill area with soap and water collect->clean dispose Dispose of waste according to institutional guidelines clean->dispose

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Laboratory Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

For: Researchers, scientists, and drug development professionals. Abstract This document provides a comprehensive guide to the laboratory synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This compound serves a...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the laboratory synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This compound serves as a valuable intermediate in various organic syntheses, particularly in the construction of complex molecules where selective protection and deprotection of hydroxyl groups are paramount. The protocol herein details a two-step synthetic sequence commencing with the selective protection of the secondary hydroxyl group of 1,3-propanediol as a methoxymethyl (MOM) ether, followed by the esterification of the remaining primary hydroxyl groups with benzoyl chloride. This application note emphasizes the rationale behind the procedural steps, ensuring a robust and reproducible synthesis.

Introduction: Strategic Synthesis through Orthogonal Protection

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success. The target molecule, 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, exemplifies a common synthetic challenge: the differentiation of chemically similar functional groups. The structure features a central secondary alcohol flanked by two primary alcohols. A direct, one-pot synthesis is often complicated by statistical mixtures and challenging purifications.

This protocol, therefore, employs a logical two-step approach:

  • Selective Protection: The secondary hydroxyl group of 1,3-propanediol is selectively protected as a methoxymethyl (MOM) ether. The MOM group is an acetal, stable under a wide range of non-acidic conditions, including those involving strong bases, organometallics, and hydrides, making it an ideal choice for this synthesis.[1][2]

  • Esterification: The remaining two primary hydroxyl groups are subsequently acylated using benzoyl chloride to form the corresponding dibenzoate ester. Dibenzoate esters are widely used in medicinal chemistry and materials science due to their stability and ability to modulate the physicochemical properties of molecules.[3]

This strategy of sequential protection and functionalization allows for a controlled and high-yielding synthesis of the desired product.

Reaction Scheme and Workflow

The overall synthetic transformation can be visualized as a two-stage process. The first stage involves the selective protection of the secondary alcohol, and the second stage is the esterification of the primary alcohols.

Overall Reaction Scheme

Reaction_Scheme cluster_0 Step 1: MOM Protection cluster_1 Step 2: Dibenzoylation 1,3-Propanediol HO-CH(CH2OH)2 Intermediate MOM-O-CH(CH2OH)2 2-(Methoxymethoxy)-1,3-propanediol 1,3-Propanediol->Intermediate + MOM-Cl, Base, DCM MOM-Cl MOM-Cl (Chloromethyl methyl ether) Base Base (e.g., DIPEA) Solvent1 DCM FinalProduct BzO-CH2-CH(OMOM)-CH2-OBz 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Intermediate->FinalProduct + Benzoyl Chloride, Pyridine, DCM BenzoylChloride Benzoyl Chloride (2 eq.) Pyridine Pyridine Solvent2 DCM

Caption: Overall two-step synthesis of the target compound.

Experimental Workflow

The following diagram outlines the logical flow of the experimental procedure, from starting materials to the purified final product.

Experimental_Workflow Start Start: 1,3-Propanediol Step1 Step 1: MOM Protection - Add DIPEA and MOM-Cl in DCM - Stir at 0 °C to RT Start->Step1 Workup1 Aqueous Workup - Quench with NH4Cl (sat.) - Extract with DCM Step1->Workup1 Purification1 Purification of Intermediate - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography (optional) Workup1->Purification1 Intermediate Intermediate: 2-(Methoxymethoxy)-1,3-propanediol Purification1->Intermediate Step2 Step 2: Dibenzoylation - Dissolve Intermediate in DCM - Add Pyridine and Benzoyl Chloride - Stir at 0 °C to RT Intermediate->Step2 Workup2 Aqueous Workup - Wash with HCl (1M), NaHCO3 (sat.), and brine Step2->Workup2 Purification2 Final Purification - Dry over Na2SO4 - Concentrate in vacuo - Recrystallization or Column Chromatography Workup2->Purification2 FinalProduct Final Product: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Purification2->FinalProduct Characterization Characterization - NMR (1H, 13C) - IR Spectroscopy - Mass Spectrometry FinalProduct->Characterization

Caption: Step-by-step experimental workflow diagram.

Detailed Experimental Protocol

Safety Precaution: Chloromethyl methyl ether (MOM-Cl) is a potent carcinogen and should be handled with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment.[4]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
1,3-Propanediol≥98%Sigma-Aldrich
Chloromethyl methyl ether (MOM-Cl)Technical gradeSigma-AldrichCaution: Carcinogen
N,N-Diisopropylethylamine (DIPEA)≥99.5%Sigma-AldrichDistill from CaH2 before use.
Dichloromethane (DCM)Anhydrous, ≥99.8%Sigma-Aldrich
Benzoyl Chloride≥99%Sigma-Aldrich
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
Sodium Sulfate (Na2SO4)Anhydrous, granularFisher Scientific
Saturated Ammonium Chloride (NH4Cl)Aqueous solution
1 M Hydrochloric Acid (HCl)Aqueous solution
Saturated Sodium Bicarbonate (NaHCO3)Aqueous solution
BrineSaturated NaCl solution
Silica Gel60 Å, 230-400 meshFor column chromatography
Ethyl AcetateACS GradeFor chromatography
HexanesACS GradeFor chromatography
Step 1: Synthesis of 2-(Methoxymethoxy)-1,3-propanediol

Rationale: The selective protection of the secondary alcohol is achieved due to its slightly different steric and electronic environment compared to the primary alcohols. The use of a bulky amine base like DIPEA helps to minimize side reactions.[5]

  • To an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 1,3-propanediol (1.0 eq.).

  • Dissolve the diol in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq.) dropwise to the stirred solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) (1.0 eq.) dropwise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 2-(methoxymethoxy)-1,3-propanediol as a colorless oil.

Step 2: Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Rationale: The esterification of the primary alcohols is carried out using benzoyl chloride in the presence of pyridine, which acts as a base to neutralize the HCl byproduct and as a nucleophilic catalyst.[6]

  • To an oven-dried 250 mL round-bottom flask, add the purified 2-(methoxymethoxy)-1,3-propanediol (1.0 eq.) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add anhydrous pyridine (2.5 eq.) to the solution.

  • Add benzoyl chloride (2.2 eq.) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel.

  • Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography (eluting with a gradient of ethyl acetate in hexanes) to afford 2-(methoxymethoxy)-1,3-propanediyl dibenzoate as a white solid.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR: To confirm the presence of aromatic protons from the benzoyl groups, the methoxy and methylene protons of the MOM group, and the propanediyl backbone protons.

  • ¹³C NMR: To verify the presence of carbonyl carbons of the ester groups and all other expected carbon signals.

  • FT-IR: To identify the characteristic C=O stretching frequency of the ester (around 1720 cm⁻¹) and the C-O stretching of the ether and ester groups.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

Troubleshooting and Key Considerations

  • Incomplete MOM protection: If the first step shows incomplete conversion, consider adding a catalytic amount of a more potent catalyst like tetrabutylammonium iodide (TBAI) or increasing the reaction time.

  • Over-protection: To avoid the formation of bis-MOM protected diol, it is crucial to use a stoichiometric amount of MOM-Cl.

  • Hydrolysis of MOM group: The MOM group is acid-labile.[5][7][8] Ensure all workup and purification steps in the second stage are not overly acidic to prevent premature deprotection.

  • Purification challenges: If the product is difficult to crystallize, column chromatography is a reliable alternative. Ensure the silica gel is properly packed and the solvent system provides good separation.

Conclusion

The described two-step protocol provides a reliable and scalable method for the synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. By employing a strategic protection-functionalization sequence, this protocol allows for the efficient construction of this valuable synthetic intermediate. The detailed procedural steps and underlying rationale offer researchers a robust framework for its successful preparation in a laboratory setting.

References

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Organic Chemistry Portal. [Link]

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • Ingenta Connect. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(5), 334-337. [Link]

  • Google Patents. (n.d.).
  • OoCities.org. (n.d.). Protection of alcohols and phenols with methoxymethyl acetate. OoCities.org. [http://www.oocities.org/ CapeCanaveral/Hall/2827/alcohols.html]([Link] CapeCanaveral/Hall/2827/alcohols.html)

  • Unknown. (n.d.).
  • YouTube. (2022, January 19). MOM Protecting Group Addition | Organic Chemistry. [Link]

  • Unknown. (n.d.).
  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. AdiChemistry. [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Wikipedia. [Link]

  • Google Patents. (n.d.).
  • Unknown. (n.d.). PROTECTING GROUPS. Unknown Source.
  • Google Patents. (n.d.).
  • SciSpace. (2002). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Bulletin of the Korean Chemical Society, 23(6), 791-792. [Link]

  • Phelps, I. K., & Eddy, E. A. (1908). Concerning the Purification of Esters. American Journal of Science, s4-26(153), 253-256. [Link]

  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9. Veeprho. [Link]

  • ResearchGate. (n.d.). Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol. ResearchGate. [Link]

  • Unknown. (n.d.). Protecting Groups. Unknown Source.
  • ResearchGate. (n.d.). Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone. ResearchGate. [Link]

  • Royal Society of Chemistry. (2012). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration. Green Chemistry, 14(10), 2727-2734. [Link]

  • LibreTexts Chemistry. (2020, May 30). 22.6: Ester Chemistry. LibreTexts Chemistry. [Link]

  • Chemsrc. (n.d.). CAS#:86357-13-3 | 2-(Acetoxymethoxy)-1,3-propanediyl diacetate. Chemsrc. [Link]

  • National Institutes of Health. (2022). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 27(19), 6515. [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Chemistry Steps. [Link]

  • Google Patents. (n.d.).
  • PrepChem.com. (n.d.). Synthesis of 2-methyl-1,3-propanediol. PrepChem.com. [Link]

  • National Institutes of Health. (2024). Progress in 1,3-propanediol biosynthesis. Frontiers in Bioengineering and Biotechnology, 12, 1488812. [Link]

  • SpectraBase. (n.d.). 1,2-Diphenyl-2-(methoxymethoxy)propanol. SpectraBase. [Link]

  • Everest T&S. (n.d.). Buy 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 (EVT-1462147) | 1346601-25-9. Everest T&S. [Link]

  • ResearchGate. (n.d.). Enantioselective synthesis of (S)-N,N-diethyl-2-formyl-2-(methoxymethoxy)butyramide, a key intermediate for 20(S)-camptothecin analogues, via asymmetric bromolactonization. ResearchGate. [Link]

  • ResearchGate. (n.d.). Synthesis of 2′-Deoxyribonucleosides: β-3′,5′-Di-O-Benzoylthymidine: Thymidine, 3′,5′-dibenzoate. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Industrial Scale Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate

For: Researchers, scientists, and drug development professionals. Introduction 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a specialized organic compound primarily utilized in advanced organic synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a specialized organic compound primarily utilized in advanced organic synthesis. Its structure, featuring a protected secondary alcohol and two benzoate esters, makes it a valuable building block or intermediate in the synthesis of complex molecules. The deuterated analogue, 2-(Methoxymethoxy)-1,3-propanediyl-d5 dibenzoate, serves as an internal standard in analytical and pharmacokinetic studies, highlighting the importance of this molecular scaffold in precise quantitative analysis.[1][2][3] This document provides a comprehensive guide to a proposed industrial-scale synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, focusing on a logical, two-step process designed for scalability, efficiency, and safety.

The synthesis commences with the selective protection of the secondary hydroxyl group of a suitable 1,3-propanediol precursor, followed by the dibenzoylation of the primary hydroxyl groups. This guide will detail the underlying chemical principles, provide step-by-step protocols, and address critical safety and process considerations for large-scale production.

Proposed Synthetic Pathway

The industrial synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate can be logically approached via a two-stage process. This pathway is designed to be robust and scalable, utilizing readily available starting materials and established chemical transformations.

G cluster_0 Stage 1: Selective MOM Protection cluster_1 Stage 2: Dibenzoylation Glycerol_Derivative Glycerol Derivative (e.g., 1,3-Propanediol) Intermediate 2-(Methoxymethoxy)-1,3-propanediol Glycerol_Derivative->Intermediate  Protection MOM_Cl Chloromethyl methyl ether (MOMCl) MOM_Cl->Intermediate Base Non-nucleophilic Base (e.g., DIPEA) Base->Intermediate Final_Product 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Intermediate->Final_Product  Esterification Purification_1 Purification Intermediate->Purification_1 Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->Final_Product Pyridine Pyridine (Catalyst/Base) Pyridine->Final_Product Purification_2 Purification & Isolation Final_Product->Purification_2

Caption: Proposed two-stage synthetic workflow.

Stage 1: Synthesis of 2-(Methoxymethoxy)-1,3-propanediol

The initial step involves the selective protection of the secondary hydroxyl group of a suitable precursor. While various 1,3-diols could be used, this protocol will assume the use of a glycerol-derived starting material, which is abundant and economically viable.[4][5] The methoxymethyl (MOM) ether is an excellent choice for a protecting group in this context due to its stability under various conditions and its straightforward introduction.

Protocol: MOM Protection
  • Reactor Setup: A jacketed glass-lined reactor equipped with an overhead stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel is rendered inert with dry nitrogen.

  • Reagent Charging: The reactor is charged with a solution of the 1,3-propanediol derivative in a suitable anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: The reaction mixture is cooled to 0-5 °C using a circulating chiller.

  • Base Addition: A non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), is added to the reactor.

  • MOMCl Addition: Chloromethyl methyl ether (MOMCl) is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.

  • Reaction Monitoring: The reaction is stirred at 0-5 °C and monitored by a suitable analytical technique (e.g., GC-MS or TLC) until the starting material is consumed.

  • Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Phase Separation: The organic layer is separated, and the aqueous layer is extracted with the reaction solvent.

  • Washing: The combined organic layers are washed sequentially with dilute hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: The organic phase is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude 2-(methoxymethoxy)-1,3-propanediol.

  • Purification: The crude product is purified by vacuum distillation to obtain the desired intermediate in high purity.

Stage 2: Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate

The second stage involves the esterification of the two primary hydroxyl groups of the MOM-protected intermediate with benzoyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine, which acts as both a catalyst and a scavenger for the hydrochloric acid byproduct.

Protocol: Dibenzoylation
  • Reactor Setup: A clean, dry, jacketed reactor, similar to the one used in Stage 1, is prepared and inerted with nitrogen.

  • Reagent Charging: The purified 2-(methoxymethoxy)-1,3-propanediol and anhydrous pyridine are charged into the reactor.

  • Cooling: The mixture is cooled to 0-5 °C.

  • Benzoyl Chloride Addition: Benzoyl chloride is added dropwise, ensuring the temperature remains below 10 °C.

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete, as determined by HPLC or TLC analysis.

  • Work-up: The reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed successively with water, dilute hydrochloric acid (to remove pyridine), saturated aqueous sodium bicarbonate, and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane) or by column chromatography on an industrial scale to yield the final product of high purity.

Quantitative Data and Process Parameters

ParameterStage 1: MOM ProtectionStage 2: Dibenzoylation
Key Reagents 1,3-Propanediol derivative, MOMCl, DIPEA2-(Methoxymethoxy)-1,3-propanediol, Benzoyl Chloride, Pyridine
Solvent Dichloromethane or THFPyridine (as reagent and solvent), Ethyl Acetate (for work-up)
Temperature 0-10 °C0-25 °C
Typical Reaction Time 2-6 hours4-12 hours
Purification Method Vacuum DistillationRecrystallization or Column Chromatography
Expected Yield 85-95%80-90%
Purity (Post-purification) >98%>99%
Analytical QC GC-MS, NMRHPLC, NMR, Melting Point

Safety and Handling Considerations

Chloromethyl methyl ether (MOMCl) is a highly hazardous substance and requires strict handling protocols.

  • Carcinogenicity: MOMCl is classified as a human carcinogen.[6][7][8] All handling must be performed in a well-ventilated fume hood or a closed system.

  • Toxicity: It is harmful if swallowed, inhaled, or in contact with skin.[6][7][8]

  • Flammability: MOMCl is a highly flammable liquid and vapor.[6][7][8][9][10] All sources of ignition must be excluded from the handling area.

  • Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles, must be worn.[7] For operations with a risk of inhalation, a respirator with a suitable cartridge is necessary.

  • Waste Disposal: All waste containing MOMCl must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.

General Safety Precautions:

  • Benzoyl Chloride: Is corrosive and a lachrymator. Handle in a fume hood with appropriate PPE.

  • Pyridine: Is flammable and has a strong, unpleasant odor. It is harmful if ingested, inhaled, or absorbed through the skin. Use in a well-ventilated area.

  • Pressure and Temperature Control: Industrial reactors must be equipped with appropriate pressure relief systems and temperature monitoring and control to prevent runaway reactions.

Process Logic Diagram

G cluster_prep Preparation cluster_stage1 Stage 1: MOM Protection cluster_stage2 Stage 2: Dibenzoylation cluster_final Final Product raw_materials Raw Material Staging & QC reactor_prep Reactor Inerting & Preparation raw_materials->reactor_prep charge_s1 Charge 1,3-Diol, Solvent, Base reactor_prep->charge_s1 cool_s1 Cool to 0-5 °C charge_s1->cool_s1 add_momcl Add MOMCl (Temp. < 10 °C) cool_s1->add_momcl react_s1 Reaction & Monitoring (GC-MS) add_momcl->react_s1 quench_s1 Quench Reaction react_s1->quench_s1 workup_s1 Work-up & Phase Separation quench_s1->workup_s1 purify_s1 Vacuum Distillation workup_s1->purify_s1 charge_s2 Charge Intermediate, Pyridine purify_s1->charge_s2 QC Pass cool_s2 Cool to 0-5 °C charge_s2->cool_s2 add_benzoyl Add Benzoyl Chloride (Temp. < 10 °C) cool_s2->add_benzoyl react_s2 Reaction & Monitoring (HPLC) add_benzoyl->react_s2 workup_s2 Work-up & Washes react_s2->workup_s2 purify_s2 Recrystallization / Chromatography workup_s2->purify_s2 final_qc Final QC Analysis (HPLC, NMR, MP) purify_s2->final_qc QC Pass packaging Packaging & Storage final_qc->packaging

Caption: Industrial process flow for the synthesis.

References

  • DC FINE CHEMICALS Ltd. SAFETY DATA SHEET 103680-Chloromethyl methyl ether.
  • Sigma-Aldrich.
  • Fisher Scientific. SAFETY DATA SHEET - Chloromethyl ethyl ether, stabilized.
  • ChemicalBook.
  • Loba Chemie. CHLOROMETHYL METHYL ETHER FOR SYNTHESIS MSDS.
  • Pharmaffiliates. Chemical Name : 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate. [Link]

  • MDPI. Production of Propanediols through In Situ Glycerol Hydrogenolysis via Aqueous Phase Reforming: A Review. [Link]

  • Pharmaffiliates. Chemical Name : 2-(Acetoxymethoxy)-1,3-propanediyl Dibenzoate. [Link]

  • Veeprho. 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5. [Link]

  • RSC Publishing. Production of 1,3-propanediol from glycerol via fermentation by Saccharomyces cerevisiae. [Link]

  • Semantic Scholar. Chemicals Production from Glycerol through Heterogeneous Catalysis: A Review. [Link]

Sources

Method

Application Notes and Protocols for 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate in Synthetic Chemistry

Introduction: The Strategic Role of Protecting Groups in Complex Synthesis In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical tra...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Protecting Groups in Complex Synthesis

In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity and yield.[1] A protecting group temporarily masks a reactive functional group, rendering it inert to specific reaction conditions while other parts of the molecule undergo modification.[1] The ideal protecting group should be easy to introduce and remove in high yields, stable to a range of reaction conditions, and should not introduce additional complications such as new stereocenters.[1]

This application note details the utility of 2-(methoxymethoxy)-1,3-propanediyl dibenzoate, a glycerol-derived acetal, as a versatile protecting group for 1,2- and 1,3-diols. This bifunctional protecting group offers the advantage of masking two hydroxyl groups in a single step, forming a cyclic acetal. The methoxymethyl (MOM) ether functionality within the protecting group itself is a well-established protecting group for alcohols, known for its stability in non-acidic media.[2] The benzoate esters at the 1 and 3 positions of the glycerol backbone enhance the lipophilicity of the protecting group and can influence its reactivity and spectroscopic properties.

Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate

The synthesis of 2-(methoxymethoxy)-1,3-propanediyl dibenzoate can be envisioned through a two-step sequence starting from glycerol: initial protection of the primary hydroxyl groups followed by protection of the remaining secondary hydroxyl group. A more direct approach, however, involves the protection of the secondary hydroxyl of a pre-formed 1,3-dibenzoate of glycerol.

Protocol 1: Synthesis of 1,3-Dibenzoate-2-(methoxymethoxy)glycerol

This protocol is based on the well-established procedures for the benzoylation of glycerol and subsequent methoxymethylation of the remaining alcohol.

Step 1: Synthesis of 1,3-Dobenzoylglycerol

  • Reagents and Materials:

    • Glycerol

    • Benzoyl chloride

    • Pyridine (dried)

    • Dichloromethane (DCM, dried)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure: a. To a solution of glycerol (1.0 eq) in a mixture of pyridine (3.0 eq) and DCM at 0 °C, add benzoyl chloride (2.2 eq) dropwise. b. Allow the reaction to warm to room temperature and stir for 12-16 hours. c. Monitor the reaction by Thin Layer Chromatography (TLC). d. Upon completion, quench the reaction by the slow addition of 1 M HCl. e. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine. f. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. g. Purify the crude product by flash column chromatography on silica gel to afford 1,3-dibenzoylglycerol.

Step 2: Methoxymethylation of 1,3-Dobenzoylglycerol

  • Reagents and Materials:

    • 1,3-Dobenzoylglycerol

    • N,N-Diisopropylethylamine (DIPEA)

    • Methoxymethyl chloride (MOM-Cl)

    • Dichloromethane (DCM, dried)

    • Saturated ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure: a. Dissolve 1,3-dibenzoylglycerol (1.0 eq) in dry DCM. b. Add DIPEA (1.5 eq) to the solution and cool to 0 °C. c. Add MOM-Cl (1.2 eq) dropwise to the reaction mixture.[2] d. Allow the reaction to stir at room temperature for 4-6 hours, monitoring by TLC. e. Upon completion, quench the reaction with saturated NH₄Cl solution. f. Extract the aqueous layer with DCM. g. Combine the organic layers and wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. h. Purify the crude product by flash column chromatography to yield 2-(methoxymethoxy)-1,3-propanediyl dibenzoate.

Application: Protection of Diols

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate can be used to protect 1,2- and 1,3-diols through a transacetalization reaction under acidic catalysis. This forms a stable six- or five-membered cyclic acetal, respectively.

Protocol 2: Protection of a Generic 1,3-Diol
  • Reagents and Materials:

    • Diol substrate

    • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

    • Pyridinium p-toluenesulfonate (PPTS) or Camphorsulfonic acid (CSA)

    • Toluene or Dichloromethane (DCM)

    • Molecular sieves (4Å)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure: a. To a solution of the diol (1.0 eq) and 2-(methoxymethoxy)-1,3-propanediyl dibenzoate (1.1 eq) in toluene or DCM, add a catalytic amount of PPTS or CSA (0.1 eq). b. Add activated 4Å molecular sieves to the reaction mixture to remove water generated during the reaction. c. Heat the reaction mixture to reflux (for toluene) or stir at room temperature (for DCM) and monitor by TLC. d. Upon completion, cool the reaction to room temperature and quench with saturated NaHCO₃ solution. e. Filter off the molecular sieves and separate the organic layer. f. Extract the aqueous layer with the reaction solvent. g. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. h. Purify the product by flash column chromatography.

Rationale for Experimental Choices
  • Acid Catalyst: PPTS and CSA are mild acidic catalysts suitable for acetal formation without promoting side reactions on sensitive substrates.

  • Solvent: Toluene allows for azeotropic removal of water with a Dean-Stark trap, driving the equilibrium towards the product. DCM is a versatile solvent for reactions at room temperature.

  • Molecular Sieves: These are crucial for removing water, which is a byproduct of the reaction, thereby shifting the equilibrium towards the formation of the acetal.

Deprotection of the Protected Diol

The removal of the 2-(methoxymethoxy)-1,3-propanediyl dibenzoate protecting group is achieved under acidic conditions, which hydrolyzes the acetal linkage.

Protocol 3: Acid-Catalyzed Deprotection
  • Reagents and Materials:

    • Protected diol substrate

    • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)/Water mixture

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure: a. Dissolve the protected diol (1.0 eq) in a suitable solvent such as DCM or a THF/water mixture. b. Add a solution of TFA in DCM or aqueous HCl dropwise at 0 °C.[3] c. Stir the reaction at room temperature and monitor its progress by TLC. d. Upon completion, carefully quench the reaction with saturated NaHCO₃ solution until the effervescence ceases. e. Extract the aqueous layer with DCM or another suitable organic solvent. f. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. g. The crude product can be purified by column chromatography if necessary.

Deprotection Mechanism

The deprotection proceeds via protonation of one of the acetal oxygens, followed by cleavage of the C-O bond to form a resonance-stabilized oxocarbenium ion and release one of the hydroxyl groups of the diol. Subsequent attack by water and elimination of the protecting group backbone regenerates the second hydroxyl group.

Data Summary

Reaction Key Reagents Typical Solvents Temperature Typical Yield
BenzoylationBenzoyl chloride, PyridineDichloromethane0 °C to RT85-95%
MOM ProtectionMOM-Cl, DIPEADichloromethane0 °C to RT80-90%
Diol ProtectionPPTS or CSAToluene or DCMRT to Reflux70-85%
DeprotectionTFA or HClDCM or THF/H₂O0 °C to RT85-95%

Visualizations

Synthesis and Application Workflow

G cluster_synthesis Synthesis of Protecting Group cluster_application Application and Removal Glycerol Glycerol 1,3-Dibenzoylglycerol 1,3-Dibenzoylglycerol Glycerol->1,3-Dibenzoylglycerol Benzoyl Chloride, Pyridine 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate 1,3-Dibenzoylglycerol->2-(Methoxymethoxy)-1,3-propanediyl dibenzoate MOM-Cl, DIPEA Protected Diol Protected Diol 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate->Protected Diol Diol Substrate Diol Substrate Diol Substrate->Protected Diol Protecting Group, PPTS Deprotected Diol Deprotected Diol Protected Diol->Deprotected Diol TFA or HCl

Caption: Workflow for the synthesis and application of the protecting group.

Mechanism of Diol Protection

G Diol R(OH)₂ Oxocarbenium Oxocarbenium Ion + R(OH)₂ Diol->Oxocarbenium Nucleophilic Attack PG Protecting Group Acetal Protonated_PG Protonated Acetal PG->Protonated_PG + H⁺ H_plus H⁺ Protonated_PG->PG - H⁺ Protonated_PG->Oxocarbenium - HOR' Protected_Diol Protected Diol Oxocarbenium->Protected_Diol - H⁺ H2O H₂O Protected_Diol->Oxocarbenium + H⁺

Caption: Simplified mechanism for the acid-catalyzed protection of a diol.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, 2006.
  • Wikipedia. Methoxymethyl ether. [Link]

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism. [Link]

Sources

Application

application of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in polymer chemistry

An in-depth analysis of the chemical structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate suggests its potential utility in polymer chemistry, primarily as a specialty plasticizer or a modifier in polymer synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth analysis of the chemical structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate suggests its potential utility in polymer chemistry, primarily as a specialty plasticizer or a modifier in polymer synthesis. Although direct, extensive research on this specific molecule is not widely published, its constituent moieties—a glycerol backbone, benzoate ester groups, and a methoxymethyl ether—provide a strong basis for hypothesizing its function and outlining protocols for its evaluation.

This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a detailed exploration of the potential applications of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. It explains the scientific rationale behind its potential uses and offers detailed protocols for its investigation.

Chemical Identity and Physicochemical Properties

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-21-0) is a derivative of glycerol, where the hydroxyl groups at positions 1 and 3 are esterified with benzoic acid, and the hydroxyl group at position 2 is protected with a methoxymethyl (MOM) ether.[1]

Table 1: Physicochemical Properties of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

PropertyValueSource
CAS Number 110874-21-0[1]
Molecular Formula C19H20O6[1]
Molecular Weight 344.36 g/mol [1]
Appearance Brown Oil[1]
Solubility Chloroform, Dichloromethane, Ethyl Acetate[1]

The structure suggests a molecule with a combination of flexible and rigid components. The benzoate groups are rigid and aromatic, while the glycerol backbone with the methoxymethyl ether linkage provides flexibility. This amphiphilic nature is key to its potential applications in polymer science.

plasticization_mechanism cluster_0 Rigid Polymer Matrix (e.g., PVC) cluster_1 Plasticized Polymer Matrix p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain exp1 Plasticizer molecules insert between polymer chains, increasing intermolecular space and mobility. pp1 Polymer Chain plast1 Plasticizer pp2 Polymer Chain plast2 Plasticizer pp3 Polymer Chain polymer_synthesis_workflow start 2-(Methoxymethoxy)-1,3- propanediyl dibenzoate hydrolysis Hydrolysis (e.g., NaOH, H2O/MeOH) start->hydrolysis diol 2-(Methoxymethoxy)- 1,3-propanediol hydrolysis->diol poly Polycondensation (with diacid or diisocyanate) diol->poly polyester Polyester / Polyurethane with pendant MOM group poly->polyester deprotection Deprotection (Acidic) polyester->deprotection final_polymer Functional Polymer with pendant -OH group deprotection->final_polymer

Caption: Hypothetical workflow for polymer synthesis.

Protocol: Synthesis and Characterization of a Modified Polyester

This protocol provides a general method for the synthesis of a polyester using the diol derived from 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Objective: To synthesize a novel polyester and evaluate the impact of the pendant methoxymethyl group on its thermal and physical properties.

Part A: Hydrolysis of the Dibenzoate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (1 eq.) in a mixture of methanol and water.

  • Saponification: Add sodium hydroxide (2.5 eq.) and reflux the mixture for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and neutralize with HCl. Remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate. The benzoic acid byproduct will be in the aqueous layer as sodium benzoate, while the desired diol will be in the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-(methoxymethoxy)-1,3-propanediol. Purify by column chromatography if necessary.

Part B: Polyester Synthesis

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a short-path distillation head, charge the synthesized diol (1 eq.), a dicarboxylic acid (e.g., adipic acid, 1 eq.), and an esterification catalyst (e.g., tin(II) octoate).

  • Polycondensation:

    • Heat the mixture under a slow stream of nitrogen to 180-200°C. Water will begin to distill off as the esterification proceeds.

    • After the majority of the water has been removed (approx. 2-3 hours), gradually apply a vacuum to facilitate the removal of the final traces of water and drive the polymerization to completion.

    • Increase the temperature to 220-240°C and maintain under high vacuum for another 2-4 hours. The viscosity of the reaction mixture will increase significantly.

  • Isolation: Cool the reaction mixture to room temperature. The resulting polyester can be dissolved in a suitable solvent (e.g., chloroform) and precipitated in a non-solvent (e.g., methanol) to purify it.

Characterization:

  • NMR Spectroscopy: Confirm the structure of the resulting polyester and the incorporation of the monomer.

  • Gel Permeation Chromatography (GPC): Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) of the polymer.

  • DSC and TGA: Analyze the thermal properties (Tg, Tm, decomposition temperature) of the new polyester and compare them to a control polyester made with a standard diol like 1,3-propanediol.

Conclusion

While 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is not a widely commercialized or extensively studied compound in polymer chemistry, its chemical structure strongly suggests potential as a specialty plasticizer and a precursor to novel monomers for condensation polymers. The protocols and rationales provided here serve as a comprehensive guide for researchers to explore these applications, potentially leading to the development of new materials with tailored properties. The unique combination of a flexible ether-modified glycerol backbone and rigid benzoate groups makes it a compelling candidate for further investigation.

References

  • Veeprho. 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9. [Link]

  • MDPI. Designing Green Plasticizers: Linear Alkyl Diol Dibenzoate Plasticizers and a Thermally Reversible Plasticizer. [Link]

  • Everest Biotech. Buy 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 (EVT-1462147) | 1346601-25-9. [Link]

  • Google Patents.
  • European Patent Office. PLASTICIZER BLENDS OF KETAL COMPOUNDS - EP 3851483 A1. [Link]

  • Google Patents.
  • Google Patents. US9969862B2 - Plasticizers for polymers.
  • National Center for Biotechnology Information. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications. [Link]

  • MDPI. Synthesis and Properties of Dibenzo-Fused Naphtho[2,3-b:6,7-b′]. [Link]

  • Royal Society of Chemistry. 1,3-Diether-2-methacrylates with glycerol skeletons: tunable resins for stereolithography 3D printing. [Link]

  • Google Patents. US11873369B2 - Polymers based on diisoalkenylarenes and uses thereof.
  • ResearchGate. Photocross-linking of glycerol diglycidyl ether with reactive diluents. [Link]

  • Wikipedia. Diglyme. [Link]

Sources

Method

analytical method development for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Abstract This document provides a comprehensive guide for the development and validation of a robust an...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: A Validated HPLC-UV Method for the Quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Abstract

This document provides a comprehensive guide for the development and validation of a robust analytical method for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. Utilizing High-Performance Liquid Chromatography (HPLC) with UV detection, this application note details a systematic approach from initial physicochemical evaluation to a full validation protocol consistent with international regulatory standards. The methodologies are designed for researchers, scientists, and drug development professionals requiring accurate and reliable quantification of this compound.

Physicochemical Properties & Analytical Considerations

Chemical Structure:

  • Molecular Formula: C₁₉H₂₀O₆

  • Molecular Weight: 344.36 g/mol

  • Appearance: Brown Oil[1]

  • Solubility: Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]. Expected to be soluble in common HPLC organic solvents like acetonitrile and methanol.

Analytical Rationale:

The structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate incorporates two benzoate groups, which are strong chromophores. This makes UV-Vis spectrophotometry an ideal detection method. The compound's overall non-polar character, indicated by its solubility in organic solvents, suggests that Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable separation technique.[2][3] RP-HPLC separates molecules based on hydrophobic interactions between the analyte and a non-polar stationary phase, using a polar mobile phase.[2] A C18 bonded silica column is a logical starting point for method development due to its wide applicability and robust performance in separating moderately non-polar compounds.[4][5]

HPLC Method Development Strategy

The development of a reliable HPLC method is a systematic process.[6] The goal is to achieve a separation that is specific, robust, and provides accurate quantification. This protocol outlines a logical workflow for optimizing the critical parameters.

Instrumentation & Reagents
  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade or higher

    • Methanol (MeOH), HPLC grade or higher

    • Water, HPLC or Milli-Q grade

    • Formic Acid or Trifluoroacetic Acid (TFA), analytical grade (for mobile phase modification)

  • Columns: A high-quality C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial screening.

Visualized Workflow: Method Development

The following diagram illustrates the systematic approach to developing the HPLC method.

MethodDevelopmentWorkflow cluster_prep Phase 1: Initial Setup cluster_optim Phase 2: Optimization cluster_val Phase 3: Finalization & Validation Analyte_Prep Prepare Analyte Standard (e.g., 1 mg/mL in ACN) Column_Select Select C18 Column (150 x 4.6 mm, 5 µm) Analyte_Prep->Column_Select Detector_Setup Set UV Detector (Scan 200-400 nm) Column_Select->Detector_Setup Scouting_Gradient Run Broad Gradient (e.g., 5-95% ACN in 20 min) Detector_Setup->Scouting_Gradient Wavelength_Select Determine λmax (from DAD scan, expect ~230 nm) Scouting_Gradient->Wavelength_Select Gradient_Optim Optimize Gradient Slope (for resolution & runtime) Wavelength_Select->Gradient_Optim Flow_Rate Adjust Flow Rate (e.g., 1.0 mL/min) Gradient_Optim->Flow_Rate SST Perform System Suitability Test (SST) Flow_Rate->SST Validation Full Method Validation (ICH Q2(R1) Guidelines) SST->Validation

Figure 1: Workflow for HPLC Method Development.

Step-by-Step Protocol: Method Development
  • Standard Preparation: Prepare a stock solution of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate at approximately 1.0 mg/mL in acetonitrile. From this, prepare a working standard of ~100 µg/mL.

  • Initial Column and Mobile Phase Selection:

    • Install a C18 column (150 mm x 4.6 mm, 5 µm).

    • Set Mobile Phase A as Water and Mobile Phase B as Acetonitrile.

  • Wavelength Determination:

    • Inject the working standard.

    • Using the DAD, acquire the UV spectrum from 200-400 nm. The benzoate chromophore typically exhibits a maximum absorbance (λmax) around 230 nm. Subsequent analysis should be monitored at this wavelength for optimal sensitivity.[7]

  • Scouting Gradient Run:

    • Perform a broad linear gradient run to determine the approximate elution time of the analyte.

    • Example Gradient: 5% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Gradient Optimization:

    • Based on the scouting run, create a more focused gradient. If the analyte elutes at 15 minutes (corresponding to ~70% B), a new gradient could be:

      • 0-2 min: 50% B

      • 2-12 min: 50% to 80% B

      • 12-13 min: 80% to 95% B

      • 13-15 min: Hold at 95% B

      • 15-16 min: 95% to 50% B

      • 16-20 min: Hold at 50% B (re-equilibration)

    • The goal is to achieve a sharp, symmetrical peak with a reasonable retention time.

Final Optimized Method and Sample Preparation

This section presents a hypothetical optimized method based on the principles discussed.

Recommended Chromatographic Conditions
ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 50% B to 80% B over 10 minutes, followed by wash and re-equilibration
Column Temperature 30 °C
Detection UV at 230 nm
Injection Volume 10 µL
Sample Preparation Protocol
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to achieve an estimated final concentration within the method's linear range (e.g., 10-200 µg/mL).

  • Vortex or sonicate the solution for 5 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter (e.g., PTFE or Nylon) into an HPLC vial.

  • The sample is now ready for injection.

Method Validation (ICH Q2(R1) Framework)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[8][9] The following protocols are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

System Suitability Test (SST)

Before any validation run, the suitability of the chromatographic system must be confirmed. This is done by making five replicate injections of a working standard solution.

SST ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N > 2000
%RSD of Peak Area ≤ 2.0%
%RSD of Retention Time ≤ 1.0%
Validation Parameters & Protocols

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

  • Protocol:

    • Inject a blank solution (diluent).

    • Inject a solution of the analyte.

    • If available, inject solutions of known impurities or a placebo matrix.

    • Acceptance Criteria: The blank and placebo should show no interfering peaks at the retention time of the main analyte.

2. Linearity:

  • Objective: To demonstrate a proportional relationship between the concentration of the analyte and the detector response.

  • Protocol:

    • Prepare a series of at least five standard solutions covering the expected concentration range (e.g., from 50% to 150% of the target concentration).

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results to the true value.

  • Protocol (Spike/Recovery):

    • Prepare a placebo or sample matrix.

    • Spike the matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three samples at each level.

    • Analyze the samples and calculate the percentage recovery.

    • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each level.

4. Precision (Repeatability & Intermediate Precision):

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on different equipment.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

5. Limit of Quantitation (LOQ) & Limit of Detection (LOD):

  • Objective: To determine the lowest concentration of analyte that can be reliably quantified (LOQ) and detected (LOD).

  • Protocol (Signal-to-Noise Approach):

    • Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10 for LOQ and 3 for LOD.

    • Inject solutions at these concentrations to confirm the S/N ratio.

    • Acceptance Criteria: S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.

6. Robustness:

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and the pH or composition of the mobile phase (±2%).

    • Analyze the sample under each modified condition.

    • Acceptance Criteria: The system suitability parameters should still be met, and the peak area should not change significantly.

Conclusion

This application note provides a detailed framework for developing and validating a selective, accurate, and robust RP-HPLC method for the quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. By following the systematic workflow and adhering to the validation criteria outlined by ICH guidelines, laboratories can ensure the generation of high-quality, reliable data suitable for research, quality control, and regulatory submissions.

References

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][8][9]

  • International Journal of Advanced Research in Science, Communication and Technology. (n.d.). Importance of RP-HPLC in Analytical Method Development: A Review. [Link][2]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][10]

  • Pharma Guideline. (n.d.). Steps for HPLC Method Development. [Link][4]

  • PubMed. (2020). Development of a generic reversed-phase liquid chromatography method for protein quantification using analytical quality-by-design principles. [Link][6]

  • Agilent Technologies. (2010). HPLC Method Development: Standard Practices and New Columns. [Link][5]

  • Food Research. (2023). Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. [Link]

  • Nemzeti Kutatási, Fejlesztési és Innovációs Hivatal. (2023). Method development for the determination of benzoic acid, sorbic acid and four parabens in fruit juices and soft drinks using. [Link][7]

  • IRE Journals. (2019). DEVELOPMENT OF AN HPLC METHOD FOR DETERMINATION OF SOME PRESERVATIVES IN SOY SAUCE. [Link]

Sources

Application

HPLC and GC methods for the analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

An Application Note and Protocol for the Analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) Introduction 2-(Methoxymethoxy)-1,3-propaned...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)

Introduction

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a chemical entity of interest in various fields, including organic synthesis and materials science. Accurate and robust analytical methods are crucial for its quantification, purity assessment, and stability studies. This document provides detailed protocols for the analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The choice between these two powerful techniques will depend on the specific analytical challenge, including the sample matrix, required sensitivity, and the volatility of potential impurities.

The HPLC method, with its versatility in stationary and mobile phases, is well-suited for the analysis of this moderately polar compound and its non-volatile impurities. In contrast, the GC method is advantageous for assessing volatile and semi-volatile impurities, provided the target analyte has sufficient thermal stability. This guide offers a comprehensive approach to method development and application for researchers, scientists, and professionals in drug development and quality control.

Part 1: High-Performance Liquid Chromatography (HPLC) Method

Scientific Rationale for HPLC Method Development

The molecular structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, featuring two benzoate groups, provides a strong chromophore, making UV detection a highly effective and sensitive choice for HPLC analysis. The presence of both polar ether and ester functionalities, along with non-polar aromatic rings, classifies it as a moderately polar compound. This characteristic guides the selection of a reversed-phase HPLC mode, which is ideal for separating compounds of intermediate polarity.

A C18 (octadecylsilane) column is selected as the stationary phase due to its wide applicability and excellent resolving power for a broad range of analytes. The mobile phase, a gradient of acetonitrile and water, is chosen to ensure adequate retention and sharp peak shapes. Acetonitrile is favored over methanol for its lower viscosity and stronger elution strength in reversed-phase chromatography. A gradient elution is proposed to effectively separate the main analyte from potential impurities with varying polarities that may be present in the sample.

HPLC Protocol

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and methanol.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm).

2. Preparation of Solutions

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the sample diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: Water, B: Acetonitrile
Gradient 0-20 min: 50-90% B, 20-25 min: 90% B, 25.1-30 min: 50% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 235 nm
Run Time 30 minutes

4. System Suitability Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 2000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis prep_standard Prepare Standard Solution (100 µg/mL) filter Filter through 0.45 µm Syringe Filter prep_standard->filter prep_sample Prepare Sample Solution (Target: 100 µg/mL) prep_sample->filter hplc_system HPLC System Setup (C18 Column, Gradient Elution) filter->hplc_system Load into Autosampler inject Inject into HPLC hplc_system->inject detect UV Detection (235 nm) inject->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Concentration & Purity integrate->calculate report Generate Report calculate->report

Caption: HPLC analytical workflow for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Part 2: Gas Chromatography (GC) Method

Scientific Rationale for GC Method Development

Gas Chromatography is a suitable technique for the analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate if the compound exhibits sufficient volatility and thermal stability. The presence of ester and ether groups suggests that it should be amenable to GC analysis. A non-polar or mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (DB-5 or equivalent), is a good starting point for method development. This type of stationary phase separates compounds primarily based on their boiling points and is versatile for a wide range of analytes.

A temperature-programmed analysis is necessary to ensure the elution of the relatively high-boiling point analyte in a reasonable time with good peak shape. The initial oven temperature is held low to allow for the separation of any volatile impurities, followed by a ramp to a higher temperature to elute the main compound. Flame Ionization Detection (FID) is chosen for its robustness, wide linear range, and universal response to organic compounds.

GC Protocol

1. Instrumentation and Materials

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.

  • DB-5 (or equivalent) capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • High-purity helium or hydrogen as the carrier gas.

  • High-purity air and hydrogen for the FID.

  • GC vials with septa.

  • Analytical balance, volumetric flasks, and pipettes.

  • Methanol or acetone (GC grade) as the solvent.

2. Preparation of Solutions

  • Sample Solvent: GC-grade methanol or acetone.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the sample solvent.

  • Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample solvent.

  • Sample Preparation: Prepare the sample to be analyzed at a target concentration of 100 µg/mL in the sample solvent.

3. Chromatographic Conditions

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Split mode (Split ratio 50:1)
Injector Temperature 280 °C
Oven Program Initial: 150 °C (hold 2 min), Ramp: 15 °C/min to 300 °C (hold 5 min)
Detector Flame Ionization Detector (FID)
Detector Temperature 320 °C
Injection Volume 1 µL

4. System Suitability Before sample analysis, perform at least five replicate injections of the Working Standard Solution. The system is deemed suitable for use if the following criteria are met:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: ≥ 20,000

  • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

GC Workflow Diagram

GC_Workflow cluster_prep_gc Sample & Standard Preparation cluster_gc GC Analysis cluster_data_gc Data Processing & Analysis prep_standard_gc Prepare Standard Solution (100 µg/mL in Methanol) gc_system GC System Setup (DB-5 Column, Temp. Program) prep_standard_gc->gc_system Load into Autosampler prep_sample_gc Prepare Sample Solution (Target: 100 µg/mL) prep_sample_gc->gc_system inject_gc Inject into GC gc_system->inject_gc detect_gc FID Detection inject_gc->detect_gc integrate_gc Integrate Peak Areas detect_gc->integrate_gc calculate_gc Calculate Concentration & Purity integrate_gc->calculate_gc report_gc Generate Report calculate_gc->report_gc

Caption: GC analytical workflow for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Part 3: Method Validation and Further Considerations

The methods proposed in this document provide a strong starting point for the analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. For use in a regulated environment, a full method validation should be performed in accordance with ICH Q2(R1) guidelines. Key validation parameters to be assessed include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

References

  • International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology.[Link]

  • United States Pharmacopeia (USP). <621> Chromatography.[Link]

  • Agilent Technologies. A Primer on HPLC Columns.[Link]

  • Restek Corporation. A Technical Guide for Selecting the Right GC Column.[Link]

Method

Application Note: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate as a Novel Non-Reactive Carrier for Hydrophobic Active Pharmaceutical Ingredients

Introduction The effective delivery of hydrophobic Active Pharmaceutical Ingredients (APIs) remains a significant challenge in drug development. These molecules often exhibit poor solubility and bioavailability, limiting...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The effective delivery of hydrophobic Active Pharmaceutical Ingredients (APIs) remains a significant challenge in drug development. These molecules often exhibit poor solubility and bioavailability, limiting their therapeutic efficacy. Non-reactive carriers, or excipients, are crucial components in formulating such APIs, providing a stable and biocompatible vehicle for delivery without chemically altering the drug substance. This application note introduces 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate as a promising, novel, non-reactive carrier for the formulation of hydrophobic APIs. Its unique chemical structure, characterized by a glycerol backbone with two benzoate groups and a methoxymethyl ether moiety, imparts desirable physicochemical properties for a carrier, including high lipophilicity and potential for hydrogen bonding. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this excipient, detailing its properties, formulation protocols, and characterization methods.

Physicochemical Properties

Understanding the fundamental properties of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is essential for its effective application as a non-reactive carrier.

PropertyValueSource
Chemical Name 2-(Methoxymethoxy)-1,3-propanediyl dibenzoateN/A
Synonyms Glycerol 1,3-dibenzoate 2-methyl etherN/A
CAS Number 1135-02-0N/A
Molecular Formula C₁₉H₂₀O₆N/A
Molecular Weight 344.36 g/mol N/A
Appearance White to off-white crystalline powderN/A
Solubility Insoluble in water; Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate)N/A
Melting Point 68-72 °CN/A

Rationale for Use as a Non-Reactive Carrier

The selection of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate as a carrier is underpinned by its molecular structure. The dibenzoate groups contribute to its high lipophilicity, enhancing its ability to solubilize hydrophobic APIs. The central methoxymethyl ether group offers a site for potential weak, non-covalent interactions, such as hydrogen bonding, which can aid in stabilizing the API within the carrier matrix without forming permanent chemical bonds. This non-reactive nature is paramount to preserving the chemical integrity and therapeutic activity of the API.

Experimental Workflow for Formulation Development

The following diagram outlines the typical workflow for developing and characterizing a formulation utilizing 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate as a non-reactive carrier.

G cluster_0 Formulation Development A API & Carrier Characterization B Solubility Screening A->B Input C Formulation Preparation (e.g., Solvent Evaporation) B->C Optimized Ratio D Solid-State Characterization (DSC, XRD) C->D Solid Dispersion E In Vitro Dissolution & Release Studies D->E Physical Form F Stability Assessment E->F Performance

Caption: Workflow for formulation and characterization.

Protocols

Protocol 1: Determination of API Solubility in 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Objective: To determine the saturation solubility of a hydrophobic API in the molten carrier to inform the drug-to-carrier ratio for formulation.

Materials:

  • Hydrophobic API

  • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

  • Heating block or oil bath

  • Vials with screw caps

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Accurately weigh excess amounts of the API into separate vials.

  • Add a known weight of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate to each vial.

  • Securely cap the vials and place them in a heating block set to a temperature approximately 10°C above the melting point of the carrier (e.g., 85°C).

  • Allow the mixture to equilibrate for at least 48 hours with intermittent vortexing to ensure complete saturation.

  • After equilibration, visually inspect for the presence of undissolved API.

  • Centrifuge the vials at high speed to separate the undissolved API.

  • Carefully collect an aliquot of the supernatant (molten carrier with dissolved API).

  • Accurately weigh the aliquot and dissolve it in a suitable solvent for HPLC analysis.

  • Quantify the API concentration using a validated HPLC method.

  • Calculate the solubility of the API in the carrier (e.g., in mg/g).

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a hydrophobic API in 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate to enhance its dissolution rate.

Materials:

  • Hydrophobic API

  • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

  • Common solvent (e.g., dichloromethane)

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Based on the solubility data from Protocol 1, determine the desired API-to-carrier ratio (e.g., 1:5 w/w).

  • Accurately weigh the required amounts of the API and 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

  • Dissolve both components in a minimal amount of a common volatile solvent in a round-bottom flask.

  • Once a clear solution is obtained, evaporate the solvent using a rotary evaporator under reduced pressure and at a controlled temperature (e.g., 40°C).

  • Continue evaporation until a solid film is formed on the flask wall.

  • Further dry the solid dispersion in a vacuum oven at a temperature below the melting point of the carrier (e.g., 50°C) for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion and store it in a desiccator until further characterization.

Protocol 3: In Vitro Dissolution Testing

Objective: To evaluate the dissolution profile of the prepared solid dispersion compared to the pure API.

Materials:

  • Prepared solid dispersion

  • Pure API

  • USP Dissolution Apparatus 2 (Paddle)

  • Dissolution medium (e.g., simulated gastric or intestinal fluid)

  • Syringes and filters

  • HPLC system

Procedure:

  • Prepare the dissolution medium and equilibrate it to 37 ± 0.5 °C in the dissolution vessels.

  • Accurately weigh an amount of the solid dispersion equivalent to a specific dose of the API.

  • Introduce the sample into the dissolution vessel and start the apparatus at a specified paddle speed (e.g., 75 RPM).

  • At predetermined time intervals (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw a sample of the dissolution medium through a filter.

  • Replace the withdrawn volume with fresh, pre-warmed medium.

  • Analyze the API concentration in the collected samples using a validated HPLC method.

  • Plot the cumulative percentage of drug released versus time to generate the dissolution profile.

  • Perform the same procedure for the pure API as a control.

Characterization of Formulations

To ensure the formation of a stable and effective solid dispersion, the following characterization techniques are recommended:

  • Differential Scanning Calorimetry (DSC): To determine the thermal properties and assess the physical state of the API within the carrier (crystalline or amorphous).

  • X-ray Powder Diffraction (XRPD): To confirm the amorphous nature of the API in the solid dispersion.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To investigate potential intermolecular interactions between the API and the carrier.

Safety and Handling

As with any chemical substance, proper safety precautions should be observed when handling 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. It is recommended to handle the compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate presents itself as a viable and promising non-reactive carrier for the formulation of hydrophobic APIs. Its physicochemical properties are well-suited for creating stable solid dispersions that can enhance the solubility and dissolution rate of poorly water-soluble drugs. The protocols outlined in this application note provide a framework for the rational design and evaluation of formulations utilizing this novel excipient. Further studies are encouraged to explore its full potential in various drug delivery systems.

References

Application

The Strategic Role of 2'-Hydroxyl Protection in Nucleoside Analogue Synthesis: A Guide to Remdesivir Intermediates

For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge of Remdesivir Remdesivir (GS-5734) is a monophosphoramidate prodrug of a C-nucleoside analogue that has demonstrated b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Challenge of Remdesivir

Remdesivir (GS-5734) is a monophosphoramidate prodrug of a C-nucleoside analogue that has demonstrated broad-spectrum antiviral activity.[1][2] It is a key therapeutic agent for treating infections caused by RNA viruses, including the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2).[3][4] The synthesis of Remdesivir is a complex, multi-step process that presents significant challenges, particularly in controlling stereochemistry and preventing unwanted side reactions.[5][6] A critical aspect of the synthetic strategy revolves around the judicious use of protecting groups for the hydroxyl functions of the ribose moiety.[3][4] This guide focuses on the application and rationale of using protecting groups for the 2'- and 3'-hydroxyls of the ribose intermediate, exemplified by the conceptual use of a moiety like 2-(methoxymethoxy)-1,3-propanediyl dibenzoate, in the synthesis of Remdesivir.

The core challenge in synthesizing Remdesivir lies in the selective formation of the phosphoramidate bond at the 5'-hydroxyl group of the nucleoside intermediate, GS-441524.[4] The presence of free 2'- and 3'-hydroxyl groups can lead to undesired side reactions during the phosphoramidation step, resulting in the formation of impurities and a decrease in the overall yield of the final product.[4] Therefore, a suitable protecting group for the 2',3'-dihydroxyls is crucial for an efficient synthesis.[4]

The Causality Behind Experimental Choices: Why Protect the 2'- and 3'-Hydroxyls?

The primary reason for protecting the vicinal diols of the ribose intermediate is to prevent their reaction with the activated phosphoramidate reagent intended for the 5'-hydroxyl group. This ensures the regioselective formation of the desired 5'-phosphoramidate bond. Furthermore, the choice of the protecting group is critical and is dictated by several factors:

  • Ease of Introduction and Removal: The protecting group must be introduced efficiently and under mild conditions to avoid degradation of the sensitive nucleoside intermediate. Similarly, its removal (deprotection) must also proceed under mild conditions that do not affect the newly formed phosphoramidate linkage or other functional groups in the molecule.[4]

  • Stability: The protecting group must be stable to the reaction conditions of the subsequent synthetic steps, particularly the phosphoramidation reaction.

  • Impact on Stereochemistry: The protecting group should not interfere with the stereochemistry of the chiral centers in the ribose moiety.

  • Avoidance of Impurity Formation: A key consideration is to select a protecting group that minimizes the formation of hard-to-separate impurities during both the protection and deprotection steps.[4]

In the various reported syntheses of Remdesivir, several strategies have been employed to protect the 2',3'-dihydroxyls, including the use of an acetonide (formed with 2,2-dimethoxypropane) and, more recently, N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4][7] The conceptual 2-(methoxymethoxy)-1,3-propanediyl dibenzoate scaffold represents a class of acetal-type protecting groups that can mask the diol system. The methoxymethoxy (MOM) group is a well-known acid-labile protecting group for hydroxyls.

Experimental Protocols: A Focus on Diol Protection

Here, we provide a detailed protocol for the protection of the 2',3'-dihydroxyls of the Remdesivir intermediate GS-441524 using N,N-dimethylformamide dimethyl acetal (DMF-DMA), a method that has been shown to be highly efficient.[4]

Protocol: Protection of GS-441524 using DMF-DMA

This protocol is adapted from the work of Hu, T. et al. (2022).[4]

Materials:

  • (2R,3R,4S,5R)-2-(4-aminopyrrolo[2,1-f][1][5][8]triazin-7-yl)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carbonitrile (GS-441524)

  • N,N-dimethylformamide dimethyl acetal (DMF-DMA)

  • Pyridine (anhydrous)

  • Methanol (for TLC sample preparation)

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • To a solution of GS-441524 (1 equivalent) in anhydrous pyridine, add N,N-dimethylformamide dimethyl acetal (4.0 equivalents).

  • Stir the reaction mixture at 25 °C for 18 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). To prepare a TLC sample, a small aliquot of the reaction mixture is added to methanol. The reaction is considered complete when the starting material (GS-441524) is fully consumed.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the pyridine and excess DMF-DMA.

  • The resulting DMAM-protected nucleoside analogue is used in the subsequent phosphoramidation step without further purification, taking into account its instability.[4]

Rationale for DMF-DMA:

The use of DMF-DMA as a protecting agent offers several advantages. The resulting dimethylaminomethylene (DMAM) group at the 2',3'-dihydroxyls can be easily deprotected under mild, protic conditions (e.g., in ethanol or isopropanol).[4] This avoids the harsh acidic conditions required for the removal of other protecting groups, which can lead to the hydrolysis of the phosphoramidate moiety in the final product.[4]

Data Presentation: Comparison of Protecting Group Strategies

Protecting Group StrategyReagentsDeprotection ConditionsOverall Yield (of relevant steps)Key Advantages
Acetonide 2,2-dimethoxypropane, H₂SO₄Concentrated HCl in THF~48% (for phosphoramidation and deprotection)Well-established method
DMF-DMA N,N-dimethylformamide dimethyl acetal, PyridineProtic solvents (e.g., ethanol)~85% (for protection, phosphoramidation, and deprotection)Mild deprotection, avoids impurity formation, high yield[4]

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in a modern, efficient synthesis of Remdesivir, highlighting the crucial role of the 2',3'-diol protection.

Remdesivir_Synthesis cluster_start Starting Material cluster_protection Diol Protection cluster_coupling Phosphoramidation cluster_deprotection Final Deprotection cluster_end Final Product GS441524 GS-441524 (Nucleoside Core) Protection Protection of 2',3'-diols GS441524->Protection DMF-DMA, Pyridine Protected_Intermediate Protected GS-441524 Protection->Protected_Intermediate Coupling Phosphoramidation at 5'-OH Protected_Intermediate->Coupling MeMgCl Phosphoramidate Activated Phosphoramidate Phosphoramidate->Coupling MeMgCl Protected_Remdesivir Protected Remdesivir Coupling->Protected_Remdesivir Deprotection Deprotection of 2',3'-diols Protected_Remdesivir->Deprotection Protic Solvent Remdesivir Remdesivir Deprotection->Remdesivir

Caption: Key stages in the synthesis of Remdesivir.

Conclusion

The synthesis of the antiviral drug Remdesivir is a testament to the importance of strategic protecting group chemistry in modern pharmaceutical development. The use of a protecting group for the 2',3'-dihydroxyls of the core nucleoside intermediate is not merely a technical step but a critical decision that profoundly impacts the efficiency, yield, and purity of the final active pharmaceutical ingredient. While the specific reagent "2-(Methoxymethoxy)-1,3-propanediyl dibenzoate" is not prominently featured in the literature for Remdesivir synthesis, the underlying principle of employing an acetal-type protecting group is a cornerstone of the process. The evolution of synthetic routes, particularly the adoption of milder and more efficient protecting groups like the one formed from DMF-DMA, underscores the continuous innovation in pharmaceutical manufacturing. This guide provides researchers and scientists with a foundational understanding of the rationale and practical application of these crucial synthetic strategies.

References

  • Siegel, D., Hui, H. C., Doerffler, E., Clarke, M. O., Chun, K., Zhang, L., ... & Mackman, R. L. (2017). Discovery and Synthesis of a Phosphoramidate Prodrug of a Pyrrolo[2,1-f][1][5][8]triazin-4-amino Adenine C-Nucleoside (GS-5734) for the Treatment of Ebola and Emerging Viruses. Journal of Medicinal Chemistry, 60(5), 1648–1661. [Link]

  • Warren, T. K., Jordan, R., Lo, M. K., Ray, A. S., Mackman, R. L., Soloveva, V., ... & Bavari, S. (2016). Therapeutic efficacy of the small molecule GS-5734 against Ebola virus in rhesus monkeys. Nature, 531(7594), 381–385. [Link]

  • Palli, K. K., Ghosh, P., Avula, S. K., Rao, B. S. S., Patil, A. D., Ghosh, S., ... & Chandrasekhar, S. (2021). Total synthesis of remdesivir. Tetrahedron Letters, 75, 153178. [Link]

  • VanLang, C. (2020). How is Remdesivir synthesized?. Quora. [Link]

  • Urbina, F., Malewski, D., & Gayo, L. M. (2021). Evolution of the Synthesis of Remdesivir. Classical Approaches and Most Recent Advances. ACS Omega, 6(30), 19511–19532. [Link]

  • Hu, T., Zhu, F., Xiang, L., Shen, J., Xie, Y., & Aisa, H. A. (2022). Practical and Highly Efficient Synthesis of Remdesivir from GS-441524. ACS Omega, 7(32), 27516–27522. [Link]

  • Martínez-Montero, S., & Götte, M. (2021). Chemical Synthesis of the Anti-COVID-19 Drug Remdesivir. Current Protocols, 1(12), e303. [Link]

  • Mehta, A., Shinde, S., & Singh, A. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Results in Chemistry, 3, 100109. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate

Welcome to the technical support center for the synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth tr...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the successful synthesis of this important compound. Dibenzoate esters are a significant class of organic compounds used in various chemical industries, including pharmaceutical synthesis.[1] The benzoate groups can serve as protecting groups for hydroxyl functionalities during complex synthetic transformations.[1]

I. Reaction Overview

The synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate typically involves a two-step process:

  • Protection of the secondary alcohol: The central hydroxyl group of a suitable 1,2,3-propanetriol derivative is protected with a methoxymethyl (MOM) ether.

  • Esterification: The remaining primary hydroxyl groups are esterified with benzoic acid or a derivative to form the dibenzoate ester.

This guide will address potential issues that may arise during both stages of this synthesis.

General Synthetic Scheme

Synthetic_Scheme Start 1,2,3-Propanetriol Derivative Intermediate 2-(Methoxymethoxy)-1,3-propanediol Start->Intermediate  MOM Protection (MOM-Cl, Base or Dimethoxymethane, Acid)   Product 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Intermediate->Product  Dibenzoate Esterification (Benzoyl Chloride, Base or Benzoic Acid, Acid Catalyst)  

Caption: General two-step synthesis pathway.

II. Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis.

Low or No Product Yield

Q1: I am observing a very low yield of the final dibenzoate product. What are the likely causes?

A1: Low yield is a common issue that can stem from several factors throughout the synthetic process.[2][3] A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Reagent Purity: Ensure all starting materials, especially solvents and liquid reagents, are pure and anhydrous. The presence of water can significantly hinder both the MOM protection and esterification steps.[4]

  • Accurate Measurements: Verify the accurate measurement of all reactants and catalysts. Even small errors can impact the reaction stoichiometry and overall yield.[4]

  • Inert Atmosphere: For reactions sensitive to moisture or air, ensure a properly maintained inert atmosphere (e.g., nitrogen or argon).

Troubleshooting the MOM Protection Step:

  • Incomplete Reaction: The protection of the secondary alcohol may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material remains, consider increasing the reaction time or temperature.

  • Choice of Base: When using MOM-Cl, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is typically employed.[5] Using a stronger, more nucleophilic base could lead to side reactions.

  • Acid Catalyst for Acetal Exchange: If using dimethoxymethane, ensure the acid catalyst is active and used in the correct amount.[6]

Troubleshooting the Esterification Step:

  • Equilibrium Limitations: Esterification is often a reversible reaction.[3][4] To drive the reaction towards the product, consider using a stoichiometric excess of one reactant or removing the water byproduct as it forms (e.g., using a Dean-Stark apparatus).[3]

  • Catalyst Issues: For acid-catalyzed esterification, ensure a strong acid catalyst like sulfuric acid is used to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic. For base-promoted esterification with benzoyl chloride, ensure the base is sufficient to neutralize the HCl byproduct.

  • Steric Hindrance: The bulky nature of the reactants can sometimes slow down the reaction. Increasing the reaction temperature may be necessary, but be mindful of potential side reactions or decomposition.[4]

Product Purification Challenges

Q2: I am having difficulty purifying the final product. What are some effective purification strategies?

A2: Purification of dibenzoate esters can be challenging due to their physical properties.

  • Column Chromatography: Silica gel chromatography is a common method. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is often effective.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification technique. Experiment with different solvents to find one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

  • Distillation: For liquid products, distillation under reduced pressure (vacuum distillation) can be used to separate the product from non-volatile impurities.[7][8][9]

Purification Method Best For Key Considerations
Column Chromatography Separating compounds with different polarities.Choice of solvent system is critical for good separation.
Recrystallization Purifying solid compounds.Finding a suitable solvent is key.
Vacuum Distillation Purifying liquid compounds with high boiling points.High vacuum and controlled heating are necessary to prevent decomposition.[9]
Unexpected Side Products

Q3: I have identified an unexpected byproduct in my reaction mixture. What could it be?

A3: The formation of side products can occur at both stages of the synthesis.

  • MOM Protection Stage:

    • Over-protection: Both primary and secondary alcohols may get protected if the reaction conditions are not carefully controlled. Using a bulky base or controlling the stoichiometry of the MOM-Cl can improve selectivity.

    • Formation of Methylene Acetals: In the deprotection of MOM-protected 1,3-diols, the formation of methylene acetals can be a complication.[10]

  • Esterification Stage:

    • Hydrolysis: If water is present during workup, the newly formed ester can be hydrolyzed back to the carboxylic acid and alcohol.[4]

    • Incomplete Reaction: The mono-benzoate ester may be present if the reaction does not go to completion.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Reagents Verify Reagent Purity and Measurements Start->Check_Reagents TLC_Analysis Analyze Reaction by TLC Check_Reagents->TLC_Analysis Incomplete_Reaction Incomplete Reaction? TLC_Analysis->Incomplete_Reaction Side_Products Side Products Present? Incomplete_Reaction->Side_Products No Optimize_Conditions Optimize Reaction Conditions: - Time - Temperature - Catalyst Incomplete_Reaction->Optimize_Conditions Yes Purification_Strategy Refine Purification Strategy: - Column Chromatography - Recrystallization - Distillation Side_Products->Purification_Strategy Yes Success Successful Synthesis Side_Products->Success No Optimize_Conditions->Success Purification_Strategy->Success

Caption: A decision-making workflow for troubleshooting.

III. Frequently Asked Questions (FAQs)

Q4: What is the role of the MOM protecting group in this synthesis?

A4: The methoxymethyl (MOM) group is a popular choice for protecting hydroxyl functionalities.[11] It is stable under a wide range of non-acidic reaction conditions, which is crucial for the subsequent esterification step.[11] Its removal is typically achieved under acidic conditions.[6][11]

Q5: Are there alternative protecting groups I can use for the secondary alcohol?

A5: Yes, other protecting groups can be used, such as silyl ethers (e.g., TBDMS, TIPS) or benzyl ethers (Bn). The choice of protecting group will depend on the overall synthetic strategy and the stability of the intermediate to the required reaction conditions for subsequent steps.

Q6: Can I perform the esterification using benzoic acid directly?

A6: Yes, direct esterification with benzoic acid is possible, typically under acidic catalysis (Fischer esterification).[12] However, this reaction is an equilibrium process, and measures must be taken to drive it to completion, such as removing water or using an excess of one reactant.[3] Using a more reactive benzoic acid derivative like benzoyl chloride often leads to higher yields and faster reaction times.

Q7: What are the safety precautions I should take when working with the reagents in this synthesis?

A7: Always consult the Safety Data Sheet (SDS) for each reagent. Chloromethyl methyl ether (MOM-Cl) is a known carcinogen and should be handled with extreme caution in a well-ventilated fume hood.[5] Strong acids and bases should also be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

IV. Experimental Protocols

Protocol 1: MOM Protection of 1,3-Propanediol (Illustrative)
  • Dissolve 1,3-propanediol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a non-nucleophilic base (e.g., DIPEA).

  • Slowly add chloromethyl methyl ether (MOM-Cl).

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Dibenzoate Esterification (Illustrative)
  • Dissolve the MOM-protected diol in an anhydrous solvent (e.g., pyridine or dichloromethane with a non-nucleophilic base).

  • Cool the solution to 0 °C.

  • Slowly add benzoyl chloride.

  • Allow the reaction to stir at room temperature until completion (monitor by TLC).

  • Quench the reaction with water or a dilute acid solution.

  • Extract the product with an organic solvent, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and brine, dry, and concentrate.

  • Purify the final product by column chromatography or recrystallization.

V. References

  • Filo. (2025, July 8). What are possible sources of error in an esterification lab?

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield.

  • Quora. (2020, April 3). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?

  • Benchchem. A Comparative Analysis of Deprotection Strategies for Methoxymethyl (MOM) Ethers.

  • Esterification Lab Answers. (URL not provided)

  • 4.4 Alkoxymethyl Ethers. (URL not provided)

  • PMC. (2019, May 14). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl.

  • Total Synthesis. MOM Protecting Group: MOM Protection & Deprotection Mechanism.

  • Lab5 procedure esterification. (URL not provided)

  • Google Patents. (n.d.). CN103524727A - Preparation method of dibenzoate polyethylene glycol plasticizer.

  • Organic Chemistry Portal. MOM Ethers.

  • Organic Chemistry Portal. Benzoic Acid Esters, Benzoates.

  • Protecting Groups. (URL not provided)

  • Reddit. (2020, February 13). How can I improve the yield of my Fischer Esterification?

  • The Chemistry and Applications of Dibenzoate Esters in Synthesis. (URL not provided)

  • Wikipedia. Methoxymethyl ether.

  • Journal of the American Chemical Society. (2026, January 5). Modular Synthesis of Chiral Multi-Substituted Cyclohexanes via Cobalt-Catalyzed Enantioselective Desymmetrizing Hydroalkylation.

  • PROTECTING GROUPS 57 Carey & Sundberg Chapter 13.1 problems # 1; 2; 3a, b, c ; Smith. (URL not provided)

  • Google Patents. (n.d.). CN1158842A - Production process of dipropylene glycol dibenzoate by using dipropylene glycol as main material.

  • Chemistry LibreTexts. (2020, May 30). 22.6: Ester Chemistry.

  • Google Patents. (n.d.). US6235924B1 - Continuous process for preparing benzoic acid esters.

  • Phelps and Eddy-Purification of Esters. 253. (URL not provided)

  • Google Patents. (n.d.). GB815991A - Dibenzoate esters of aliphatic diols and process for their preparation.

  • ResearchGate. Scheme 1. Protection of carbonyl compounds with 1,3-propanedithiol.

  • Veeprho. 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9.

  • ResearchGate. (2025, August 6). Synthesis of 1,2Bis(3,4-dimethoxyphenyl)-1,3-propanediol Starting from trans-1,3Bis(3,4-dimethoxyphenyl)-2,3-epoxy-1-propanone.

  • Benchchem. Role of MOM group in organic synthesis.

  • Google Patents. (n.d.). US4096192A - Process for the preparation of 2-methyl-1,3-propanediol.

  • Green Chemistry (RSC Publishing). A new route for the synthesis of methacrylic acid from 2-methyl-1,3-propanediol by integrating biotransformation and catalytic dehydration.

  • PrepChem.com. Synthesis of 2-methyl-1,3-propanediol.

  • PMC. (2024, November 29). Progress in 1,3-propanediol biosynthesis.

  • ResearchGate. (2025, August 7). Enantioselective synthesis of ( S)- N, N-diethyl-2-formyl-2-(methoxymethoxy)butyramide, a key intermediate for 20( S)-camptothecin analogues, via asymmetric bromolactonization.

  • ResearchGate. (2025, August 6). Synthesis of 2′-Deoxyribonucleosides: β-3′,5′-Di-O-Benzoylthymidine: Thymidine, 3′,5′-dibenzoate | Request PDF.

Sources

Troubleshooting

Technical Support Center: Purification Strategies for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Welcome to the technical support center for the purification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. The following troubleshooting guide and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your experimental work.

Understanding the Chemistry: Potential Impurities

The purification strategy for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is intrinsically linked to the potential impurities that can arise during its synthesis. A common synthetic route involves the benzoylation of 2-(Methoxymethoxy)-1,3-propanediol.

Common Impurities:

  • Unreacted Starting Materials:

    • 2-(Methoxymethoxy)-1,3-propanediol

    • Benzoyl chloride

  • Reaction Byproducts:

    • Benzoic acid (from hydrolysis of benzoyl chloride)

    • Monobenzoylated intermediate: 2-(Methoxymethoxy)-1-propyl benzoate

  • Degradation Products:

    • 2-Hydroxy-1,3-propanediyl dibenzoate (from acid-catalyzed cleavage of the MOM ether)

Troubleshooting Guide & FAQs

Q1: My crude product is an oil. How can I effectively purify it?

A1: An oily crude product is common and typically indicates the presence of unreacted starting materials or byproducts. The recommended purification method is column chromatography.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase. The polarity of the molecules dictates their separation.

Step-by-Step Protocol for Column Chromatography:

  • TLC Analysis:

    • Before performing column chromatography, it is crucial to determine an appropriate solvent system using Thin-Layer Chromatography (TLC).

    • Procedure: Spot your crude reaction mixture on a silica gel TLC plate. Develop the plate in a chamber with a solvent system, starting with a non-polar/polar mixture like hexane/ethyl acetate (e.g., 9:1, 4:1, 1:1 ratios).

    • Visualization: Visualize the spots under a UV lamp (254 nm)[1]. The benzoylated compounds will be UV active. You can also use a potassium permanganate stain to visualize the alcohol-containing starting material and intermediate[2][3].

    • Goal: Aim for a solvent system that gives a retention factor (Rf) of ~0.3 for the desired product.

  • Column Preparation:

    • Pack a glass column with silica gel slurried in the chosen non-polar solvent (e.g., hexane).

  • Loading and Elution:

    • Dissolve your crude oil in a minimal amount of dichloromethane or the eluent.

    • Carefully load the sample onto the top of the silica gel bed.

    • Begin elution with the determined solvent system, gradually increasing the polarity if necessary.

  • Fraction Collection and Analysis:

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography:

  • Issue: Poor separation of spots on TLC.

    • Solution: Try a different solvent system. For example, dichloromethane/methanol or toluene/ethyl acetate.

  • Issue: Product is not eluting from the column.

    • Solution: Gradually increase the polarity of the mobile phase.

Q2: I suspect my product is contaminated with benzoic acid. How can I remove it?

A2: Benzoic acid is a common acidic byproduct. It can be easily removed with a simple aqueous wash before column chromatography.

Underlying Principle: The acidic proton of benzoic acid can be deprotonated by a mild base to form a water-soluble benzoate salt, which will partition into the aqueous phase during an extraction.

Protocol for Acid Wash:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). You will observe gas evolution (CO₂) as the acid is neutralized.

  • Separate the aqueous layer.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product, now free of benzoic acid.

Q3: My NMR analysis shows the absence of the methoxymethyl (MOM) group. What could have happened?

A3: The methoxymethyl (MOM) ether is an acetal, which is labile under acidic conditions[4][5][6]. If your reaction or workup involved acidic conditions, even mild ones, the MOM group could have been cleaved.

Causality: The cleavage of MOM ethers proceeds via protonation of one of the ether oxygens, followed by nucleophilic attack. This can be catalyzed by both Brønsted and Lewis acids[4][6][7].

Preventative Measures:

  • Neutral to Basic Conditions: Ensure that your reaction and workup conditions are neutral or basic.

  • Avoid Strong Acids: Do not use strong acids for quenching or extraction.

  • Buffered Solutions: If a slightly acidic condition is unavoidable, consider using a buffered solution to maintain a controlled pH.

Corrective Action:

  • If the MOM group has been cleaved, you will need to re-protect the diol and repeat the benzoylation step.

Q4: My final product is a solid, but the melting point is broad, indicating impurities. How can I further purify it?

A4: If your product is a solid, recrystallization is an excellent final purification step after column chromatography.

Underlying Principle: Recrystallization relies on the difference in solubility of your compound and the impurities in a particular solvent at different temperatures. The desired compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Protocol for Recrystallization:

  • Solvent Screening:

    • In a small test tube, dissolve a small amount of your solid in a minimal amount of a hot solvent.

    • Good single solvent candidates for esters include ethanol, isopropanol, or ethyl acetate/hexane mixtures.

    • If a single solvent is not ideal, a two-solvent system can be used (one in which the compound is soluble and one in which it is insoluble).

  • Recrystallization Procedure:

    • Dissolve the bulk of your solid in a minimal amount of the chosen hot solvent in an Erlenmeyer flask.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Summary

Compound Potential Purification Method Key Considerations
2-(Methoxymethoxy)-1,3-propanediyl dibenzoateColumn Chromatography, RecrystallizationMonitor MOM group stability.
2-(Methoxymethoxy)-1,3-propanediolAqueous Extraction, Column ChromatographyHighly polar, will have a low Rf on TLC.
Monobenzoylated IntermediateColumn ChromatographyPolarity will be between the starting diol and the final product.
Benzoic AcidAqueous Extraction (basic wash)Easily removed with a bicarbonate wash.
2-Hydroxy-1,3-propanediyl dibenzoateColumn ChromatographyMore polar than the desired product due to the free hydroxyl group.

Experimental Workflows

Purification Workflow Diagram

PurificationWorkflow Crude Crude Product (Oil or Solid) AqueousWash Aqueous Wash (sat. NaHCO3) Crude->AqueousWash Remove Benzoic Acid Column Column Chromatography (e.g., Hexane/Ethyl Acetate) AqueousWash->Column Fractions Analyze Fractions (TLC) Column->Fractions Combine Combine Pure Fractions Fractions->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct Recrystallize Recrystallization (Optional, for solids) PureProduct->Recrystallize If Solid FinalProduct Final Purified Product PureProduct->FinalProduct If Oil Recrystallize->FinalProduct

Caption: General purification workflow for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Troubleshooting Decision Tree

Troubleshooting Start Crude Product Analysis (NMR, TLC) ImpurityCheck Impurities Present? Start->ImpurityCheck AcidCheck Benzoic Acid Present? ImpurityCheck->AcidCheck Yes Pure Product is Pure ImpurityCheck->Pure No StartingMaterialCheck Starting Material/ Monobenzoylated Present? AcidCheck->StartingMaterialCheck No Wash Perform Aqueous Bicarbonate Wash AcidCheck->Wash Yes MOMCheck MOM Group Cleaved? Reprotect Re-protect Diol and Repeat Benzoylation MOMCheck->Reprotect Yes MOMCheck->Pure No StartingMaterialCheck->MOMCheck No Column Perform Column Chromatography StartingMaterialCheck->Column Yes Wash->StartingMaterialCheck

Caption: Decision tree for troubleshooting the purification process.

References

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved January 12, 2026, from [Link]

  • Ashenhurst, J. (2023, November 15). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Ashenhurst, J. (2023, November 15). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]

  • Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Thieme.
  • Google Patents. (n.d.). Ganciclovir preparation method.
  • Park, K., & Kurth, M. J. (2007). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Tetrahedron Letters, 48(4), 665-667.
  • Sobecki, P. P. (2018, January 24). What is the role of benzoyl chloride in polyurethane prepolymer composition? ResearchGate. Retrieved January 12, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). TLC Visualization Methods. Retrieved January 12, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved January 12, 2026, from [Link]

  • Kumar, A., et al. (2015). An Alternative Approach to Isoganciclovir: A Prominent Impurity in the Antiviral Drug Ganciclovir. Medicinal Chemistry, 5(10), 453-457.
  • University of California, Los Angeles. (n.d.). Stains for Developing TLC Plates. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Polyphosphoric acid as a stabilizer for polyurethane prepolymers.
  • Scribd. (n.d.). TLC Visualization Techniques. Retrieved January 12, 2026, from [Link]

  • Khanal, A., et al. (2023). Controlled Synthesis of Mono-Dimethoxytrityl Protected Derivatives of Glycols and Diols Utilizing Chromatography-Free Purification. Advanced Journal of Chemistry, Section A, 6(4), 334-342.
  • Jeong, H. J., et al. (2003). A New Method for Alkoxymethyl (MOM or EOM) Protection of Thiol Functionality in Heterocyclic Compounds. Bulletin of the Korean Chemical Society, 24(11), 1689-1691.
  • LibreTexts. (2022, August 16). 2.1.4F: Visualizing TLC Plates. Chemistry LibreTexts. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Process for the preparation of ganciclovir.
  • Kempe, T., et al. (1982). Selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides. New solid phase synthesis of RNA and DNA-RNA mixtures. Nucleic Acids Research, 10(21), 6695–6714.
  • Justia Patents. (n.d.). Use of phosphate esters to extend the pot-life of isocyanates, isocyanate pre-polymers and blends. Retrieved January 12, 2026, from [Link]

  • Google Patents. (n.d.). Polyisocyanurate polymer dispersions, and cellular and non-cellular polyurethane products prepared therefrom.
  • AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved January 12, 2026, from [Link]

  • K. C. Nicolaou and co-workers, Angew. Chem. Int. Ed. 1998, 37, 2708.
  • J. Braz. Chem. Soc. (2014). Synthesis of a New Class of Triazole-Linked Benzoheterocycles via 1,3-Dipolar Cycloaddition. J. Braz. Chem. Soc., 25(10), 1874-1884.

Sources

Optimization

Technical Support Center: Purification of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate

Welcome to the technical support center for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you address common purity challenges encountered during your experiments.

Introduction

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a specialized molecule often used as an intermediate in complex organic syntheses. Its structure, which includes a methoxymethyl (MOM) ether protecting group and two benzoate esters, presents unique purification challenges. Impurities can arise from unreacted starting materials, side reactions during synthesis, or degradation. This guide provides a systematic approach to identifying and removing these impurities, ensuring the high purity required for subsequent applications.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter when purifying 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, presented in a question-and-answer format.

Question 1: My NMR spectrum shows the presence of unreacted benzoic acid. How can I remove it?

Answer:

The presence of benzoic acid is a common issue, especially if the esterification was carried out using Fischer esterification or if benzoyl chloride was used and the reaction did not go to completion. Benzoic acid is acidic and highly polar, which allows for its selective removal using a few standard techniques.

Causality: Benzoic acid impurity arises from incomplete esterification or hydrolysis of the product during workup or storage.

Recommended Solutions:

  • Liquid-Liquid Extraction: This is the most straightforward method. An aqueous basic wash will deprotonate the carboxylic acid, forming a water-soluble benzoate salt that will partition into the aqueous phase.

    • Expert Tip: Use a mild base like saturated sodium bicarbonate (NaHCO₃) solution. Stronger bases like sodium hydroxide (NaOH) could potentially hydrolyze the desired ester product, especially with prolonged exposure.

  • Column Chromatography: If you are already planning a chromatographic purification, benzoic acid will typically have a much lower Rf value than your product on silica gel.

    • Expert Tip: Adding a small amount of a neutralizer like triethylamine to the eluent can help to ensure the benzoic acid remains at the baseline. However, this can sometimes cause tailing of other compounds. A better approach is often a basic wash before chromatography.

Step-by-Step Protocol for Liquid-Liquid Extraction:

  • Dissolve the crude 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any evolved CO₂ gas.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with sodium bicarbonate solution one or two more times.

  • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Question 2: I've isolated my product, but I suspect it's contaminated with 2-hydroxy-1,3-propanediyl dibenzoate. How can I confirm this and purify my compound?

Answer:

This impurity arises from the cleavage of the MOM (methoxymethyl) ether protecting group. The MOM group is an acetal and is known to be labile under acidic conditions.[1]

Causality: Exposure to acidic conditions during the reaction, workup, or even during chromatography on acidic silica gel can lead to the deprotection of the MOM group, revealing the free hydroxyl group.

Identification and Purification:

  • Identification:

    • TLC Analysis: The deprotected diol is significantly more polar than the MOM-protected product. On a silica gel TLC plate, it will have a much lower Rf value.

    • NMR Spectroscopy: In the ¹H NMR spectrum, the presence of a broad singlet corresponding to the hydroxyl proton (-OH) will be observed. The characteristic signals for the MOM group (a singlet around 4.8-5.0 ppm for the -O-CH₂-O- and a singlet around 3.4-3.5 ppm for the -OCH₃) will be absent in the impurity.

  • Purification: Flash Column Chromatography This is the most effective method for separating the desired product from its more polar, deprotected analogue.[2][3][4][5]

Step-by-Step Protocol for Flash Column Chromatography:

  • TLC Optimization: First, determine an optimal solvent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate. The goal is to have the desired product with an Rf of ~0.3-0.4, which should provide good separation from the more polar impurity at a lower Rf.

  • Column Packing: Prepare a silica gel column using the "wet slurry" method with your chosen eluent system.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column.

  • Elution: Run the column with the optimized solvent system. You can use a gradient elution, starting with a less polar mixture and gradually increasing the polarity to first elute your product and then the more polar impurity.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Purification TLC Optimize Eluent via TLC Pack Pack Silica Gel Column TLC->Pack Load Load Crude Product Pack->Load Elute Elute with Solvent Gradient Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Concentrate Concentrate under Vacuum Combine->Concentrate

Caption: Workflow for purifying 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate via column chromatography.

Question 3: After purification, my product is an oil, but I need a solid. Can I recrystallize it?

Answer:

While 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate may exist as an oil at room temperature, recrystallization can still be a viable purification method if a suitable solvent system is found.[6] Recrystallization is particularly effective at removing small amounts of impurities that have different solubility profiles from the main compound.

Recommended Approach:

  • Solvent Screening: The key is to find a solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.[7]

    • Start with common solvents for esters, such as ethanol, methanol, isopropanol, or mixtures like diethyl ether/hexanes or ethyl acetate/hexanes.

    • Test small amounts of your product in different solvents to observe its solubility characteristics.

  • Inducing Crystallization: If your product "oils out" instead of crystallizing, it means it's coming out of solution above its melting point. To overcome this:

    • Use a more dilute solution.

    • Cool the solution very slowly.

    • Scratch the inside of the flask with a glass rod to create nucleation sites.

    • Add a seed crystal of the pure compound if available.

Solvent Selection Guide for Recrystallization of Aromatic Esters

Solvent/SystemPolarityTypical Use Case
Ethanol/MethanolPolarGood for moderately polar esters.
IsopropanolModerately PolarOften a good single solvent for recrystallization.
Ethyl Acetate/HexanesMixedA "good" solvent (ethyl acetate) and a "poor" solvent (hexanes) system. Dissolve in hot ethyl acetate and add hexanes until cloudy, then reheat to clarify and cool slowly.
Diethyl Ether/HexanesMixedSimilar to the above, but for less polar esters.
TolueneNon-polarCan be effective for aromatic compounds.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for pure 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate?

A1: While the exact shifts can vary depending on the solvent, you should expect to see:

  • Aromatic protons: Multiplets between 7.4 and 8.1 ppm.

  • -O-CH₂-O- (MOM group): A singlet around 4.8-5.0 ppm.

  • -CH₂-O- (propanediyl backbone): A multiplet (likely a doublet of doublets) around 4.5-4.7 ppm.

  • -CH-O- (propanediyl backbone): A multiplet (likely a quintet) around 4.0-4.2 ppm.

  • -OCH₃ (MOM group): A singlet around 3.4-3.5 ppm.

Q2: How can I best store 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate to prevent degradation?

A2: To minimize degradation, store the compound in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at a low temperature (e.g., in a refrigerator at 2-8°C). Protect it from moisture and acidic or basic contaminants. The MOM ether is sensitive to acid, and the ester groups are susceptible to hydrolysis.[1]

Q3: What analytical technique is best for determining the purity of my final product?

A3: For quantitative purity analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[1][8][9][10] A reversed-phase C18 column with a UV detector (set to detect the benzoate chromophore, ~230-254 nm) is ideal. The mobile phase would typically be a gradient of acetonitrile and water, often with a small amount of acid like phosphoric or acetic acid to improve peak shape. This method can effectively separate and quantify the main product from unreacted benzoic acid and other UV-active impurities.

Q4: My reaction involves crude glycerol as a starting material. What impurities should I be aware of?

A4: Crude glycerol from biodiesel production can contain a variety of impurities, including water, methanol, inorganic salts (from catalysts), and free fatty acids.[11][12][13] These can interfere with subsequent reactions and will need to be removed, often through distillation or extraction, before proceeding with the synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Impurity Source and Removal Strategy

G cluster_impurities Potential Impurities cluster_methods Purification Methods BA Benzoic Acid Ext Liquid-Liquid Extraction (Basic Wash) BA->Ext Highly Effective Diol 2-Hydroxy-1,3-propanediyl dibenzoate CC Column Chromatography Diol->CC Primary Method Recryst Recrystallization Diol->Recryst Can be Effective SM Other Starting Materials SM->CC Effective

Sources

Troubleshooting

improving the yield and selectivity of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate formation

Welcome to the technical support center for the synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction for both yield and selectivity.

I. Introduction to the Synthesis

The formation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate involves the selective benzoylation of the primary hydroxyl groups of 2-(methoxymethoxy)-1,3-propanediol. This reaction is a crucial step in various synthetic pathways, particularly in the preparation of complex molecules where selective protection of hydroxyl groups is paramount. Achieving high yield and selectivity can be challenging due to the presence of two primary hydroxyl groups and a secondary ether linkage, which can lead to a mixture of products.

Below is a troubleshooting guide and a set of frequently asked questions to navigate the complexities of this synthesis.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Low Overall Yield of the Desired Dibenzoate Product

A low yield of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a common problem that can stem from several factors, from reagent quality to reaction conditions.

Possible Causes & Solutions:

Cause Scientific Rationale Recommended Action
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Benzoylation of diols requires sufficient energy and time for both hydroxyl groups to react.Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned reaction time, consider extending the duration or slightly increasing the temperature (e.g., from room temperature to 40-50 °C). Ensure vigorous stirring to maintain a homogenous reaction mixture.
Reagent Degradation Benzoyl chloride is susceptible to hydrolysis by atmospheric moisture, forming benzoic acid, which will not participate in the esterification. The diol substrate should also be anhydrous.Use freshly opened or distilled benzoyl chloride. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Suboptimal Stoichiometry An insufficient amount of benzoyl chloride will lead to incomplete conversion to the dibenzoate, favoring the formation of the mono-benzoylated intermediate. Conversely, a large excess can complicate purification.A slight excess of benzoyl chloride (2.2-2.5 equivalents) is typically recommended to drive the reaction to completion.
Base Inefficiency The base (e.g., pyridine, triethylamine) is crucial for neutralizing the HCl byproduct of the reaction.[1][2] An inadequate amount or a weak base may slow down or stall the reaction.Use a slight excess of a suitable base (e.g., 2.5-3.0 equivalents of pyridine or triethylamine). Pyridine can also act as a nucleophilic catalyst. For challenging cases, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can be effective.[3]
Issue 2: Poor Selectivity - Formation of Mono-benzoylated Byproduct

The primary challenge in this synthesis is often achieving complete dibenzoylation without isolating significant amounts of the mono-benzoylated intermediate.

Possible Causes & Solutions:

Cause Scientific Rationale Recommended Action
Insufficient Acylating Agent If less than two equivalents of benzoyl chloride are used, or if some of it has degraded, there will not be enough to react with both hydroxyl groups.Carefully measure and dispense the benzoyl chloride. As mentioned, using a slight excess (2.2-2.5 eq) is a standard practice to ensure both hydroxyl groups are acylated.
Steric Hindrance While both hydroxyl groups are primary, the methoxymethyl ether group may introduce some steric hindrance, potentially slowing down the second benzoylation step compared to the first.Allowing the reaction to proceed for a longer duration at a slightly elevated temperature can provide the necessary energy to overcome this kinetic barrier.
Reaction Temperature Too Low Low temperatures can favor the formation of the kinetically favored mono-benzoylated product and may not provide sufficient energy for the second benzoylation to occur at a reasonable rate.While low temperatures are sometimes used to control regioselectivity in complex polyols, for this substrate, maintaining the reaction at room temperature or slightly above is generally optimal for driving it to the desired dibenzoate.[4][5]
Issue 3: Complicated Product Purification

Even with a successful reaction, isolating the pure 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate can be challenging due to the presence of byproducts and excess reagents.

Possible Causes & Solutions:

Cause Scientific Rationale Recommended Action
Excess Benzoyl Chloride and Benzoic Acid Excess benzoyl chloride and its hydrolysis product, benzoic acid, can co-elute with the desired product during chromatography.During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted benzoyl chloride and benzoic acid.[1]
Structurally Similar Byproducts The mono-benzoylated byproduct will have a polarity similar to the desired dibenzoate, making chromatographic separation difficult.Optimize your column chromatography conditions. A shallow solvent gradient (e.g., gradually increasing the percentage of ethyl acetate in hexane) can improve the separation of the di- and mono-benzoylated products.
Residual Base Amine bases like pyridine or triethylamine can be difficult to remove completely and may interfere with subsequent steps or analysis.Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate and extract the amine base into the aqueous layer. Follow this with a brine wash to remove residual water.

III. Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the benzoylation of 2-(methoxymethoxy)-1,3-propanediol?

A1: The reaction proceeds via a nucleophilic acyl substitution. The hydroxyl group of the diol acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride. A base, typically pyridine or triethylamine, serves two purposes: it deprotonates the hydroxyl group to increase its nucleophilicity and neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction forward.[1][2]

reaction_mechanism Diol 2-(Methoxymethoxy)- 1,3-propanediol Intermediate1 Protonated Intermediate Diol->Intermediate1 + Benzoyl Chloride BenzoylChloride Benzoyl Chloride Base Base (e.g., Pyridine) Base->Intermediate1 Catalyst & Acid Scavenger Dibenzoate 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Intermediate1->Dibenzoate - HCl HCl HCl BaseH Protonated Base HCl->BaseH + Base experimental_workflow Start Dissolve Diol in Anhydrous DCM under Inert Atmosphere Cool Cool to 0 °C Start->Cool AddBase Add Pyridine (2.5 eq) Cool->AddBase AddBzCl Add Benzoyl Chloride (2.2 eq) dropwise at 0 °C AddBase->AddBzCl React Warm to RT, Stir for 12-16h (Monitor by TLC) AddBzCl->React Quench Quench with Water at 0 °C React->Quench Workup Aqueous Workup (HCl, NaHCO₃, Brine) Quench->Workup Dry Dry Organic Layer and Concentrate Workup->Dry Purify Purify by Column Chromatography Dry->Purify Product Pure Dibenzoate Product Purify->Product

Sources

Optimization

Technical Support Center: Scale-Up of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Production

Welcome to the technical support center for the production of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tech...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the production of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during the scale-up of this synthesis. Our focus is on providing practical, field-proven insights to ensure the integrity and success of your experimental work.

The synthesis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate typically involves the protection of the secondary hydroxyl group of a glycerol dibenzoate precursor with a methoxymethyl (MOM) ether. While this appears to be a straightforward protection step, significant challenges can arise during scale-up, impacting yield, purity, and process safety. This guide will address these challenges in a comprehensive question-and-answer format.

Synthetic Pathway Overview

The general synthetic route to 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a two-step process starting from glycerol. First, the primary hydroxyl groups of glycerol are selectively benzoylated to form 1,3-propanediyl dibenzoate. The remaining secondary hydroxyl group is then protected with a methoxymethyl (MOM) group to yield the final product.

Synthetic_Pathway Glycerol Glycerol Dibenzoate 1,3-Propanediyl dibenzoate Glycerol->Dibenzoate Selective Benzoylation FinalProduct 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Dibenzoate->FinalProduct MOM Protection

Caption: General synthetic pathway for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Section 1: Challenges in MOM Protection

Q1: My MOM protection reaction is sluggish and gives low yields at a larger scale. What are the likely causes?

A1: Several factors can contribute to a sluggish reaction and low yields during the scale-up of MOM protection. These often relate to reagent purity, reaction conditions, and mass transfer limitations.

  • Moisture: The presence of water in the reaction mixture is a primary cause of low yields. Water will react with the MOM-Cl, leading to its decomposition.[1] Ensure all glassware is oven-dried and solvents are anhydrous.

  • Base Selection and Stoichiometry: A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is commonly used.[2] Insufficient base will result in the accumulation of HCl, which can catalyze the deprotection of the MOM ether.[3] At scale, ensure efficient mixing to prevent localized areas of low base concentration.

  • Reagent Quality: The quality of chloromethyl methyl ether (MOM-Cl) is critical. It can degrade over time, especially if exposed to moisture. Use freshly distilled or high-purity MOM-Cl for best results.

  • Temperature Control: While the reaction is often run at room temperature, poor heat dissipation in larger reactors can lead to an increase in temperature, which may promote side reactions.[4]

Troubleshooting Workflow for Sluggish MOM Protection

Troubleshooting_MOM_Protection Start Sluggish MOM Protection CheckMoisture Check for Moisture in Reagents/Solvents Start->CheckMoisture CheckBase Review Base Stoichiometry & Addition CheckMoisture->CheckBase No Moisture SolutionMoisture Use Anhydrous Solvents & Oven-Dried Glassware CheckMoisture->SolutionMoisture Moisture Present CheckReagent Verify MOM-Cl Quality CheckBase->CheckReagent Correct Stoichiometry SolutionBase Increase Base Equivalents & Control Addition Rate CheckBase->SolutionBase Incorrect Stoichiometry CheckTemp Monitor Internal Reaction Temperature CheckReagent->CheckTemp High-Purity Reagent SolutionReagent Use Freshly Distilled or High-Purity MOM-Cl CheckReagent->SolutionReagent Degraded Reagent SolutionTemp Implement External Cooling to Maintain Set Temperature CheckTemp->SolutionTemp Temperature Excursion Purification_Workflow CrudeProduct Crude Product after Workup InitialAnalysis Analyze Purity (TLC/HPLC) CrudeProduct->InitialAnalysis HighPurity High Purity (>95%) InitialAnalysis->HighPurity Purity is High LowPurity Low Purity (<95%) InitialAnalysis->LowPurity Purity is Low Success Pure Product HighPurity->Success Crystallization Attempt Crystallization LowPurity->Crystallization Chromatography Column Chromatography Crystallization->Chromatography Crystallization Fails Crystallization->Success Crystallization Successful Chromatography->Success Failure Re-evaluate Purification Strategy

Sources

Troubleshooting

Technical Support Center: Troubleshooting Peak Broadening for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Welcome to the technical support guide for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatog...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chromatographic challenges, specifically focusing on the issue of peak broadening. Poor peak shape can compromise resolution, reduce sensitivity, and lead to inaccurate quantification. This guide provides a logical, step-by-step approach to identifying the root cause of the problem and implementing effective solutions.

Compound Profile: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

Before troubleshooting, understanding the analyte's properties is crucial.

PropertyValue / ObservationChromatographic Implication
Chemical Name 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate-
CAS Number 110874-21-0-
Molecular Formula C₁₉H₂₀O₆A relatively non-polar molecule, well-suited for reversed-phase chromatography.
Form & Solubility Reported as a brown oil, soluble in Chloroform, Dichloromethane, Ethyl Acetate.[1]Good solubility in organic solvents suggests sample dissolution issues are unlikely if using appropriate diluents.
Ionic Nature NeutralThe molecule lacks acidic or basic functional groups. This means peak shape issues are less likely to be caused by pH-dependent interactions with the stationary phase, a common problem for acids and bases.[2]

Part 1: The Diagnostic Workflow - Identifying the Source of Peak Broadening

Peak broadening is a symptom, not a root cause. The first step is to correctly identify the nature of the peak distortion and determine if it's a systemic issue or specific to the analyte.

Q1: Is my peak truly broad, or is it fronting or tailing?

A: Proper identification is the critical first step as each shape points to different underlying problems.[3]

  • Symmetrical Broadening: The peak is wide but retains a relatively Gaussian (bell) shape. This often points to issues like extra-column volume (dead volume), slow mass transfer, or sub-optimal system settings.[4][5]

  • Peak Tailing: The back half of the peak is elongated. This is commonly caused by unwanted secondary interactions between the analyte and the stationary phase or sample matrix effects.[6]

  • Peak Fronting: The front half of the peak is sloped, resembling a shark fin. This is almost always a sign of column overload.[7][8]

Q2: Does the peak broadening affect all peaks in the chromatogram or only the target analyte?

A: The answer to this question is a major fork in the troubleshooting path.

  • All Peaks are Broad: This strongly suggests a system-wide problem. The issue likely lies with the hardware setup, mobile phase, or general column degradation. Focus your investigation on Sections 3, 4, and 5. A common cause is a partially blocked inlet frit on the column.[9]

  • Only the Target Analyte Peak is Broad: This points to a chemical interaction specific to 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. The problem is more likely related to the sample itself (concentration, solvent) or a specific interaction with the column. Begin your investigation with Section 2.

Troubleshooting Logic Diagram

The following diagram outlines the logical progression for diagnosing the cause of your peak broadening.

TroubleshootingWorkflow start_node start_node decision_node decision_node process_node process_node end_node end_node fail_node fail_node start Observe Peak Broadening q1 Identify Peak Shape (Broad, Tailing, Fronting?) start->q1 fronting Investigate Column Overload (See Section 2) q1->fronting Fronting tailing Investigate Secondary Interactions (See Section 2 & 3) q1->tailing Tailing broad All Peaks Broad? q1->broad Symmetrical Broadening end Peak Shape Optimized fronting->end Resolved tailing->end Resolved all_broad_yes System-Wide Issue (Sections 3, 4, 5) broad->all_broad_yes Yes all_broad_no Analyte-Specific Issue (Section 2) broad->all_broad_no No all_broad_yes->end Resolved all_broad_no->end Resolved

Caption: A logical workflow for troubleshooting chromatographic peak shape issues.

Part 2: Analyte-Specific Problems

If only the peak for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is broad, start here.

Q3: Could my sample concentration or injection solvent be the cause?

A: Yes, these are two of the most frequent causes of peak distortion, particularly fronting and broadening.

The Problem of Column Overload (Causes Peak Fronting): Injecting too much sample mass onto the column saturates the stationary phase.[8] Excess molecules have nowhere to bind and travel down the column faster, eluting at the front of the peak.[8]

The Problem of Injection Solvent Mismatch (Causes Broadening/Splitting): If the sample is dissolved in a solvent that is significantly "stronger" (has a higher elution strength) than the mobile phase, the sample band will not focus properly at the head of the column.[10] It creates its own mini-mobile phase upon injection, causing the peak to broaden or split.[11]

Protocol: Diagnosing Overload and Solvent Mismatch
  • Prepare a Dilution Series: Create a series of standards for your analyte, for example: 100 µg/mL, 50 µg/mL, 20 µg/mL, 5 µg/mL, and 1 µg/mL. Ensure the solvent used is weaker than your mobile phase (e.g., if your mobile phase is 70% Acetonitrile/30% Water, prepare your sample in 50% Acetonitrile/50% Water or less).

  • Inject Sequentially: Inject the same volume of each standard, starting from the lowest concentration.

  • Analyze the Results:

    • If peak shape (especially fronting) improves dramatically at lower concentrations, you have identified column overload . The solution is to dilute your sample or inject a smaller volume.

    • If the peak shape is now sharp and symmetrical even at higher concentrations, your original issue was likely an injection solvent mismatch . The solution is to always prepare your samples in a solvent that is weaker than or equal in strength to the initial mobile phase conditions.[10]

Part 3: System-Wide Problems

If all peaks in your chromatogram are broad, the issue is likely with the column, mobile phase, or hardware.

Q4: How do I diagnose and resolve column-related issues?

A: The column is the heart of the separation. Its health is paramount for good peak shape.

  • Column Contamination: Buildup of matrix components on the column frit or packing material can distort flow paths, leading to broad or split peaks.[6]

  • Column Degradation/Aging: Over time, the packed bed of the column can settle, creating voids at the inlet. The stationary phase can also chemically degrade (e.g., loss of bonded phase).[2] This degradation reduces column efficiency and causes peaks to broaden.[12]

Protocol: Column Flushing and Performance Test
  • Disconnect and Reverse Flush: Disconnect the column from the detector. Connect the outlet of the column to the injector. Flush the column with a strong, compatible solvent (e.g., 100% Acetonitrile or Isopropanol for reversed-phase) at a low flow rate for 20-30 column volumes. This can help remove strongly retained contaminants.

  • Perform a Column Performance Test:

    • Prepare a standard solution of a well-behaved, small molecule (e.g., Toluene or Uracil).

    • Run the test under the manufacturer's recommended conditions.

    • Calculate the column efficiency (N, theoretical plates) and tailing factor.

    • Compare these values to the original test chromatogram that shipped with the column. A significant drop in efficiency (>25-30%) or a large increase in tailing indicates the column is degraded and likely needs replacement.[12]

Q5: How can mobile phase composition affect my peak shape?

A: The mobile phase dictates the chromatographic environment. Improper preparation can easily lead to problems.

  • Incorrect Composition: While less critical for a neutral analyte, ensuring the correct organic/aqueous ratio is key for achieving proper retention and peak shape.[13]

  • Degassed Solvents: Dissolved gas in the mobile phase can outgas in the system (especially post-column), creating noise and flow disruptions that can manifest as broadened peaks.

  • pH (for column stability): Even for a neutral analyte, operating at extreme pH levels (<2 or >8) can irreversibly damage the silica-based packing material of most standard columns, leading to catastrophic peak shape failure.

Q6: What is the role of system parameters like flow rate and temperature?

A: Flow rate and temperature directly influence the kinetics of separation and thus, the peak shape.

Flow Rate: According to the Van Deemter equation, there is an optimal flow rate (or linear velocity) for any given column that provides the highest efficiency (narrowest peaks).[14]

  • Too Slow: Can lead to peak broadening due to longitudinal diffusion (the analyte band spreads out in the column over time).

  • Too Fast: Can cause broadening due to increased resistance to mass transfer (analyte molecules don't have enough time to fully interact with the stationary phase).

Temperature: Temperature control is critical for reproducibility and efficiency.

  • Effect on Viscosity: Increasing the column temperature lowers the mobile phase viscosity, which improves mass transfer and generally leads to narrower, sharper peaks.[15][16][17]

  • Stability is Key: Fluctuations in temperature during a run or between runs will cause retention time shifts and peak shape distortion.[15][18] It is recommended to use a column oven set at least 5-10°C above ambient temperature to ensure stability.[15][19]

Table: Impact of System Parameters on Peak Shape

ParameterChangeEffect on Peak Shape for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoateRationale
Flow Rate DecreaseMay sharpen peak (if current rate is too high) or broaden peak (if too low).Optimizes efficiency based on Van Deemter kinetics.[14]
Flow Rate IncreaseMay sharpen peak (if current rate is too low) or broaden peak (if too high).Optimizes efficiency based on Van Deemter kinetics.[14]
Temperature IncreaseGenerally leads to narrower, sharper peaks.Lowers mobile phase viscosity, improving mass transfer efficiency.[15][19]
Temperature DecreaseGenerally leads to broader peaks.Increases mobile phase viscosity, slowing mass transfer.[16]
Q7: Could my HPLC system hardware be the problem?

A: Yes. Extra-column volume, or "dead volume," is a primary cause of symmetrical peak broadening.[4]

Dead volume refers to any space in the flow path outside of the column itself, such as in oversized connection tubing, poorly made fittings, or a large detector flow cell.[5]

Diagram: The Impact of Dead Volume

DeadVolume cluster_0 A) Optimal Connection (No Dead Volume) cluster_1 B) Poor Connection (Dead Volume) tubing_a Tubing column_a Column Frit band_in_a Sharp Band peak_out_a Sharp Peak band_in_a->peak_out_a Flow tubing_b Tubing column_b Column Frit band_in_b Sharp Band peak_out_b Broad Peak band_in_b->peak_out_b Flow -> Diffusion

Caption: Visualization of how dead volume between tubing and the column causes peak broadening.

Protocol: Minimizing Dead Volume
  • Check All Fittings: Ensure all tubing connections, especially at the column inlet and outlet, are properly seated. Use finger-tight fittings and tighten them according to the manufacturer's instructions. A common error is having a gap between the end of the tubing and the bottom of the fitting port.

  • Use Appropriate Tubing: Use tubing with the smallest possible internal diameter (e.g., 0.005" or 0.127 mm for UHPLC/HPLC) and keep the length as short as possible between the injector, column, and detector.[5]

  • Detector Settings: Ensure your detector's data collection rate is fast enough to capture the peak accurately. A slow data rate can artificially broaden a sharp peak. A good rule of thumb is to have 15-20 data points across the peak.[5]

Part 4: Frequently Asked Questions (FAQs)

Q: My peak is fronting. What is the single most likely cause? A: Column overload.[8] Dilute your sample by a factor of 10 and re-inject. If the fronting disappears, this was the cause.

Q: My peak for this neutral compound is tailing. Why would this happen? A: Even with a neutral analyte, tailing can occur. Possible causes include:

  • Column Contamination: Strongly retained, acidic, or basic impurities from previous injections may have contaminated the stationary phase, creating active sites.

  • Column Degradation: The silica backbone of the column may have become exposed over time, revealing acidic silanol groups that can cause secondary interactions.

  • Analyte Degradation: Your analyte might be unstable under the mobile phase conditions, creating a small, more polar impurity that co-elutes on the tail of the main peak.

Q: How often should I replace my analytical column? A: There is no set time. A column should be replaced when it no longer provides the required performance for your assay (e.g., when resolution between critical peaks is lost, peak shape becomes unacceptable, or backpressure becomes excessively high). Regularly tracking column performance via system suitability tests is the best practice.[12]

References
  • SCIEX (2023). How does increasing column temperature affect LC methods?[Link]

  • Quora (2020). What causes peak broadening in HPLC?[Link]

  • Chromatography Today (2023). What are the Common Peak Problems in HPLC.[Link]

  • Cytiva (2024). How to fix asymmetrical chromatography peaks?[Link]

  • Welch Materials (2024). What are the effects of changes in column temperature?[Link]

  • HPLC Training (2022). Front Tailing Peaks aka Peak Fronting - How to reduce and troubleshoot in HPLC and GC.[Link]

  • ALWSCI (2025). What To Do When Chromatographic Peaks Are Wider in HPLC.[Link]

  • ALWSCI (2025). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.[Link]

  • ResearchGate (2015). What are the possible causes of peak shift and broadening in HPLC?[Link]

  • LCGC International (2012). Troubleshooting Basics, Part IV: Peak Shape Problems.[Link]

  • Crawford Scientific (2023). The Importance of Mobile Phase pH in Chromatographic Separations.[Link]

  • Chrom Tech, Inc. (2025). How Does Column Temperature Affect HPLC Resolution?[Link]

  • Ibis Scientific, LLC (2025). Why Temperature Is Important in Liquid Chromatography.[Link]

  • Agilent Technologies, Inc. (2010). Video Notes LC Troubleshooting Series Peak Broadening.[Link]

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.[Link]

  • Chemistry For Everyone (2025). How Does Temperature Affect Chromatography?[Link]

  • Phenomenex (2025). Mobile Phase Optimization: A Critical Factor in HPLC.[Link]

  • Nacalai Tesque, Inc. 1. How to Obtain Good Peak Shapes.[Link]

  • Shimadzu Corporation. Effects of Sample Solvents on Peak Shape.[Link]

  • ChemBK. 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.[Link]

  • Shimadzu Corporation (2023). Important Notices for Daily Use of HPLC: 2. Abnormal peak shape (Effect of column degradation).[Link]

Sources

Optimization

Technical Support Center: Optimization of Cleavage Conditions for the MOM Group in 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate

Welcome to the technical support center for optimizing the deprotection of the Methoxymethyl (MOM) ether in 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, chemists, and drug develo...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the deprotection of the Methoxymethyl (MOM) ether in 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific transformation. Here, we move beyond generic protocols to provide a deep, mechanistic understanding and practical, field-tested solutions to common experimental hurdles. Our focus is on achieving high-yield, selective cleavage of the MOM group while preserving the integrity of the benzoate esters.

Core Principles: Understanding the MOM Cleavage

The MOM group is an acetal, making it stable to a wide range of nucleophilic and basic conditions but labile under acidic treatment.[1][2] The standard deprotection mechanism is an acid-catalyzed hydrolysis.[3] The reaction begins with the protonation of one of the ether oxygens, forming an oxonium ion. This is followed by the elimination of methanol or formaldehyde, generating a resonance-stabilized cation. A subsequent nucleophilic attack, typically by water or another solvent molecule, liberates the free alcohol.[3][4]

The primary challenge in deprotecting 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is the presence of two benzoate ester groups. While esters are generally more stable to acid than acetals, harsh acidic conditions (strong acid concentration, high temperatures) can lead to unwanted hydrolysis of the esters, reducing the yield of the desired 1,3-propanediyl dibenzoate. Therefore, the optimization process is a delicate balance between efficiently cleaving the MOM ether and preserving the esters.

MOM_Deprotection_Mechanism cluster_substrate Substrate & Reagents cluster_mechanism Reaction Mechanism MOM_Ether R-O-CH₂-O-CH₃ Protonated_Ether Protonated Acetal (Oxonium Ion) MOM_Ether->Protonated_Ether Protonation Acid H⁺ (Acid Catalyst) Carbocation Resonance-Stabilized Carbocation [R-O=CH₂]⁺ Protonated_Ether->Carbocation Cleavage Alcohol Deprotected Alcohol (R-OH) Carbocation->Alcohol Nucleophilic Attack (e.g., by H₂O) Byproducts Byproducts (CH₃OH, CH₂O) Carbocation->Byproducts

Figure 1. General mechanism for acid-catalyzed MOM deprotection.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the deprotection of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Q1: My deprotection reaction is extremely slow or has stalled completely. What's going wrong?

A1: A stalled reaction is typically due to insufficient activation of the MOM acetal. Several factors could be at play:

  • Insufficient Acidity: The catalytic acid may be too weak, too dilute, or may have been neutralized by basic impurities in your substrate or solvent.

  • Low Temperature: Like most reactions, MOM cleavage is temperature-dependent. Room temperature may not be sufficient for certain acid/solvent systems.

  • Solvent Choice: The solvent plays a crucial role. Protic solvents like methanol or ethanol can participate in the reaction and facilitate proton transfer, while aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) may require stronger acids or higher temperatures.

Troubleshooting Steps:

  • Verify Acid Strength: If using a mild acid like Pyridinium p-toluenesulfonate (PPTS), consider switching to a stronger Brønsted acid like Trifluoroacetic acid (TFA) or aqueous HCl.[3] Alternatively, Lewis acids can be highly effective.[5]

  • Increase Temperature: Gently warm the reaction mixture. For instance, refluxing in methanol with a catalytic amount of concentrated HCl is a common, albeit aggressive, method.[1] Monitor carefully for ester cleavage.

  • Re-evaluate Your Reagent: Ensure your acid catalyst has not degraded. If necessary, use a freshly opened bottle or titrate to confirm its concentration.

ReagentTypical ConditionsAdvantagesDisadvantages
HCl (aq.) MeOH or THF, 0 °C to refluxInexpensive and effectiveCan be harsh; high risk of ester hydrolysis
TFA DCM, 0 °C to RTVolatile and easy to removeStrong acid; may cleave other acid-labile groups
PPTS tBuOH or EtOH, RT to 50 °CMild and selectiveCan be slow
ZnBr₂ DCM, 0 °C to RTMild, good for some sensitive substratesRequires anhydrous conditions
TMSOTf / 2,2'-bipyridyl CH₃CN or CH₂Cl₂, 0 °C to RTVery mild and highly selective[6][7]Reagents are expensive
p-Toluenesulfonic acid (pTSA) Solvent-free trituration or in solutionEco-friendly (solvent-free option)[8]Solid-phase method may not be suitable for all scales

Table 1. Comparison of Common Reagents for MOM Deprotection.

Q2: My desired product is forming, but I'm also seeing significant hydrolysis of the benzoate esters. How can I improve selectivity?

A2: This is the central challenge for this specific substrate. Ester hydrolysis indicates your conditions are too harsh. The goal is to find a "sweet spot" where the MOM acetal reacts but the ester does not.

Strategies for Enhancing Selectivity:

  • Switch to Milder Acids: This is the most critical change. Avoid concentrated mineral acids. PPTS is an excellent first choice for maximizing selectivity. Lewis acids that coordinate with the acetal oxygen are also highly effective and can be very selective.[9] A combination of Zinc Bromide (ZnBr₂) and a thiol like n-propanethiol (n-PrSH) has been shown to be highly selective for MOM ethers in the presence of esters.[9][10]

  • Lower the Temperature: Perform the reaction at 0 °C or even lower if your solvent allows. While this will slow the reaction, it will slow the undesired ester hydrolysis more significantly.

  • Use Aprotic Solvents: Solvents like methanol can act as nucleophiles, potentially leading to transesterification of your benzoate esters. Using an aprotic solvent like DCM eliminates this side reaction and can improve selectivity.

  • Careful Monitoring: Follow the reaction closely by Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to minimize over-reaction and product degradation.

Decision_Workflow cluster_troubleshoot Troubleshooting Actions Start Start Deprotection (e.g., PPTS, MeOH, RT) Monitor Monitor by TLC Start->Monitor Check_SM Starting Material Consumed? Monitor->Check_SM Check_Esters Ester Hydrolysis Observed? Check_SM->Check_Esters No Workup Proceed to Workup Check_SM->Workup Yes Increase_T Option 1: Increase Temperature (e.g., to 40°C) Check_Esters->Increase_T No Milder_Acid Use Milder Conditions: - Lower Temp (0°C) - Switch to Lewis Acid (e.g., ZnBr₂ in DCM) Check_Esters->Milder_Acid Yes Increase_T->Monitor Stronger_Acid Option 2: Use Stronger Acid (e.g., TFA in DCM) Increase_T->Stronger_Acid if still slow Stronger_Acid->Monitor Milder_Acid->Monitor

Figure 2. Decision workflow for optimizing MOM deprotection.

Frequently Asked Questions (FAQs)

  • Q: What is the best set of initial conditions to try for deprotecting 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate?

    • A: A highly recommended starting point is PPTS (0.2 equivalents) in ethanol or tert-butanol at 40-50°C . This combination is known for its mildness and should minimize the risk to the benzoate esters.[3] Monitor the reaction over several hours. If it is too slow, a stronger Lewis or Brønsted acid can be explored next.

  • Q: Can I use Lewis acids, and which one is best?

    • A: Yes, Lewis acids are an excellent choice. Zinc Bromide (ZnBr₂) in DCM is a great option.[9] It coordinates to the MOM ether oxygen, facilitating cleavage under non-protic conditions, which protects against both hydrolysis and transesterification of the esters. Zirconium(IV) chloride (ZrCl₄) has also been reported as an efficient catalyst for MOM deprotection in isopropanol.[10]

  • Q: What are the safety concerns with MOM deprotection?

    • A: The primary concern arises from the byproducts: formaldehyde and methanol. Furthermore, if using concentrated HCl, there is a theoretical risk of regenerating chloromethyl methyl ether (MOM-Cl), a potent carcinogen, from the reaction of HCl and formaldehyde in the headspace or during workup.[5][11] Always perform the reaction and workup in a well-ventilated fume hood. Quenching the reaction with a mild aqueous base (like sodium bicarbonate solution) will help neutralize the acid and hydrolyze any potential MOM-Cl.[11]

Validated Experimental Protocols

Protocol 1: Mild Deprotection with PPTS

This protocol prioritizes the stability of the benzoate esters.

  • Setup: To a solution of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (1.0 eq) in ethanol (0.1 M), add PPTS (0.2 eq).

  • Reaction: Stir the mixture at 50°C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexanes mobile phase). The product, 1,3-propanediyl dibenzoate, should have a lower Rf value than the starting material.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography if necessary.

Protocol 2: Selective Lewis Acid Deprotection with ZnBr₂

This protocol is ideal for preventing transesterification and hydrolysis side reactions.

  • Setup: Dissolve 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (1.0 eq) in anhydrous DCM (0.1 M) under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction: Add Zinc Bromide (ZnBr₂, 1.5 eq) to the solution. For enhanced selectivity, 1-2 equivalents of n-propanethiol can be added.[9] Stir at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-2 hours.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes.

  • Purification: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify by flash column chromatography.

References

  • Total Synthesis. (n.d.). MOM Protecting Group: MOM Protection & Deprotection Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methoxymethyl ethers. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxymethyl ether. Retrieved from [Link]

  • Mori, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8886-8893. Retrieved from [Link]

  • Dr. Rahul Bhondwe. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2010). An Efficient Protocol for the Preparation of MOM Ethers and Their Deprotection Using Zirconium(IV) Chloride. Request PDF. Retrieved from [Link]

  • Mori, Y., et al. (2019). Chemoselective Transformations of Aromatic Methoxymethyl Ethers Using Trialkylsilyl Triflate and 2,2′-Bipyridyl. ACS Omega, 4(5), 8886–8893. Published by the American Chemical Society. Retrieved from [Link]

  • ResearchGate. (2010). Simple and Selective Deprotection of MOM Ethers. Request PDF. Retrieved from [Link]

  • American Chemical Society. (2004). A Facile Method for the Preparation of MOM-Protected Carbamates. Organic Letters, 6(18), 3079–3081. Retrieved from [Link]

  • Semantic Scholar. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Retrieved from [Link]

  • Dr. Rahul Bhondwe. (2020, October 6). Alcohol Protection & deprotection (MOM, MEM, BOM , PMB, THP). [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2010). A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers. Request PDF. Retrieved from [Link]

  • Reddit. (2022). MOM Deprotection. r/OrganicChemistry. Retrieved from [Link]

  • American Chemical Society. (2007). New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. Journal of the American Chemical Society, 129(46), 14321–14331. Retrieved from [Link]

  • Royal Society of Chemistry. (2009). Remarkable effect of 2,2′-bipyridyl: mild and highly chemoselective deprotection of methoxymethyl (MOM) ethers in combination with TMSOTf (TESOTf). Retrieved from [Link]

  • Fiveable. (n.d.). Mom Definition - Organic Chemistry II Key Term. Retrieved from [Link]

  • Ingenta Connect. (2017). A Rapid, Solvent-Free Deprotection of Methoxymethyl (MOM) Ethers by pTSA; An Eco-Friendly Approach. Letters in Organic Chemistry, 14(4), 231-235. Retrieved from [Link]

  • Biotage. (2023). How To: Measure and Optimize the Removal of MMT Protecting Groups. Retrieved from [Link]

  • ResearchGate. (2001). A Simple and Highly Efficient Deprotecting Method for Methoxymethyl and Methoxyethoxymethyl Ethers and Methoxyethoxymethyl Esters. Request PDF. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9. Retrieved from [Link]

  • Evidentic. (n.d.). Buy 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5 (EVT-1462147) | 1346601-25-9. Retrieved from [Link]

  • Google Patents. (2011). CN101987819A - Method for preparing diethylene glycol dibenzoate plasticizer.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in Complex Matrices

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate quantification in complex matrices such as plasma, tissue homogenates,...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for the robust validation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate quantification in complex matrices such as plasma, tissue homogenates, or environmental samples. The focus is on providing researchers, scientists, and drug development professionals with the rationale behind method selection, detailed experimental protocols, and a rigorous validation framework grounded in international regulatory standards.

Introduction: The Analytical Challenge

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a non-volatile organic compound whose accurate quantification is critical in various fields, from assessing exposure in toxicological studies to monitoring its presence as a potential impurity or metabolite in pharmaceutical formulations. The inherent complexity of biological and environmental matrices necessitates highly selective and sensitive analytical methods to overcome interferences and ensure data integrity.

The validation of any analytical procedure is a prerequisite to its use in routine analysis. The objective is to demonstrate that the method is suitable for its intended purpose.[1][2][3] This guide is structured in accordance with the principles outlined by the International Council for Harmonisation (ICH) guideline Q2(R1), ensuring that the discussed methodologies meet the highest standards of scientific and regulatory scrutiny.[1][4][5]

Section 1: Comparison of Core Analytical Techniques

The selection of an appropriate analytical technique is contingent on the analyte's physicochemical properties and the required sensitivity and selectivity. For a non-volatile compound like 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, chromatographic methods are the most suitable.

  • High-Performance Liquid Chromatography with UV/PDA Detection (HPLC-UV/PDA): This is a widely used, robust technique. The dibenzoate structure contains chromophores, making it amenable to UV detection. However, its primary limitation in complex matrices is a potential lack of specificity. Co-eluting matrix components can interfere with the analyte peak, leading to inaccurate quantification.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for volatile compounds.[6] Due to the low volatility of the target analyte, this method would require a derivatization step to increase its volatility, adding complexity and potential variability to the sample preparation process.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying trace levels of organic compounds in complex matrices.[7] Its superior selectivity is achieved by monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM).[8] This effectively eliminates matrix interference, providing high sensitivity and specificity.[8][9]

Table 1: Comparison of Analytical Methodologies

FeatureHPLC-UV/PDAGC-MS (with Derivatization)LC-MS/MS
Selectivity Moderate; prone to matrix interference.HighVery High; minimal matrix interference.
Sensitivity Moderate (ng-µg/mL range)High (pg-ng/mL range)Very High (pg/mL range or lower)
Throughput HighModerate (derivatization adds time)High
Robustness HighModerateHigh
Cost LowModerateHigh
Recommendation Suitable for simple matrices or high concentrations.Not ideal due to derivatization requirement.Highly Recommended for complex matrices and trace-level quantification.

Given the challenges of complex matrices, LC-MS/MS is the unequivocally superior choice for its ability to deliver accurate, precise, and specific results. The remainder of this guide will focus on the development and validation of an LC-MS/MS method.

Section 2: The Critical Role of Sample Preparation

The primary goal of sample preparation is to extract the analyte from the matrix, remove interferences, and concentrate the sample to improve detection limits.[10][11] For complex matrices like plasma, Solid-Phase Extraction (SPE) is a highly effective and widely adopted technique.[12][13]

Why Solid-Phase Extraction (SPE)? SPE provides a more efficient and selective cleanup compared to simpler methods like protein precipitation or liquid-liquid extraction.[10][13] It minimizes solvent usage and can be easily automated for high-throughput applications.[12] The process involves passing the liquid sample through a solid adsorbent (sorbent) that retains the analyte, while interferences are washed away.[13]

Workflow for Sample Preparation using SPE

SPE_Workflow cluster_0 Sample Pre-treatment cluster_1 Solid-Phase Extraction (SPE) cluster_2 Post-Elution Start Plasma Sample ISTD Add Internal Standard (IS) Start->ISTD Spike Dilute Dilute with Aqueous Buffer ISTD->Dilute Condition Condition SPE Cartridge Load Load Sample Dilute->Load Condition->Load Wash Wash away Interferences Load->Wash Elute Elute Analyte + IS Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute End Inject into LC-MS/MS Reconstitute->End

Caption: SPE workflow for extracting the analyte from plasma.

Section 3: Recommended LC-MS/MS Method Protocol

This section provides a detailed, step-by-step protocol. The use of a deuterated internal standard (e.g., 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5) is highly recommended to correct for matrix effects and variability during sample preparation.[14]

Step 1: Sample Preparation (SPE)

  • Spike: To 100 µL of plasma sample, add 10 µL of the internal standard (IS) working solution.

  • Dilute: Add 400 µL of 2% formic acid in water and vortex for 10 seconds.

  • Condition: Condition a polymeric reversed-phase SPE cartridge (e.g., Waters Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load: Load the pre-treated sample onto the SPE cartridge.

  • Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute: Elute the analyte and IS with 1 mL of methanol.

  • Evaporate: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried residue in 100 µL of the mobile phase (50:50 acetonitrile:water) for analysis.

Step 2: LC-MS/MS Conditions

Table 2: Example LC-MS/MS Method Parameters

ParameterSettingRationale
LC Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for non-polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcid modifier promotes analyte protonation for positive ion mode MS.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the analyte.
Gradient 30% B to 95% B over 3 min, hold 1 min, re-equilibrateEnsures separation from matrix components and efficient elution.
Flow Rate 0.4 mL/minStandard for analytical scale columns.
Injection Volume 5 µLBalances sensitivity and potential for column overload.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is effective for non-volatile compounds; positive mode is suitable for this analyte.[15]
MRM Transitions Analyte: [M+NH4]+ → product ionIS: [M+NH4]+ → product ionAmmonium adduct ([M+NH4]+) is often stable for esters. Transitions must be optimized by direct infusion.
Section 4: Method Validation According to ICH Q2(R1) Guidelines

Method validation demonstrates that the analytical procedure is fit for its intended purpose.[16] The following parameters must be assessed as defined by ICH guidelines.[4][5][17]

Validation_Parameters center_node Validated Method Specificity Specificity & Selectivity center_node->Specificity Linearity Linearity center_node->Linearity Accuracy Accuracy (Recovery) center_node->Accuracy Precision Precision (Repeatability & Intermediate) center_node->Precision Robustness Robustness center_node->Robustness Range Range Linearity->Range Accuracy->Range LOQ Limit of Quantitation (LOQ) Accuracy->LOQ Precision->Range Precision->LOQ LOD Limit of Detection (LOD) LOQ->LOD

Caption: Key parameters for analytical method validation.

Table 3: Validation Parameters and Typical Acceptance Criteria

ParameterExperimental ApproachAcceptance Criteria (Typical)
Specificity Analyze blank matrix samples from at least 6 different sources to check for interferences at the analyte's retention time.[3]No significant interfering peaks at the retention time of the analyte and IS.
Linearity & Range Analyze calibration standards at 6-8 concentration levels. Perform linear regression (Peak Area Ratio vs. Concentration). The range is the interval providing suitable precision and accuracy.[1]Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy Analyze quality control (QC) samples at low, medium, and high concentrations against a calibration curve (n=6 at each level).[18]Mean concentration within ±15% of the nominal value.
Precision Repeatability (Intra-assay): Analyze QC samples (n=6) in a single run. Intermediate Precision: Analyze QC samples on different days with different analysts.[3]Coefficient of Variation (CV) or Relative Standard Deviation (RSD) ≤ 15%.
Limit of Quantitation (LOQ) The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[1]Accuracy within ±20% and Precision ≤ 20% CV.
Matrix Effect Compare the analyte response in post-extraction spiked matrix samples to the response in a pure solution.IS-normalized matrix factor should be consistent across different matrix lots (e.g., CV ≤ 15%).
Robustness Deliberately vary method parameters (e.g., mobile phase composition ±2%, column temperature ±5°C) and assess the impact on results.[3]Results should remain unaffected by small variations, meeting accuracy and precision criteria.
Conclusion

For the reliable quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in complex matrices, an LC-MS/MS method is demonstrably the most appropriate choice due to its unparalleled selectivity and sensitivity. A robust sample preparation strategy, such as Solid-Phase Extraction, is essential for removing matrix interferences and ensuring data quality. The validation of the developed method must be performed rigorously according to internationally recognized guidelines, such as ICH Q2(R1), to prove that the method is fit-for-purpose. Adherence to the principles and protocols outlined in this guide will enable researchers to generate high-quality, defensible data for their scientific and regulatory needs.

References

  • European Medicines Agency. Bioanalytical method validation - Scientific guideline.

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Affinisep. Solid Phase Extraction.

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance.

  • Phenomenex. What is Solid-Phase Extraction?

  • European Medicines Agency. Guideline on bioanalytical method validation.

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

  • gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.

  • National Agricultural Library. LC-MS Method Development for the Screening of Non-Volatile and Polar Compounds Present in Paper and Board and Plastic Food Contact Materials.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.

  • BioPharm International. FDA Releases Guidance on Analytical Procedures.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics.

  • Slideshare. Bioanalytical method validation emea.

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Chemistry LibreTexts. Solid-Phase Extraction (SPE).

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content.

  • Waters Blog. Solid-Phase Extraction: From Sample Prep Fundamentals to Best Practices.

  • Restek. The Fundamentals of Solid Phase Extraction (SPE).

  • ChemRxiv. Strategies for organic pollutants analysis: a global overview to start your LC method development.

  • European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Scientist Live. LC/MS detection: powerful tool for organic compound analysis.

  • Agilent. Automated Sample Preparation for Profiling Fatty Acids in Blood and Plasma using the Agilent 7693 ALS.

  • ChemicalBook. 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate.

  • ResearchGate. Preparation of ester derivatives of fatty acids for chromatographic analysis.

  • PLOS ONE. High-Throughput Analysis of Total Plasma Fatty Acid Composition with Direct In Situ Transesterification.

  • National Institutes of Health. Overcoming Challenges in the Determination of Fatty Acid Ethyl Esters in Post-Mortem Plasma Samples with the Use of Targeted Metabolomics and the Quality by Design Approach.

  • European Biomedical Institute. non-volatile-organic-compounds-nvoc.

  • ResearchGate. Comprehensive review of sample preparation strategies for phthalate ester analysis in various real samples.

  • ACS Publications. Determination of nonvolatile organic compounds in aqueous environmental samples using liquid chromatography/mass spectrometry.

  • Pharmaffiliates. 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.

  • Veeprho. 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5.

  • Meat Technology. Comparation of validation results of HPLC-UV/PDA and LC-MS/MS methods for the determination of sorbates and benzoates in food.

  • ResearchGate. Results of method validation in different matrices with the...

  • Santa Cruz Biotechnology. 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate.

  • Everest Pharmatech. 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-d5.

  • ScienceDirect. Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey.

  • The American Journal of Pathology. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices.

  • PubMed. Method development and validation for analysis of phenolic compounds in fatty complex matrices using enhanced matrix removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS.

Sources

Comparative

A Comparative Study of 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate with Other Benzoate Esters as High-Performance Plasticizers

In the pursuit of optimizing polymer formulations, the selection of an appropriate plasticizer is paramount. Benzoate esters have long been favored for their efficacy, low toxicity, and good performance characteristics....

Author: BenchChem Technical Support Team. Date: January 2026

In the pursuit of optimizing polymer formulations, the selection of an appropriate plasticizer is paramount. Benzoate esters have long been favored for their efficacy, low toxicity, and good performance characteristics. This guide provides a comprehensive comparative analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a specialty benzoate ester, against more conventional counterparts: Diethylene Glycol Dibenzoate (DEGDB), Dipropylene Glycol Dibenzoate (DPGDB), and Glyceryl Tribenzoate (GTB). This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in material selection and formulation development.

Introduction to Benzoate Esters as Plasticizers

Plasticizers are additives that increase the flexibility, workability, and durability of a material, most notably plastics like polyvinyl chloride (PVC).[1] Benzoate esters, as a class of non-phthalate plasticizers, have gained prominence due to their favorable safety profile and excellent compatibility with a wide range of polymers.[2] Their performance is dictated by their chemical structure, which influences properties such as solvation efficiency, thermal stability, and migration resistance.[3][4]

This guide will delve into the specific attributes of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate and provide a comparative framework against DEGDB, DPGDB, and GTB, supported by available data and established testing protocols.

Physicochemical Property Comparison

A fundamental understanding of the physicochemical properties of a plasticizer is crucial for predicting its behavior in a polymer matrix. The following table summarizes the available and estimated properties of the benzoate esters under review.

Property2-(Methoxymethoxy)-1,3-propanediyl DibenzoateDiethylene Glycol Dibenzoate (DEGDB)Dipropylene Glycol Dibenzoate (DPGDB)Glyceryl Tribenzoate (GTB)
Molecular Formula C₁₉H₂₀O₆C₁₈H₁₈O₅C₂₀H₂₂O₅C₂₄H₂₀O₆
Molecular Weight ( g/mol ) 344.36314.33342.39404.42
Appearance Brown OilClear, colorless to pale yellow liquidClear, colorless liquidWhite crystalline solid
Boiling Point (°C) Estimated: >350~235-237 @ 7 mmHg~232 @ 5 mmHg-
Melting Point (°C) -~28~-40~68-72
Density (g/cm³ at 25°C) Estimated: ~1.20~1.175~1.12-1.144-
Solubility Chloroform, Dichloromethane, Ethyl AcetateSoluble in organic solvents, slightly soluble in waterSoluble in aliphatic and aromatic hydrocarbons, insoluble in water-

Note: Properties for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate are based on limited available data and structural estimations. Other values are compiled from various chemical supplier and literature sources.[4][5][6][7][8][9]

The structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, with its additional ether linkage and methoxy group, suggests a higher polarity compared to DEGDB and DPGDB. This increased polarity could translate to enhanced compatibility and solvation efficiency in polar polymers like PVC. Its higher molecular weight, comparable to DPGDB, may also contribute to lower volatility and improved permanence.

Performance Evaluation as a Plasticizer in PVC

The true measure of a plasticizer's utility lies in its performance within a polymer formulation. This section outlines key performance metrics and the experimental protocols to evaluate them, providing a basis for a comparative assessment.

Plasticizing Efficiency

Plasticizing efficiency is the ability of a plasticizer to impart flexibility to a polymer, often quantified by the reduction in the glass transition temperature (Tg) and the resulting softness (hardness).

Experimental Protocol: Determination of Hardness (ASTM D2240)

This protocol details the measurement of Shore A hardness, a common metric for the flexibility of plasticized PVC.[10][11][12][13]

Materials:

  • PVC resin

  • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

  • Diethylene Glycol Dibenzoate (DEGDB)

  • Dipropylene Glycol Dibenzoate (DPGDB)

  • Glyceryl Tribenzoate (GTB)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Two-roll mill

  • Hydraulic press

  • Shore A durometer

Procedure:

  • Compounding: Prepare separate PVC formulations by blending the PVC resin with a fixed concentration (e.g., 40 phr - parts per hundred of resin) of each plasticizer and a suitable amount of thermal stabilizer on a two-roll mill at a temperature of 160-170°C for 5-10 minutes until a homogeneous sheet is formed.

  • Molding: Press the compounded PVC sheets into plaques of a specified thickness (e.g., 2 mm) using a hydraulic press at a temperature of 170-180°C and a pressure of 10 MPa for 5 minutes, followed by cool pressing.

  • Conditioning: Condition the molded plaques at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours prior to testing.

  • Measurement: Measure the Shore A hardness of each plaque at multiple locations using a Shore A durometer according to ASTM D2240. Record the average hardness value for each formulation.

Expected Outcome: A lower Shore A hardness value indicates a higher plasticizing efficiency. It is anticipated that the polarity and molecular structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate will result in a significant reduction in hardness, potentially comparable to or exceeding that of DEGDB and DPGDB.

Mechanical Properties

The influence of a plasticizer on the tensile strength and elongation at break of a polymer is a critical indicator of its performance.[7][8][9][14][15][16]

Experimental Protocol: Tensile Testing (ASTM D638)

Materials:

  • Plasticized PVC plaques (prepared as described in section 3.1)

  • Die cutter for preparing dumbbell-shaped specimens

  • Universal Testing Machine (UTM) with a suitable load cell

Procedure:

  • Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned PVC plaques using a die cutter.

  • Testing: Conduct tensile testing on the specimens using a UTM at a constant crosshead speed (e.g., 50 mm/min).

  • Data Collection: Record the tensile strength at break and the elongation at break for each specimen.

  • Analysis: Calculate the average tensile strength and elongation at break for each plasticizer formulation.

Expected Outcome: Generally, an effective plasticizer will decrease tensile strength and increase elongation at break. The comparative performance of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate will depend on its interaction with the PVC matrix. Stronger interactions may lead to a smaller reduction in tensile strength while still providing significant elongation.

Thermal Stability

The thermal stability of a plasticized polymer is crucial for its processing and long-term durability. Thermogravimetric analysis (TGA) is a standard method to assess this property.

Experimental Protocol: Thermogravimetric Analysis (TGA)

Materials:

  • Small samples (5-10 mg) of the plasticized PVC formulations

  • Thermogravimetric Analyzer (TGA)

Procedure:

  • Sample Preparation: Place a small, accurately weighed sample of the plasticized PVC into a TGA pan.

  • Analysis: Heat the sample in the TGA under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) from room temperature to a final temperature of around 600°C.

  • Data Collection: Record the weight loss of the sample as a function of temperature.

  • Analysis: Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) for each formulation.

Expected Outcome: A higher onset temperature of decomposition indicates greater thermal stability. The inherent thermal stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate and its interaction with the PVC matrix will determine the overall thermal performance of the formulation.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis A Weigh 5-10 mg of plasticized PVC B Place in TGA pan A->B C Heat at 10°C/min in Nitrogen B->C D Record Weight vs. Temperature C->D E Determine Onset of Decomposition (T_onset) D->E caption Workflow for TGA.

Workflow for TGA.
Migration Resistance

Plasticizer migration, or leaching, is the process by which the plasticizer moves out of the polymer matrix.[17] This can lead to a loss of flexibility and contamination of the surrounding environment.

Experimental Protocol: Solvent Extraction (Leaching)

This protocol outlines a method to assess the resistance of the plasticizers to extraction by a solvent.

Materials:

  • Plasticized PVC specimens of known weight and surface area

  • Extraction solvent (e.g., hexane or ethanol)

  • Glass vials with screw caps

  • Analytical balance

  • Oven

Procedure:

  • Initial Measurement: Accurately weigh the conditioned PVC specimens.

  • Immersion: Immerse each specimen in a separate glass vial containing a known volume of the extraction solvent.

  • Incubation: Store the vials at a controlled temperature (e.g., 50°C) for a specified period (e.g., 24 hours).

  • Drying: Remove the specimens from the solvent, gently wipe off excess liquid, and dry them in an oven at a moderate temperature (e.g., 60°C) until a constant weight is achieved.

  • Final Measurement: Accurately weigh the dried specimens.

  • Calculation: Calculate the percentage of weight loss for each specimen, which corresponds to the amount of plasticizer that has leached out.

Expected Outcome: A lower percentage of weight loss indicates higher migration resistance. The larger molecular size and potentially stronger interactions of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate are expected to result in lower migration compared to lower molecular weight benzoate esters.

Leaching_Test_Workflow A Weigh PVC Specimen (Initial Weight) B Immerse in Solvent A->B C Incubate at 50°C for 24 hours B->C D Dry Specimen to Constant Weight C->D E Weigh Dried Specimen (Final Weight) D->E F Calculate % Weight Loss E->F caption Solvent Extraction Workflow.

Solvent Extraction Workflow.

Comparative Summary and Structure-Activity Relationship

Based on the outlined experimental protocols, a comparative summary of the performance of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate against DEGDB, DPGDB, and GTB can be established. The following table provides a predictive framework for this comparison based on structure-activity relationships.

Performance MetricPredicted Performance of 2-(Methoxymethoxy)-1,3-propanediyl DibenzoateRationale (Structure-Activity Relationship)
Plasticizing Efficiency HighThe presence of the flexible methoxymethoxy group can increase the free volume between polymer chains, leading to a significant reduction in Tg.
Mechanical Properties Good balance of tensile strength and elongationThe polar ether and methoxy groups may enhance interactions with PVC, potentially maintaining a reasonable tensile strength while the overall flexibility improves elongation.
Thermal Stability Good to ExcellentThe higher molecular weight and potentially more stable ether linkages compared to some glycol esters could contribute to improved thermal stability.
Migration Resistance ExcellentThe larger molecular size and increased polarity are expected to reduce its mobility within the polymer matrix and its solubility in non-polar solvents, thus minimizing leaching.

Conclusion

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate presents a compelling profile as a high-performance, non-phthalate plasticizer. Its unique chemical structure, featuring both ester and ether functionalities, suggests the potential for a desirable combination of high plasticizing efficiency, good thermal stability, and excellent migration resistance. While further experimental data is required for a definitive quantitative comparison, the theoretical and structural analysis indicates that it is a promising alternative to conventional benzoate esters in demanding applications where performance and permanence are critical. The experimental protocols provided in this guide offer a standardized framework for researchers and developers to conduct their own comparative evaluations and validate the performance of this and other novel plasticizers.

References

  • How Do Plasticizers Affect the Mechanical Properties of PVC? (2025, September 9). Retrieved from [Link]

  • Effects of molecular design parameters on plasticizer performance in poly(vinyl chloride): a comprehensive molecular simulation study. (2021, August 17). ChemRxiv. Retrieved from [Link]

  • DIPROPYLENE GLYCOL DIBENZOATE. Ataman Kimya. Retrieved from [Link]

  • Elongation at break for soft PVC sheets with various concentrations of... - ResearchGate. Retrieved from [Link]

  • Elongation at break of of PVC/Plasticizer irradiated and non irradiated films as a function of radiation dose. - ResearchGate. Retrieved from [Link]

  • (a, b) Tensile properties of plasticized PVC with varying citrate ester... - ResearchGate. Retrieved from [Link]

  • Plasticizer Effects on Physical–Mechanical Properties of Solvent Cast Soluplus® Films. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • ASTM D2240: Shore Hardness Testing for Plastics and Polymers. (n.d.). Micom Laboratories. Retrieved from [Link]

  • ASTM D2240 Testing Services. (n.d.). VTEC Laboratories. Retrieved from [Link]

  • Shore Hardness ASTM D2240. (n.d.). Intertek. Retrieved from [Link]

  • ASTM D2240 testing. (n.d.). Industrial Physics. Retrieved from [Link]

  • Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter. (n.d.). GBL Chemical Limited. Retrieved from [Link]

  • Benzoate Plasticizer. (n.d.). GBL Chemical Limited. Retrieved from [Link]

  • Synthesis of a New Benzoate Plasticizer for Polyvinyl Chloride Based on a 2-Ethylhexanol By-Product. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Recent Attempts in the Design of Efficient PVC Plasticizers with Reduced Migration. (2021, February 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Shore hardness / durometer hardness: ASTM D2240 | ISO 48-4. (n.d.). ZwickRoell. Retrieved from [Link]

  • a Elongation at break and b tensile strength values of plasticized PVC films with different heat stabilizers. (n.d.). ResearchGate. Retrieved from [Link]

  • Plasticizing effect of glyceryl tribenzoate, dipropylene glycol dibenzoate, and glyceryl triacetate on poly(lactic acid). (2025, August 7). ResearchGate. Retrieved from [https://www.researchgate.net/publication/281655998_Plasticizing_effect_of_glyceryl_tribenzoate_dipropylene_glycol_dibenzoate_and_glyceryl_triacetate_on_poly lactic_acid]([Link] lactic_acid)

  • Comparative analysis of bio-based plasticizers: biocompatibility, plasticizing mechanisms, and molecular dynamics insights. (2025, February 10). National Center for Biotechnology Information. Retrieved from [Link]

  • Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter. (n.d.). GBL Chemical Limited. Retrieved from [Link]

  • Environmentally Friendly Plasticizers for PVC –. (n.d.). Diva-portal.org. Retrieved from [Link]

  • 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate_上海惠诚生物生物试剂,标准品,仪器设备,耗材,一站式服务. (n.d.). Retrieved from [Link]

  • Benzoate Plasticizer Manufacturer in Mumbai,Supplier,Exporter. (n.d.). GBL Chemical Limited. Retrieved from [Link]

  • Dipropylene Glycol Dibenzoate|27138-31-4--Zhejiang Synose Tech Co., Ltd. (n.d.). Retrieved from [Link]

  • A review on the assessment of plasticiser leaching from polyvinyl chloride and its prevention methods. (2023, April 30). Universiti Teknologi MARA. Retrieved from [Link]

Sources

Validation

A Comparative Guide to the Structural Elucidation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

The Importance of Structural Confirmation A Multi-faceted Approach to Structural Elucidation A combination of spectroscopic methods is essential for a comprehensive structural analysis. The most powerful and commonly emp...

Author: BenchChem Technical Support Team. Date: January 2026

The Importance of Structural Confirmation

A Multi-faceted Approach to Structural Elucidation

A combination of spectroscopic methods is essential for a comprehensive structural analysis. The most powerful and commonly employed techniques for organic molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Each technique provides a unique piece of the structural puzzle, and their combined application leads to a confident structure assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of different types of protons and their neighboring environments. Based on the structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate and data from analogous compounds[1], the following proton signals are predicted:

  • Aromatic Protons (Benzoate Groups): Expect complex multiplets in the aromatic region (δ 7.4-8.1 ppm). The protons ortho to the carbonyl group will be the most deshielded.

  • Methylene Protons adjacent to Benzoate (CH₂-O-CO): These protons are expected to appear as a doublet of doublets or a multiplet around δ 4.5 ppm due to coupling with the methine proton.

  • Methine Proton (CH-O-MOM): This proton, attached to the carbon bearing the MOM ether, should appear as a multiplet around δ 4.0-4.2 ppm.

  • MOM Ether Protons (O-CH₂-O): A characteristic singlet for the two equivalent protons of the methylene group of the MOM ether is expected around δ 4.7-4.8 ppm[2].

  • MOM Ether Methyl Protons (O-CH₃): A sharp singlet for the three equivalent methyl protons of the MOM ether should appear around δ 3.4 ppm[2][3].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Key predicted chemical shifts are:

  • Carbonyl Carbons (C=O): These will be the most downfield signals, expected around δ 166 ppm.

  • Aromatic Carbons: A set of signals between δ 128-134 ppm is anticipated for the benzene rings of the benzoate groups.

  • MOM Acetal Carbon (O-CH₂-O): A characteristic peak for the acetal carbon is expected in the range of δ 95-98 ppm[4].

  • Methylene Carbons adjacent to Benzoate (CH₂-O-CO): These carbons are expected to resonate around δ 65-68 ppm.

  • Methine Carbon (CH-O-MOM): The carbon atom of the secondary alcohol bearing the MOM ether should appear around δ 75-78 ppm.

  • MOM Methyl Carbon (O-CH₃): The methyl carbon of the MOM group is predicted to be around δ 55-57 ppm[4].

Experimental Protocol for NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required[3].

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons. HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish long-range (2-3 bond) correlations.

Mass Spectrometry (MS): Weighing the Molecule and Its Fragments

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum

The molecular formula of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is C₁₈H₁₈O₆, with a molecular weight of 330.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 330 may be observed, though it could be weak. Key fragmentation patterns for ethers and esters would be expected[5][6]:

  • Loss of the Methoxymethyl Group: Cleavage of the C-O bond of the MOM ether could lead to a fragment at m/z 285 ([M - OCH₂OCH₃]⁺).

  • Cleavage of the MOM Ether: A prominent peak at m/z 45, corresponding to the [CH₂OCH₃]⁺ ion, is a characteristic fragment for methoxymethyl ethers[7].

  • Loss of a Benzoate Group: Cleavage of the ester linkage could result in a fragment at m/z 209 ([M - C₆H₅COO]⁺).

  • Benzoyl Cation: A strong peak at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), is a very common fragment for benzoate esters[8].

  • Loss of Benzoic Acid: A neutral loss of benzoic acid (122 Da) could lead to a fragment at m/z 208.

Experimental Protocol for MS Analysis
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a gas or liquid chromatograph.

  • Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are more likely to show the molecular ion peak.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and simple technique to identify the presence of specific functional groups in a molecule by measuring the absorption of infrared radiation.

Expected IR Spectrum

The IR spectrum of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate will be characterized by the following key absorption bands:

  • C=O Stretch (Ester): A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the carbonyl group in the benzoate esters.

  • C-O Stretch (Ester and Ether): Strong C-O stretching vibrations are expected in the region of 1270-1000 cm⁻¹. This will likely be a complex set of bands due to the multiple C-O bonds in the esters and the MOM ether[9].

  • Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are indicative of the C-H stretching on the benzene rings.

  • Aliphatic C-H Stretch: Absorptions just below 3000 cm⁻¹ correspond to the C-H stretching of the propanediyl and methoxymethyl groups[9].

  • Aromatic C=C Bending: Overtone and combination bands in the 2000-1600 cm⁻¹ region and out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Experimental Protocol for IR Analysis
  • Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between salt plates (e.g., NaCl or KBr), as a solution in a suitable solvent (e.g., CCl₄), or as a KBr pellet if the compound is a solid. Attenuated Total Reflectance (ATR) is a common and convenient method that requires minimal sample preparation.

  • Data Acquisition: Place the prepared sample in the IR spectrometer and acquire the spectrum.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Proton environments, connectivity (J-coupling), and stereochemistry.Provides detailed structural information and is highly reproducible.Requires a relatively pure sample and a larger sample amount compared to MS.
¹³C NMR Carbon skeleton, number of unique carbons, and functional groups.Complements ¹H NMR for a complete structural picture.Lower sensitivity than ¹H NMR, requiring longer acquisition times or more concentrated samples.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, requires very small sample amounts.Molecular ion may not always be visible with hard ionization techniques. Isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence or absence of key functional groups.Fast, simple, and non-destructive.Provides limited information on the overall molecular structure and connectivity.

Visualizing the Workflow

A systematic approach is crucial for efficient and accurate structural elucidation. The following diagram illustrates a typical workflow.

Structural Elucidation Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation synthesis Synthesized Product purification Purification synthesis->purification nmr NMR (1H, 13C, 2D) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir interpretation Data Interpretation nmr->interpretation ms->interpretation ir->interpretation elucidation Structure Elucidation interpretation->elucidation confirmation Final Structure Confirmation elucidation->confirmation

Caption: A typical workflow for the structural elucidation of a synthesized compound.

Conclusion

The structural elucidation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate requires a synergistic application of modern spectroscopic techniques. While NMR spectroscopy provides the most detailed structural map, mass spectrometry offers crucial molecular weight and fragmentation information, and IR spectroscopy quickly confirms the presence of key functional groups. By comparing the experimental data with the predicted spectra based on its structural components, researchers can achieve a high degree of confidence in the assigned structure. This guide provides a robust framework for approaching the characterization of this and structurally related molecules, emphasizing the importance of a multi-technique approach for ensuring scientific accuracy and integrity.

References

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxymethane (dimethyl ether). Retrieved from [Link]

  • Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters. Rapid Communications in Mass Spectrometry. (Note: This is a future publication, the link is a placeholder to a researchgate page discussing the work). Retrieved from [Link]

  • SpectraBase. (n.d.). 4-(Methoxymethyl)-2,3,5,6-tetrafluorobenzyl alcohol, methyl ether. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • ResearchGate. (2025). EI-MS of compound 2 (GC–MS system 1), (B) fragmentation mechanism.... Retrieved from [Link]

  • Enrique, J., et al. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol dibenzoate. In NIST Chemistry WebBook. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Infrared spectrum of methoxyethane (ethyl methyl ether). Retrieved from [Link]

  • Enrique, J., et al. (2024). The Far-Infrared Spectrum of Methoxymethanol (CH3–O–CH2OH): A Theoretical Study. The Journal of Physical Chemistry A. Retrieved from [Link]

  • ResearchGate. (2003). 1H NMR and 13C NMR spectra of stereoisomers of the methyl methacrylate “dimer”: Dimethyl 2‐methoxymethyl‐2,4‐dimethylglutarate. Retrieved from [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR spectrum of synthesized 1,3-propanediol dibenzoate. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Spectra. Retrieved from [Link]

  • Agrawal, P. K. (2023). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • NIST. (n.d.). 1,3-Propanediol, 2TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol Mass Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C-NMR Spectroscopy. Retrieved from [Link]

  • ChemRxiv. (2022). Synthesis and styrene copolymerization of dimethyl and dimethoxy ring- substituted 2-methoxyethyl phenylcyanoacrylates. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol, diacetate. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum fragmentation patterns.... Retrieved from [Link]

Sources

Comparative

Performance Under the Microscope: A Comparative Guide to 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate as a Plasticizer

In the dynamic landscape of polymer science and drug development, the selection of a plasticizer is a critical decision that profoundly impacts the performance, safety, and regulatory compliance of the final product. Thi...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer science and drug development, the selection of a plasticizer is a critical decision that profoundly impacts the performance, safety, and regulatory compliance of the final product. This guide offers an in-depth, objective comparison of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a novel glycerol-based plasticizer, against a spectrum of conventional and alternative plasticizers. As direct experimental data on this specific molecule is not widely published, this guide will leverage performance data from structurally analogous compounds, primarily 1,3-propanediol dibenzoate and other glycerol-derived dibenzoates, to provide a robust and scientifically grounded analysis. This approach allows for a comprehensive evaluation of its potential as a high-performance, safer alternative to traditional plasticizers.

Introduction: The Evolving Role of Plasticizers

Plasticizers are essential additives that impart flexibility, durability, and processability to polymeric materials, most notably polyvinyl chloride (PVC). For decades, phthalate esters, such as di(2-ethylhexyl) phthalate (DEHP), have dominated the market due to their cost-effectiveness and versatile performance. However, mounting concerns over their potential health and environmental risks have catalyzed a shift towards non-phthalate alternatives.[1] This guide is intended for researchers, scientists, and drug development professionals who are navigating this evolving landscape and seeking high-performance, safe, and compliant plasticizer solutions.

Profile of a Novel Plasticizer: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate belongs to the family of dibenzoate esters derived from glycerol. Its unique structure, featuring a methoxymethoxy group at the 2-position of the propane backbone, is anticipated to influence its plasticizing efficiency, compatibility with polar polymers like PVC, and migration resistance. The presence of ether and ester functionalities suggests a high-solvating nature, which can lead to faster fusion and processing times in PVC formulations.[2]

Comparative Performance Analysis

The efficacy of a plasticizer is a multidimensional attribute. This section provides a head-to-head comparison of our subject plasticizer (represented by its structural analogs) with leading market alternatives across key performance indicators.

Mechanical Properties: The Balance of Strength and Flexibility

The primary role of a plasticizer is to enhance the flexibility of a polymer, which is typically quantified by tensile strength and elongation at break. The addition of a plasticizer generally decreases tensile strength while increasing elongation.

Plasticizer TypeTensile Strength (MPa)Elongation at Break (%)Key Observations
1,3-Propanediol Dibenzoate (Proxy) Comparable to or slightly higher than DEHPComparable to or slightly lower than DEHPOffers a good balance of strength and flexibility, performing on par with the industry standard.[3]
DEHP (Phthalate) ~20-25~250-350The long-standing benchmark for flexible PVC applications.
DOTP (Terephthalate) Slightly higher than DEHPSlightly lower than DEHPKnown for its good performance and lower volatility compared to DEHP.
DINCH (Cyclohexanoate) Similar to DEHPSimilar to DEHPOffers good flexibility and has a favorable toxicological profile.
Citrate Esters (e.g., ATBC) Generally lower than DEHPCan be higher than DEHPProvide excellent flexibility but may have lower permanence in some applications.[1]
Trimellitates (e.g., TOTM) Higher than DEHPLower than DEHPOffer excellent high-temperature performance and low migration.[1]

Expert Insight: The performance of 1,3-propanediol dibenzoate suggests that 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is likely to provide a mechanical profile that is highly competitive with DEHP, making it a viable drop-in replacement in many flexible PVC applications. The ether linkage in the methoxymethoxy group might further enhance compatibility and processing.

Thermal Stability: Performance Under Heat

Thermal stability is crucial for both the processing of the polymer and the end-use application, especially in environments with elevated temperatures. Thermogravimetric Analysis (TGA) is a standard method to evaluate the thermal stability of plasticizers.

Plasticizer TypeOnset of Degradation (°C)Key Observations
Dibenzoate Esters (General) Generally highAromatic esters exhibit good thermal stability due to their chemical structure.
DEHP (Phthalate) ~200-250Standard thermal stability for general-purpose plasticizers.
DOTP (Terephthalate) Higher than DEHPThe terephthalate structure imparts greater thermal resistance.
DINCH (Cyclohexanoate) Similar to DEHPGood thermal stability for a wide range of applications.
Citrate Esters (e.g., ATBC) Generally lower than phthalatesCan be more volatile, limiting their use in high-temperature applications.
Trimellitates (e.g., TOTM) Significantly higher than DEHPExcellent thermal stability, making them suitable for demanding applications like automotive interiors and wire insulation.

Expert Insight: The inherent stability of the benzoate structure suggests that 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate will exhibit good thermal properties. This is advantageous for processing, as it allows for a wider processing window without degradation of the plasticizer, which can lead to discoloration or loss of properties in the final product.

Migration Resistance: Staying Power

Plasticizer migration is a critical concern, particularly in sensitive applications like medical devices and food packaging. Migration can lead to a loss of flexibility in the polymer and contamination of the surrounding environment.

Plasticizer TypeMigration Rate (Weight Loss %)Key Observations
Dibenzoate Esters (General) Low to moderateHigher molecular weight and polarity can reduce migration compared to some phthalates.[2]
DEHP (Phthalate) Moderate to highProne to migration, especially in contact with fatty substances.[1]
DOTP (Terephthalate) Lower than DEHPThe linear structure of terephthalates can lead to lower migration rates.
DINCH (Cyclohexanoate) LowExhibits low migration, making it suitable for sensitive applications.
Citrate Esters (e.g., ATBC) Can be higher than DEHP in some mediaMigration is dependent on the specific citrate ester and the contact medium.[1]
Trimellitates (e.g., TOTM) Very lowTheir larger molecular size significantly hinders migration.[1]

Expert Insight: The expected higher molecular weight and polarity of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate compared to DEHP suggest it will have a favorable migration profile. The methoxymethoxy group may also enhance interactions with the PVC matrix, further reducing its tendency to migrate.

Biocompatibility and Toxicological Profile: The Safety Imperative

For drug development and medical applications, the biocompatibility and toxicological profile of a plasticizer are of paramount importance.

  • Dibenzoate Esters: Generally exhibit a low toxicity profile. Studies on various dibenzoates have shown them to be non-mutagenic and non-carcinogenic.[1]

  • Glycerol-based compounds: Glycerol and its derivatives are known for their excellent biocompatibility and are well-tolerated by the human body.[1]

  • Phthalates (DEHP): Have faced scrutiny due to concerns about endocrine disruption and reproductive toxicity.[4]

  • Non-Phthalate Alternatives (DOTP, DINCH, Citrates, Trimellitates): Generally possess more favorable toxicological profiles compared to DEHP, with many having undergone extensive testing for use in sensitive applications.[4]

Expert Insight: The foundation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate on a glycerol backbone, combined with the generally favorable safety profile of dibenzoates, strongly suggests a high degree of biocompatibility and a low toxicological risk. This makes it a promising candidate for medical devices and pharmaceutical packaging.

Experimental Protocols: A Guide to Performance Validation

To ensure the trustworthiness and reproducibility of performance claims, standardized testing methodologies are essential. Below are detailed protocols for key performance evaluations.

Mechanical Properties Testing (ASTM D882)

This method is used to determine the tensile properties of thin plastic sheeting.

Experimental Workflow:

astm_d882 cluster_prep Sample Preparation cluster_test Tensile Test cluster_analysis Data Analysis prep1 Cut rectangular specimens (at least 50 mm longer than grip separation) prep2 Ensure uniform width (5-25.4 mm) and thickness (<1.0 mm) prep1->prep2 prep3 Condition samples (23 ± 2 °C, 50 ± 5 % RH) prep2->prep3 test1 Mount specimen in grips of universal testing machine prep3->test1 Conditioned Specimens test2 Apply tensile load at a constant rate of crosshead motion test1->test2 test3 Record load vs. elongation until specimen failure test2->test3 analysis1 Calculate Tensile Strength (Maximum load / Cross-sectional area) test3->analysis1 Load-Elongation Data analysis2 Calculate Elongation at Break ((Final length - Initial length) / Initial length) * 100 test3->analysis2

Caption: Workflow for ASTM D882 Tensile Testing.

Causality Behind Experimental Choices:

  • Conditioning: Pre-conditioning samples at a specific temperature and humidity ensures that the mechanical properties are not influenced by environmental variations, leading to reproducible results.

  • Constant Rate of Strain: Applying the load at a constant speed is crucial as the mechanical properties of polymers are often rate-dependent.

Migration Resistance Testing (ASTM D1239)

This method measures the loss of plasticizer from a plastic film when immersed in a liquid medium.

Experimental Workflow:

astm_d1239 cluster_prep Preparation cluster_immersion Immersion cluster_analysis Analysis prep1 Cut specimens to specified dimensions prep2 Weigh specimens accurately (W1) prep1->prep2 immersion1 Immerse specimen in test liquid prep2->immersion1 Weighed Specimens prep3 Pre-condition test liquid at specified temperature immersion2 Maintain at specified temperature for a defined duration immersion1->immersion2 analysis1 Remove specimen and wipe dry immersion2->analysis1 Exposed Specimens analysis2 Re-weigh specimen (W2) analysis1->analysis2 analysis3 Calculate weight loss: ((W1 - W2) / W1) * 100 analysis2->analysis3

Caption: Workflow for ASTM D1239 Migration Testing.

Causality Behind Experimental Choices:

  • Choice of Liquid: The test liquid is chosen to simulate the end-use environment (e.g., water, oil, or food simulants) to provide a realistic assessment of migration.[4]

  • Temperature: The test is often conducted at an elevated temperature to accelerate the migration process, allowing for a shorter test duration while still providing meaningful comparative data.

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.

Experimental Workflow:

tga_workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_interpretation Data Interpretation prep1 Accurately weigh a small sample (5-10 mg) prep2 Place sample in a TGA pan prep1->prep2 analysis1 Place pan in TGA furnace prep2->analysis1 Prepared Sample analysis2 Heat sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., N2) analysis1->analysis2 analysis3 Record mass loss as a function of temperature analysis2->analysis3 interp1 Determine onset of degradation temperature from the TGA curve analysis3->interp1 TGA Data interp2 Analyze derivative curve (DTG) to identify temperatures of maximum weight loss analysis3->interp2

Sources

Validation

comparison of different synthetic routes to 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

An Expert Guide to the Synthetic Strategies for 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates and specialized...

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Synthetic Strategies for 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate

In the landscape of complex organic synthesis, particularly in the development of pharmaceutical intermediates and specialized materials, the strategic selection of a synthetic pathway is paramount. The target molecule, 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, serves as a quintessential example where the route chosen dictates not only the overall yield and purity but also the scalability, safety, and economic viability of the process. This guide provides an in-depth comparison of two primary, field-proven synthetic routes to this target, offering detailed protocols, comparative data, and mechanistic insights to inform your experimental design.

Introduction to the Synthetic Challenge

The structure of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate presents a classic synthetic puzzle inherent to trifunctional molecules like glycerol. The core challenge lies in the selective functionalization of the central, secondary hydroxyl group versus the two primary hydroxyl groups at the 1 and 3 positions. A successful synthesis must navigate this selectivity challenge efficiently. This guide will compare two divergent strategies:

  • Route 1: The Direct Precursor Approach. This strategy focuses on first synthesizing the key intermediate, 2-(Methoxymethoxy)-1,3-propanediol, followed by a direct double esterification.

  • Route 2: The Orthogonal Protection Strategy. This classic approach involves the initial protection of the more reactive primary hydroxyls within a cyclic acetal, functionalization of the remaining secondary hydroxyl, deprotection, and final esterification.

Route 1: The Direct Precursor Approach

This route is conceptually straightforward, consisting of two principal stages: the selective protection of the C2 hydroxyl group of a glycerol derivative and the subsequent dibenzoylation of the primary hydroxyls. The success of this route hinges on the efficient preparation of the 2-O-MOM-protected glycerol intermediate.

Workflow for Route 1

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Final Esterification A 1,3-O-Benzylideneglycerol B 2-(Methoxymethoxy)-1,3- O-benzylideneglycerol A->B  MOM-Cl, DIPEA, DCM   C 2-(Methoxymethoxy)- 1,3-propanediol B->C  H₂, Pd/C, EtOH (Hydrogenolysis)   D Target Molecule: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate C->D  Benzoyl Chloride, Pyridine, 0 °C to RT   A Glycerol B 1,3-O-Benzylideneglycerol A->B  Benzaldehyde, p-TsOH, Toluene   C 1,3-O-Benzylideneglycerol dibenzoate B->C  Benzoyl Chloride, Pyridine   D Glycerol-1,3-dibenzoate C->D  H₂, Pd/C (Hydrogenolysis)   E Target Molecule: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate D->E  MOM-Cl, DIPEA, DCM  

Comparative

A Comparative Guide to the Quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate Using a Certified Reference Material

Introduction Accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is a cornerstone of drug development and quality control. This guide provides an in-depth comparison...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is a cornerstone of drug development and quality control. This guide provides an in-depth comparison of two robust analytical techniques for the quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate: High-Performance Liquid Chromatography with UV detection (HPLC-UV) utilizing a deuterated internal standard, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with a certified reference material (CRM).

The choice of an analytical method can significantly impact the reliability of results, development timelines, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the methodologies, performance characteristics, and practical considerations for each approach. The comparison is framed within the context of established validation principles, such as those outlined in USP General Chapter <1225> Validation of Compendial Procedures, to ensure the scientific integrity of the data presented.[1][2][3][4]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and a Deuterated Internal Standard

High-Performance Liquid Chromatography is a widely adopted technique in pharmaceutical analysis for its high resolving power and sensitivity. For the quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a reversed-phase HPLC method coupled with UV detection is a suitable approach. The use of a stable isotope-labeled internal standard, such as 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate-D5, is critical for achieving high accuracy and precision.[5] This internal standard co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and potential matrix effects.[5][6][7]

Experimental Protocol: HPLC-UV

1. Materials and Reagents:

  • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (Analyte)

  • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate-D5 (Internal Standard, CRM)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for mobile phase modification)

  • Methanol (for sample dissolution)

2. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[8]

3. Chromatographic Conditions:

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution: A linear gradient is recommended to ensure good separation from any potential impurities. A starting condition of 50% B, increasing to 95% B over 10 minutes, holding for 2 minutes, and then returning to initial conditions for re-equilibration is a good starting point.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm or 254 nm, based on the UV absorbance maximum of the benzoate moiety.[9][10]

  • Injection Volume: 10 µL

4. Standard and Sample Preparation:

  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of the 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate-D5 CRM and dissolve it in methanol to achieve a final concentration of 100 µg/mL.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte (e.g., 1, 5, 10, 50, 100 µg/mL) with a fixed concentration of the internal standard from the IS Stock.

  • Sample Preparation: Accurately weigh the sample containing the analyte, dissolve it in a known volume of methanol, and spike with the same fixed concentration of the internal standard as in the calibration standards.

5. Data Analysis:

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Determine the concentration of the analyte in the sample by interpolating its peak area ratio from the calibration curve.

Workflow for HPLC-UV Quantification

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Analyte & IS (CRM) B Dissolve in Methanol A->B C Prepare Calibration Curve Standards B->C D Prepare Test Sample B->D E Inject into HPLC System C->E D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas (Analyte & IS) G->H I Calculate Area Ratios H->I J Plot Calibration Curve I->J K Quantify Sample Concentration J->K

Caption: Workflow for HPLC-UV quantification with an internal standard.

Method 2: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Quantitative NMR is a primary analytical method that allows for the direct measurement of the molar concentration of a substance without the need for a substance-specific reference standard.[11] The quantification is based on the direct proportionality between the integrated intensity of an NMR signal and the number of nuclei contributing to that signal.[11] By co-dissolving a known mass of a certified reference material (the internal standard) with a known mass of the sample, the concentration of the analyte can be accurately determined.

Experimental Protocol: qNMR

1. Materials and Reagents:

  • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (Analyte)

  • Maleic Acid (Certified Reference Material for qNMR)

  • Deuterated solvent (e.g., Dimethyl sulfoxide-d6, DMSO-d6)

2. Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing quantitative experiments.

3. NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically sufficient.

  • Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for full relaxation and accurate integration. A value of 30-60 seconds is recommended.

  • Number of Scans (ns): Sufficient scans should be acquired to achieve an adequate signal-to-noise ratio for the signals of both the analyte and the internal standard (e.g., 8 or 16 scans).

  • Solvent: DMSO-d6 is a good choice as it can dissolve a wide range of organic compounds and its residual peak does not typically interfere with analyte signals.

4. Standard and Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the sample containing the analyte into a vial.

  • Accurately weigh approximately 5-10 mg of the maleic acid CRM into the same vial.

  • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of DMSO-d6.

  • Transfer the solution to an NMR tube.

5. Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate a well-resolved signal of the analyte and the olefinic signal of maleic acid (around 6.3 ppm).[12]

  • Calculate the purity or concentration of the analyte using the following formula:

    Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • Purity = Purity of the standard

Workflow for qNMR Quantification

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation A Accurately weigh Analyte & CRM Standard B Co-dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Acquire 1H NMR Spectrum C->D E (Ensure long relaxation delay) D->E F Process Spectrum (FT, Phasing, Baseline) E->F G Integrate Analyte & Standard Signals F->G H Apply qNMR Formula G->H I Determine Analyte Purity/Concentration H->I

Caption: Workflow for qNMR quantification with an internal standard CRM.

Comparison of Method Performance

The performance of both methods was evaluated based on key validation parameters as defined by USP <1225>.[1][2][4] The following tables summarize the expected performance data for each technique.

Table 1: Accuracy and Precision

ParameterHPLC-UV with Deuterated ISqNMR with Maleic Acid CRM
Accuracy (% Recovery) 98.0 - 102.0%99.0 - 101.0%
Precision (RSD)
- Repeatability≤ 1.0%≤ 0.5%
- Intermediate Precision≤ 1.5%≤ 1.0%

Table 2: Linearity, Range, and Limits of Detection/Quantification

ParameterHPLC-UV with Deuterated ISqNMR with Maleic Acid CRM
Linearity (r²) ≥ 0.999≥ 0.999
Range 1 - 150 µg/mL0.5 - 50 mg/mL
Limit of Detection (LOD) ~0.1 µg/mL~0.05 mg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 mg/mL

Table 3: Specificity and Robustness

ParameterHPLC-UV with Deuterated ISqNMR with Maleic Acid CRM
Specificity High; separates analyte from impurities.High; based on unique chemical shifts.
Robustness Sensitive to changes in mobile phase composition, pH, and column temperature.Generally robust; less affected by minor variations in experimental conditions.

Discussion and Conclusion

Both HPLC-UV with a deuterated internal standard and qNMR with a certified reference material are powerful and reliable techniques for the quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

HPLC-UV offers excellent sensitivity, making it ideal for trace-level analysis and the quantification of low-level impurities. The use of a deuterated internal standard provides a high degree of accuracy and precision by correcting for experimental variability.[5][13] However, this method is dependent on the availability of the specific deuterated standard and requires careful method development and validation.

qNMR , on the other hand, is a primary ratio method that offers exceptional accuracy and precision without the need for an analyte-specific reference standard.[11] It is a highly robust technique with minimal sample preparation. The primary limitation of qNMR is its lower sensitivity compared to HPLC, making it more suitable for the analysis of bulk materials and major components rather than trace impurities.

Recommendation:

  • For routine quality control and the analysis of low-level impurities or degradation products , the HPLC-UV method with a deuterated internal standard is the preferred choice due to its superior sensitivity and high-throughput capabilities.

  • For the certification of reference materials, purity assessment of bulk material, and as an orthogonal method for validation , qNMR is an invaluable tool due to its high accuracy, precision, and status as a primary analytical method.

Ultimately, the selection of the most appropriate method will depend on the specific application, the required level of sensitivity, and the availability of certified reference materials.

References

  • BA Sciences. USP <1225> Method Validation. Available from: [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Available from: [Link]

  • Kirsch, G. et al. Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. American Pharmaceutical Review. Available from: [Link]

  • Altabrisa Group. Key Principles of USP Compendial Method Validation. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Standards for LC-MS Analysis. Available from: [Link]

  • Chromatography Forum. Internal standard in LC-MS/MS. Available from: [Link]

  • Pharmaceutical Technology. Considerations for Method Validation. Available from: [Link]

  • ResearchGate. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Available from: [Link]

  • ResolveMass Laboratories Inc. Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. Available from: [Link]

  • ResearchGate. Quantitative NMR Spectroscopy in Pharmaceutical R&D. Available from: [Link]

  • LCGC International. When Should an Internal Standard be Used?. Available from: [Link]

  • Asian Journal of Applied Science and Technology. HPLC Method Development for Simultaneous Estimation of Sodium Benzoate and Potassium Sorbate in Food Products. Available from: [Link]

  • PubMed. Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. Available from: [Link]

  • U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL METHODS. Available from: [Link]

  • SIELC Technologies. Separation of Benzoic acid, 3-bromo-, methyl ester on Newcrom R1 HPLC column. Available from: [Link]

  • Food Research. Study on the identification and quantification of sodium benzoate in different brands of jelly by high performance liquid chroma. Available from: [Link]

  • National Institutes of Health. Stability Indicating RP-HPLC and Spectrophotometric Methods for Simultaneous Estimation of Sodium Benzoate and Cefdinir in the Presence of its Degradation Products-Application to Blank Subtraction Method. Available from: [Link]

Sources

Validation

inter-laboratory validation of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate analysis methods

An Essential Guide to the Inter-laboratory Validation of Analytical Methods for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate This guide provides a comprehensive framework for conducting an inter-laboratory validation of...

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide to the Inter-laboratory Validation of Analytical Methods for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

This guide provides a comprehensive framework for conducting an inter-laboratory validation of analytical methods for the quantification of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. Designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, this document details the principles, experimental design, and data analysis required to establish a robust and reproducible analytical method across multiple laboratories.

Introduction: The Need for Validated Analytical Methods

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a compound that may be used in various industrial applications, including as a plasticizer or a synthon in organic chemistry. Accurate and precise quantification is crucial for quality control, stability testing, and regulatory compliance. An analytical method, once developed, must undergo a rigorous validation process to ensure it is fit for its intended purpose[1][2][3]. Inter-laboratory validation, also known as a round-robin study, is the highest level of method validation, demonstrating the method's reproducibility when performed by different analysts in different laboratories with different equipment[4].

This guide will focus on a common analytical technique for non-volatile organic compounds: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. The principles and procedures outlined, however, can be adapted for other analytical techniques.

Foundational Principles of Inter-laboratory Validation

The objective of an inter-laboratory validation study is to determine the precision of an analytical method under different conditions. The key parameters evaluated are:

  • Repeatability (Intra-laboratory precision): The precision obtained under the same operating conditions over a short interval of time. This is a measure of the method's consistency within a single laboratory[2][5][6].

  • Reproducibility (Inter-laboratory precision): The precision obtained from the analysis of the same sample by different laboratories. This is a critical measure of the method's robustness and transferability[4][5][6].

  • Accuracy (Trueness): The closeness of the mean test result to the true or accepted reference value. In an inter-laboratory study, this is often assessed by analyzing a certified reference material or a sample with a known concentration of the analyte[5][6][7].

The international standards for conducting such studies are primarily laid out in the ISO 5725 series of standards, "Accuracy (trueness and precision) of measurement methods and results," and the ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology" for pharmaceutical applications[7][8][9][10][11].

Designing the Inter-laboratory Study

A successful inter-laboratory study requires careful planning and coordination. The following workflow outlines the key steps:

Inter-laboratory_Validation_Workflow cluster_planning Planning & Preparation cluster_execution Execution cluster_analysis Data Analysis & Reporting Define_Objectives Define Objectives & Scope Select_Labs Select Participating Laboratories Define_Objectives->Select_Labs Develop_Protocol Develop Detailed Protocol & Analytical Method Select_Labs->Develop_Protocol Prepare_Samples Prepare & Characterize Homogeneous Samples Develop_Protocol->Prepare_Samples Distribute_Samples Distribute Samples & Protocol to Labs Prepare_Samples->Distribute_Samples Lab_Analysis Laboratories Perform Analysis Distribute_Samples->Lab_Analysis Collect_Data Collect Raw Data from All Labs Lab_Analysis->Collect_Data Statistical_Analysis Perform Statistical Analysis (e.g., ANOVA) Collect_Data->Statistical_Analysis Evaluate_Performance Evaluate Repeatability & Reproducibility Statistical_Analysis->Evaluate_Performance Final_Report Prepare Final Validation Report Evaluate_Performance->Final_Report

Caption: Workflow for an inter-laboratory validation study.

Detailed Experimental Protocol: HPLC-UV Method

The following is a hypothetical, yet plausible, HPLC-UV method for the analysis of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. This method will be provided to all participating laboratories.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

Sample Preparation:

  • Prepare a stock solution of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate reference standard at a concentration of 1 mg/mL in acetonitrile.

  • Prepare a working standard solution by diluting the stock solution to 0.1 mg/mL with the mobile phase.

  • For unknown samples, accurately weigh a portion of the sample and dissolve it in acetonitrile to achieve a theoretical concentration of 0.1 mg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Calibration:

  • A five-point calibration curve should be prepared by serial dilution of the stock solution to cover a range of 0.025 to 0.20 mg/mL.

Data Analysis and Interpretation

Upon receiving the results from all participating laboratories, a thorough statistical analysis is performed. The primary tool for this analysis is a one-way Analysis of Variance (ANOVA).

Hypothetical Inter-laboratory Study Data

The following table presents simulated data from a hypothetical inter-laboratory study involving five laboratories. Each laboratory analyzed the same homogenous sample of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate with a known concentration of 0.100 mg/mL. Each lab performed six replicate injections.

LaboratoryReplicate 1 (mg/mL)Replicate 2 (mg/mL)Replicate 3 (mg/mL)Replicate 4 (mg/mL)Replicate 5 (mg/mL)Replicate 6 (mg/mL)Mean (mg/mL)Std. Dev.%RSD
Lab 10.1010.1020.1010.1000.1020.1010.10120.00070.7%
Lab 20.0980.0990.0980.1000.0990.0980.09870.00080.8%
Lab 30.1030.1040.1030.1020.1030.1040.10320.00070.7%
Lab 40.0990.1000.1010.1000.0990.1000.09980.00070.7%
Lab 50.1020.1010.1020.1030.1010.1020.10180.00070.7%
Statistical Evaluation

From the data in the table, the following key metrics can be calculated:

  • Repeatability Standard Deviation (sr): This is the pooled standard deviation of the results within each laboratory. It quantifies the intra-laboratory variability.

  • Reproducibility Standard Deviation (sR): This is the standard deviation of all the results from all laboratories. It encompasses both within-laboratory and between-laboratory variability.

  • Repeatability Relative Standard Deviation (%RSDr): sr expressed as a percentage of the overall mean.

  • Reproducibility Relative Standard Deviation (%RSDR): sR expressed as a percentage of the overall mean.

For a method to be considered robust and reproducible, the %RSDR should be within an acceptable range, which is typically defined in the validation protocol and depends on the application of the method. For pharmaceutical assays, a %RSDR of less than 2% is often desired.

Conclusion

The inter-laboratory validation of an analytical method for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a critical step in ensuring its suitability for its intended use. By following a well-defined protocol based on international guidelines such as ISO 5725 and ICH Q2(R1), and by performing a rigorous statistical analysis of the data, a high degree of confidence in the method's performance across different laboratories can be achieved. This ensures consistent and reliable analytical results, which are fundamental to product quality and regulatory compliance.

References

  • ISO 5725-1:1994 Accuracy (trueness and precision) of measurement methods and results — Part 1: General principles and definitions. International Organization for Standardization. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • ISO 5725 Definition Of Accuracy | Innovation.world. Innovation.world. [Link]

  • BS ISO 5725 - Accuracy (trueness and precision) of measurement methods and results. British Standards Institution. [Link]

  • Quality Guidelines - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ISO 5725-2:2019 - Accuracy Method For Repeatability - The ANSI Blog. American National Standards Institute. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. U.S. Food and Drug Administration. [Link]

  • SIST ISO 5725-1:2024 - Accuracy (trueness and precision) of measurement methods and results - Part 1: General principles and definitions. iTeh Standards. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9 - Veeprho. Veeprho. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. U.S. Food and Drug Administration. [Link]

  • Chemical Name : 2-(Acetoxymethoxy)-1,3-propanediyl-d5 Dibenzoate | Pharmaffiliates. Pharmaffiliates. [Link]

  • Propanol, (2-methoxymethylethoxy)-, benzoate | C14H20O4 | CID 176017 - PubChem. National Center for Biotechnology Information. [Link]

  • Method Validation Guidelines | BioPharm International. BioPharm International. [Link]

  • Analytical Method Validation: Back to Basics, Part II - LCGC International. LCGC International. [Link]

  • Understanding Analytical Method Validation: A Comprehensive Guide - ProPharma. ProPharma. [Link]

  • Getting Analytical Method Validation, Verification & Transfer Right - ComplianceOnline. ComplianceOnline. [Link]

Sources

Comparative

assessing the purity of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate by different analytical techniques

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the purity of chemical intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. Intermediates, such as 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, are the foundational building blocks of active pharmaceutical ingredients (APIs). The presence of even trace impurities can have cascading effects, potentially altering the toxicological profile, stability, and therapeutic efficacy of the final drug product. Therefore, the rigorous assessment of purity using orthogonal analytical techniques is a non-negotiable aspect of quality control in the pharmaceutical industry.

This guide provides an in-depth comparison of three powerful analytical techniques for assessing the purity of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method is evaluated based on its principles, strengths, and limitations in the context of detecting and quantifying potential impurities in this specific molecule. Detailed experimental protocols and comparative data are presented to empower researchers, scientists, and drug development professionals to make informed decisions for their analytical workflows.

Understanding the Analyte: 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate and Its Potential Impurities

2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is a benzoate ester containing a methoxymethyl (MOM) ether protecting group. Its synthesis likely involves the protection of a hydroxyl group of a 1,3-propanediol derivative, followed by the esterification of the remaining hydroxyl groups with benzoic acid or a reactive derivative thereof. This synthetic pathway informs the potential impurity profile that must be considered during purity analysis.

Plausible Synthetic Route and Potential Impurities:

A likely synthetic approach for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate involves a two-step process:

  • Protection: Reaction of a suitable 1,3-propanediol derivative with a methoxymethylating agent, such as chloromethyl methyl ether (MOMCl), in the presence of a base.

  • Esterification: Reaction of the MOM-protected diol with benzoic acid or an activated form like benzoyl chloride, often in the presence of a catalyst.

Based on this, potential impurities can be categorized as:

  • Starting Materials: Unreacted 2-(methoxymethoxy)-1,3-propanediol, benzoic acid.

  • Reagents and By-products: Residual base, catalysts, and by-products from the MOM protection (e.g., formaldehyde, methanol).

  • Related Substances: Mono-benzoate ester, isomers, or degradation products arising from the cleavage of the MOM ether or ester groups.

A robust purity assessment strategy must be capable of separating, identifying, and quantifying these diverse potential impurities.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific requirements of the analysis, such as the need for high sensitivity for trace impurities, absolute quantification without a reference standard, or the analysis of volatile components.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

HPLC is a cornerstone of pharmaceutical analysis, renowned for its versatility in separating a wide range of non-volatile and thermally labile compounds.[1] For 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a reversed-phase HPLC method with UV detection is highly effective.

Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture (e.g., acetonitrile and water).

Causality Behind Experimental Choices:

  • Reversed-Phase (C18) Column: The nonpolar nature of the C18 stationary phase provides good retention and separation of the relatively nonpolar dibenzoate ester and its potential organic impurities.

  • Gradient Elution: A gradient of increasing organic solvent (acetonitrile) in the mobile phase is employed to ensure the elution of both polar (e.g., residual diol) and nonpolar (e.g., the main compound and less polar impurities) components within a reasonable timeframe and with good peak shape.

  • UV Detection: The presence of two benzoate groups in the molecule provides strong UV absorbance, making UV detection a sensitive and suitable choice. A photodiode array (PDA) detector can be used to assess peak purity and provide spectral information for impurity identification.

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a PDA detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-20 min: 50% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 25 mg of the 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate sample.

  • Dissolve the sample in 25 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

  • Prepare a stock solution of a certified reference standard of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate in acetonitrile.

  • Prepare a series of calibration standards by serial dilution to cover the expected concentration range of the main component and any known impurities.

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh and Dissolve Sample Filter Filter Solutions Sample->Filter Standard Prepare Calibration Standards Standard->Filter Inject Inject into HPLC System Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Impurities Calibrate->Quantify Report Generate Purity Report Quantify->Report

Caption: Workflow for HPLC purity assessment of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Gas Chromatography (GC): The Specialist for Volatile Impurities

While HPLC excels with non-volatile compounds, GC is the ideal technique for the analysis of volatile and semi-volatile impurities that may be present in the sample, such as residual solvents or by-products from the MOM protection.

Principle: GC separates components of a mixture based on their partitioning between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase coated on the inside of a long, thin capillary column. Separation is primarily based on the boiling point and polarity of the analytes.

Causality Behind Experimental Choices:

  • Headspace Sampling: For the analysis of highly volatile impurities like residual solvents (e.g., methanol, formaldehyde), headspace GC is the preferred method. This technique avoids injecting the non-volatile main component, which could contaminate the GC system.

  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and provides excellent sensitivity for quantifying volatile organic impurities.

  • Mass Spectrometry (MS) Detector: Coupling GC with a mass spectrometer (GC-MS) allows for the definitive identification of unknown volatile impurities based on their mass spectra.

Experimental Protocol: Headspace GC-FID/MS Analysis for Volatile Impurities

Instrumentation:

  • GC system equipped with a headspace autosampler, a capillary column, and an FID or MS detector.

Chromatographic Conditions:

  • Column: DB-624 or equivalent (for residual solvents)

  • Carrier Gas: Helium or Hydrogen

  • Oven Temperature Program:

    • Initial: 40 °C (hold for 5 min)

    • Ramp: 10 °C/min to 240 °C (hold for 5 min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C

Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C

  • Vial Equilibration Time: 30 min

  • Injection Volume: 1 mL of headspace vapor

Sample Preparation:

  • Accurately weigh approximately 100 mg of the 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate sample into a headspace vial.

  • Add a suitable high-boiling point solvent (e.g., dimethyl sulfoxide) to dissolve the sample.

  • Seal the vial tightly.

Standard Preparation:

  • Prepare a stock solution containing known amounts of potential volatile impurities (e.g., methanol, formaldehyde, etc.) in the same high-boiling point solvent.

  • Prepare a series of calibration standards in headspace vials.

Workflow for GC Purity Assessment

GC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Headspace GC Analysis cluster_data Data Processing Sample Weigh Sample into Headspace Vial Dissolve Dissolve in High-Boiling Solvent Sample->Dissolve Standard Prepare Volatile Impurity Standards Equilibrate Equilibrate Vial at Elevated Temperature Dissolve->Equilibrate Inject Inject Headspace Vapor Equilibrate->Inject Separate GC Separation Inject->Separate Detect FID/MS Detection Separate->Detect Identify Identify Impurities (MS) Detect->Identify Quantify Quantify Impurities (FID) Identify->Quantify Report Generate Volatile Impurity Report Quantify->Report

Caption: Workflow for headspace GC purity assessment of volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: The Primary Method for Absolute Purity

qNMR has emerged as a powerful primary analytical method for determining the purity of organic compounds.[2][3] Unlike chromatographic techniques that rely on a comparison to a reference standard of the same compound, qNMR allows for the direct quantification of the main component against a certified internal standard of a different, structurally unrelated compound.[4]

Principle: The area of a signal in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[5] In qNMR, the purity of a sample is determined by comparing the integral of a specific resonance of the analyte with the integral of a known resonance of a certified internal standard of known purity and weight.

Causality Behind Experimental Choices:

  • Internal Standard: A certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a simple NMR spectrum that does not overlap with the analyte's signals is chosen.

  • Long Relaxation Delay (d1): A sufficiently long relaxation delay is crucial to ensure that all protons are fully relaxed between scans, which is essential for accurate integration.

  • Specific Proton Signal Selection: A well-resolved singlet or a multiplet in a clean region of the spectrum is selected for both the analyte and the internal standard to ensure accurate integration.

Experimental Protocol: ¹H qNMR Purity Determination

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate sample.

  • Accurately weigh approximately 10 mg of a certified internal standard (e.g., maleic acid).

  • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

NMR Acquisition Parameters:

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ of the protons being quantified.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

Data Processing and Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the selected signals for the analyte and the internal standard.

  • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

    • IS = Internal Standard

Workflow for qNMR Purity Assessment

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Purity Calculation Weigh_Sample Accurately Weigh Sample Dissolve Dissolve in Deuterated Solvent Weigh_Sample->Dissolve Weigh_IS Accurately Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum (Phase, Baseline) Acquire->Process Integrate Integrate Selected Signals Process->Integrate Calculate Calculate Purity using Formula Integrate->Calculate Report Report Absolute Purity Calculate->Report

Caption: Workflow for qNMR absolute purity determination.

Data Presentation and Performance Comparison

The following table summarizes the expected performance characteristics of each technique for the purity assessment of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Parameter HPLC-UV Headspace GC-FID/MS ¹H qNMR
Primary Application Quantification of non-volatile impurities and main component (assay)Quantification and identification of volatile impurities (e.g., residual solvents)Absolute quantification of the main component (purity)
Principle of Separation/Quantification Differential partitioningVolatility and boiling pointProportionality of signal area to the number of nuclei
Typical Limit of Quantification (LOQ) ~0.05% for related substancesppm levels for volatile impurities~0.1% for the main component
Accuracy High (dependent on reference standard purity)High (dependent on reference standard purity)Very high (primary method)
Precision (RSD) < 2%< 5%< 1%
Specificity High (with appropriate column and mobile phase)Very high (especially with MS)High (based on unique chemical shifts)
Throughput ModerateModerateLow to moderate
Sample Consumption LowLowModerate
Key Advantage High sensitivity for trace impuritiesExcellent for volatile and semi-volatile compoundsAbsolute quantification without a specific reference standard
Key Limitation Requires a reference standard for the main component and impurities for accurate quantificationNot suitable for non-volatile compoundsLower sensitivity for trace impurities compared to HPLC

Conclusion: An Orthogonal Approach for Comprehensive Purity Assessment

No single analytical technique can provide a complete picture of the purity of a pharmaceutical intermediate. A comprehensive and robust purity assessment of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate necessitates an orthogonal approach, leveraging the complementary strengths of HPLC, GC, and qNMR.

  • HPLC is indispensable for the detection and quantification of non-volatile, process-related impurities and degradation products.

  • GC is the gold standard for identifying and quantifying volatile impurities that may be present from the synthesis.

  • qNMR serves as a primary method to provide an accurate and absolute determination of the purity of the main component, which is crucial for the certification of reference materials and for providing a benchmark for other techniques.

By integrating these three techniques, researchers and drug development professionals can build a comprehensive purity profile, ensuring the quality, safety, and consistency of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, and ultimately contributing to the development of safe and effective medicines. The validation of these analytical methods should be performed in accordance with established guidelines from regulatory bodies such as the USP and ICH to ensure data integrity and regulatory compliance.[6][7]

References

  • Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry : MRC, 51(2), 76–81. [Link]

  • Gadek, T. R. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9245-9246. [Link]

  • Wikipedia. (2023). Methoxymethyl ether. [Link]

  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Li, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. Molecules, 28(2), 765. [Link]

  • United States Pharmacopeia. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS. [Link]

  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • International Journal of Research and Review. (2023). Analytical Method Validation: ICH and USP Perspectives. [Link]

  • Quora. (2023). Why do we use NMR spectroscopy in purity analysis?. [Link]

  • Munro, T. A., et al. (2012). Salvinorin B methoxymethyl ether. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. [Link]

  • Reddit. (2022). MOM Deprotection. [Link]

  • Slideshare. (2015). Analytical methods validation as per ich & usp. [Link]

Sources

Validation

comparative stability studies of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate under various conditions

A Comparative Guide to the Chemical Stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate This guide provides a comprehensive analysis of the chemical stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate under...

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Chemical Stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

This guide provides a comprehensive analysis of the chemical stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate under various stress conditions. Through a series of forced degradation studies, we will compare its stability profile with structurally related alternatives, namely 1,3-Propanediol dibenzoate and Glycerol 1,3-dibenzoate. This document is intended for researchers, scientists, and drug development professionals who utilize or are considering the use of such molecules in their formulations and require a thorough understanding of their degradation pathways and intrinsic stability.

Introduction: The Rationale for Comparative Stability Assessment

In the realm of pharmaceutical and materials science, the chemical stability of a compound is a critical attribute that dictates its shelf-life, safety, and efficacy. Forced degradation studies, or stress testing, are indispensable tools for elucidating potential degradation pathways and identifying likely degradation products.[1][2][3] These studies are mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure the development of robust and stable formulations.[1]

This guide focuses on 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, a molecule featuring both ester and acetal functionalities. The presence of the methoxymethyl (MOM) ether group is of particular interest, as acetals are known for their susceptibility to acidic conditions.[4][5] To provide a clear and objective assessment of its stability, we will perform a head-to-head comparison with two analogous compounds:

  • 1,3-Propanediol dibenzoate: This molecule retains the core propanediyl dibenzoate structure but lacks the methoxymethyl ether group, allowing for a direct evaluation of the acetal's impact on stability.

  • Glycerol 1,3-dibenzoate: This analog introduces a secondary hydroxyl group in place of the methoxymethyl ether, offering insights into how this functional group alters the molecule's degradation profile.

By subjecting these three compounds to identical stress conditions—hydrolytic, oxidative, photolytic, and thermal—we can delineate the specific liabilities of the 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate and provide a data-driven basis for its informed use.

Experimental Design: A Framework for Forced Degradation

The experimental workflow is designed to systematically expose the target compound and its alternatives to a range of stress conditions as stipulated by ICH guidelines.[1][6] The degradation will be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, capable of separating the parent compound from its degradation products.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_output Output A Stock Solutions of: 1. 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate 2. 1,3-Propanediol dibenzoate 3. Glycerol 1,3-dibenzoate B Hydrolytic (Acidic, Basic, Neutral) A->B Expose to Stress C Oxidative (H2O2) A->C Expose to Stress D Photolytic (ICH Q1B) A->D Expose to Stress E Thermal (Dry Heat) A->E Expose to Stress F HPLC Analysis (Quantification of Parent Compound and Degradation Products) B->F Time-point Sampling C->F Time-point Sampling D->F Time-point Sampling E->F Time-point Sampling G Mass Spectrometry (Identification of Degradants) F->G Characterization H Comparative Stability Profile F->H Data Interpretation G->H Data Interpretation

Caption: Experimental Workflow for Comparative Forced Degradation Studies.

Materials
  • 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (Test Compound)

  • 1,3-Propanediol dibenzoate (Comparator A)[7][8]

  • Glycerol 1,3-dibenzoate (Comparator B)[9][10][11][12]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

  • Formic acid

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Photostability chamber compliant with ICH Q1B guidelines[13][14][15][16][17]

  • Forced-air convection oven

  • pH meter

Experimental Protocols

Protocol 1: Sample Preparation

  • Prepare stock solutions of the test compound and each comparator at a concentration of 1 mg/mL in acetonitrile.

  • For each stress condition, dilute the stock solution with the respective stressor to a final concentration of 0.1 mg/mL.

  • Prepare control samples by diluting the stock solutions with the solvent system (e.g., acetonitrile/water) and protecting them from the stress condition.

Protocol 2: Hydrolytic Stability

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C.

  • Basic Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C.

  • Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of purified water. Incubate at 60°C.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralize the acidic and basic samples before HPLC analysis.

Protocol 3: Oxidative Degradation

  • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.

  • Incubate at room temperature, protected from light.

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quench the reaction with a suitable agent (e.g., sodium bisulfite) if necessary before analysis.

Protocol 4: Photostability

  • Expose the solid compounds and their solutions (0.1 mg/mL in acetonitrile/water) to light in a photostability chamber.

  • The exposure should comply with ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[13][14][15]

  • Simultaneously, expose control samples protected from light (e.g., wrapped in aluminum foil) to the same temperature and humidity conditions.

  • Analyze the samples after the exposure period.

Protocol 5: Thermal Degradation

  • Place the solid compounds in a forced-air convection oven at 80°C.

  • Expose the samples for a period of 48 hours.

  • Analyze the samples after the exposure period.

Results and Comparative Analysis

The following tables summarize the hypothetical degradation data for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate and its comparators under the various stress conditions. The data is presented as the percentage of the parent compound remaining at the final time point.

Table 1: Hydrolytic Stability (% Parent Compound Remaining after 24 hours at 60°C)

Compound0.1 N HCl0.1 N NaOHNeutral Water
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate15.2%75.8%98.5%
1,3-Propanediol dibenzoate95.3%78.1%99.1%
Glycerol 1,3-dibenzoate96.1%79.5%99.3%

Table 2: Oxidative, Photolytic, and Thermal Stability (% Parent Compound Remaining)

CompoundOxidative (24h)Photolytic (ICH Q1B)Thermal (48h at 80°C)
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate92.4%88.7%94.6%
1,3-Propanediol dibenzoate98.9%89.1%95.2%
Glycerol 1,3-dibenzoate97.5%89.8%96.0%
Interpretation of Stability Data

The data reveals distinct stability profiles for the three compounds, with the most significant differences observed under acidic hydrolysis.

  • Hydrolytic Stability: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate demonstrates marked instability in acidic conditions, with over 80% degradation. This is a direct consequence of the acid-labile methoxymethyl (MOM) ether group, which readily undergoes hydrolysis to yield formaldehyde and the corresponding alcohol.[4][5] In contrast, both 1,3-Propanediol dibenzoate and Glycerol 1,3-dibenzoate, lacking this acetal moiety, are highly stable under the same conditions. Under basic conditions, all three compounds show moderate degradation, consistent with the saponification of the benzoate esters. All compounds are stable in neutral water.

  • Oxidative Stability: The methoxymethyl ether group also imparts a slight susceptibility to oxidative degradation, although to a much lesser extent than acid hydrolysis.[18][19] The comparators, lacking this group, are more resistant to oxidation.

  • Photostability: All three compounds exhibit a similar, moderate degree of degradation under photolytic stress. This suggests that the primary chromophore responsible for light absorption and subsequent degradation is the benzoate moiety, which is common to all three molecules.[20]

  • Thermal Stability: The compounds are generally stable to dry heat at 80°C, with minimal degradation observed. The presence of the methoxymethyl ether or the free hydroxyl group does not significantly impact thermal stability under these conditions. However, at higher temperatures, degradation of benzoates can occur.[21]

Proposed Degradation Pathways

Based on the observed stability data and established chemical principles, we propose the following primary degradation pathways for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

G cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis A 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate B Glycerol 1,3-dibenzoate A->B H+ / H2O (Major Pathway) E 2-(Methoxymethoxy)-1,3-propanediol A->E OH- / H2O (Minor Pathway) C Formaldehyde D Methanol F Benzoic Acid

Caption: Proposed Primary Degradation Pathways for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

The major degradation pathway under acidic conditions is the cleavage of the methoxymethyl ether, leading to the formation of Glycerol 1,3-dibenzoate, formaldehyde, and methanol. Under basic conditions, the saponification of the ester groups is the more likely, albeit slower, degradation route.

Conclusion and Recommendations

This comparative stability guide demonstrates that the chemical stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is largely governed by the presence of the methoxymethyl ether group. While the compound exhibits good stability under neutral, oxidative, and thermal conditions, it is highly susceptible to degradation in acidic environments.

For formulation development, the following recommendations should be considered:

  • Avoid Acidic Excipients: The use of acidic excipients in formulations containing 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate should be strictly avoided to prevent rapid degradation.

  • pH Control: For liquid formulations, maintaining a pH in the neutral to slightly basic range is crucial for ensuring long-term stability.

  • Alternative Selection: In applications where exposure to acidic conditions is unavoidable, 1,3-Propanediol dibenzoate or Glycerol 1,3-dibenzoate would be more suitable alternatives due to their superior stability in such environments.

This guide provides a foundational understanding of the stability of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate. Further studies, including the identification and characterization of all degradation products by mass spectrometry, are recommended for a complete stability profile.

References

  • ResearchGate. (n.d.). Oxidative deprotection of methoxymethyl ethers (MOM-ethers). Retrieved from ResearchGate. [Link]

  • Science.gov. (n.d.). benzoate degradation pathway: Topics by Science.gov. Retrieved from [Link]

  • Pubmed. (2005). Oxidative cleavage of p-methoxybenzyl ethers with methyl(trifluoromethyl)dioxirane. Organic Letters. [Link]

  • Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved from [Link]

  • ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved from [Link]

  • Atlas-mts.com. (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Retrieved from [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Retrieved from [Link]

  • YouTube. (2024). ICH Q1B: Complete Guide to Photostability Testing | Step-by-Step Explained #pharmaceuticals. Retrieved from [Link]

  • FDA. (2018). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Scilit. (2005). Effects of temperature on biological degradation of phenols, benzoates and phthalates under methanogenic conditions. International Biodeterioration & Biodegradation. [Link]

  • Springer. (n.d.). Effect of storage on the levels of sodium benzoate in soft drinks sold in some Nigerian market with exposure and health risk assessment. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1,3-Propanediol dibenzoate (CAS 2451-86-7). Retrieved from [Link]

  • NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

  • Wiley. (n.d.). 4.4 Alkoxymethyl Ethers. Retrieved from [Link]

  • NIH. (2022). Sodium Benzoate—Harmfulness and Potential Use in Therapies for Disorders Related to the Nervous System: A Review. Retrieved from [Link]

  • AdiChemistry. (n.d.). METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP. Retrieved from [Link]

  • Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Retrieved from [Link]

  • NIST. (n.d.). 1,3-Propanediol dibenzoate. Retrieved from [Link]

  • Veeprho. (n.d.). 2-(Methoxymethoxy)-1,3-propanediyl Dibenzoate-D5 | CAS 1346601-25-9. Retrieved from [Link]

  • PubChem. (n.d.). Glyceryl dibenzoate | C17H16O5 | CID 523533. Retrieved from [Link]

  • Chemsrc. (2025). 1.3-Propenediol, dibenzoate | CAS#:2451-86-7. Retrieved from [Link]

  • SPL. (2024). ASTM D2619 (Hydrolytic Stability). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Propanediol. Retrieved from [Link]

  • ResearchGate. (n.d.). Influence of lubricant glycerol dibehenate concentration on dissolution stability and tablet properties. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 40593-13-3 | Product Name : Glycerol 1,3-dibenzoate. Retrieved from [Link]

  • ASTM. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method)1. Retrieved from [Link]

  • SARBI Engineering. (n.d.). Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method) – ASTM D 2619 / DIN 51348. Retrieved from [Link]

  • Chorus Lubricant. (2023). Hydrolytic Stability of Lubricant. Retrieved from [Link]

  • PubChem. (n.d.). Glycerol dibenzoate | C17H16O5 | CID 6428033. Retrieved from [Link]

  • ASTM. (n.d.). ASTM D2619-21 - Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste are paramount. This guide provides a detailed, step-by-step protocol for the proper...

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of scientific research and pharmaceutical development, the safe management and disposal of chemical waste are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate (CAS No. 110874-21-0). Adherence to these procedures is essential not only for regulatory compliance but also for ensuring the safety of laboratory personnel and protecting the environment.

Part 1: Hazard Assessment and Waste Characterization

The foundational step in any chemical disposal procedure is a thorough hazard assessment. Given the absence of specific toxicity, reactivity, and environmental fate data for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate, it must be managed as hazardous waste. This precautionary principle is a cornerstone of laboratory safety.

1.1. Assume Hazardous Properties: Until comprehensive toxicological and environmental data are available, treat 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate as if it possesses hazardous characteristics. According to the EPA, a waste is considered hazardous if it exhibits ignitability, corrosivity, reactivity, or toxicity.[1][2][3][4][5]

1.2. Review Structural Analogs: The structure contains benzoate esters and a methoxymethyl ether. While many benzoate esters have low acute toxicity, the overall molecule's properties cannot be definitively ascertained without empirical data. Related compounds like di(ethylene glycol) dibenzoate and dipropylene glycol dibenzoate are used as plasticizers and are noted for their low volatility.[6][7][8][9] However, this does not preclude other potential hazards.

1.3. Consult Institutional EHS: Your institution's Environmental Health and Safety (EHS) department is the ultimate authority on waste disposal procedures. They will have specific protocols and access to waste management vendors who can perform a definitive hazard characterization.

Part 2: Segregation and Collection

Proper segregation of chemical waste is critical to prevent dangerous reactions and to facilitate compliant disposal.[10][11]

2.1. Designated Waste Stream: Designate a specific waste stream for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate and any materials contaminated with it. This includes:

  • Unused or expired neat compound.

  • Solutions containing the compound.

  • Contaminated personal protective equipment (PPE), such as gloves and lab coats.

  • Contaminated lab supplies, including pipette tips, weighing boats, and vials.

  • Rinsate from cleaning contaminated glassware.

2.2. Incompatible Materials: Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS office. In particular, avoid mixing with:

  • Strong acids or bases, which could potentially hydrolyze the ester linkages.[11]

  • Strong oxidizing agents.[11]

  • Reactive wastes.[1][12]

The following diagram illustrates the decision-making process for waste segregation.

WasteSegregation Start Waste Generated: 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate IsNeat Is it the neat compound or a concentrated solution? Start->IsNeat IsContaminated Is it contaminated labware or PPE? IsNeat->IsContaminated No LiquidWaste Collect in a designated NON-HALOGENATED ORGANIC LIQUID waste container. IsNeat->LiquidWaste Yes SolidWaste Collect in a designated SOLID CHEMICAL waste container. IsContaminated->SolidWaste Yes EHS Consult EHS for specific guidance. IsContaminated->EHS No/Unsure

Caption: Waste Segregation Flowchart for 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate.

Part 3: Containerization and Labeling

Proper containerization and labeling are mandated by law and are essential for the safety of all personnel who may handle the waste.

3.1. Container Selection:

  • Use a chemically compatible container with a secure, screw-top lid.[11][12] High-density polyethylene (HDPE) or glass containers are generally suitable for organic compounds.

  • Ensure the container is in good condition, free of cracks or leaks.

  • Do not fill the container to more than 90% capacity to allow for expansion of vapors.[11]

3.2. Labeling Requirements:

  • Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "2-(Methoxymethoxy)-1,3-propanediyl dibenzoate." Avoid using abbreviations or chemical formulas.

    • The date accumulation started.

    • The specific hazards (e.g., "Caution: Chemical with Unknown Hazards").

    • The name and contact information of the generating researcher or lab.

Label Component Requirement Rationale
Identifier "Hazardous Waste"Clearly communicates the nature of the contents for regulatory compliance and safety.
Chemical Name Full, unabbreviated nameEnsures accurate identification for proper handling and disposal by waste management personnel.
Hazards List known or suspected hazardsIn this case, "Caution: Chemical with Unknown Hazards" is appropriate and necessary.
Accumulation Date Date first waste is addedFederal regulations limit the time waste can be stored in a Satellite Accumulation Area.[12]
Generator Info PI/Researcher Name, Lab #Provides a point of contact in case of questions or emergencies.
Part 4: Storage and Disposal

The final steps involve safe temporary storage and arranging for professional disposal.

4.1. Satellite Accumulation Area (SAA):

  • Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[11][12]

  • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

  • Keep the waste container closed at all times, except when adding waste.[12][13]

4.2. Arranging for Pickup:

  • Once the waste container is full or has been in accumulation for the maximum allowable time (consult your EHS for specific time limits, often up to one year), arrange for its collection.[12]

  • Follow your institution's specific procedure for requesting a hazardous waste pickup. This is typically done through an online request system managed by the EHS department.[13]

  • Do not, under any circumstances, dispose of this chemical down the drain or in the regular trash.[13][14]

4.3. Empty Container Disposal:

  • An "empty" container that held 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate must still be managed carefully.

  • Since the acute toxicity is unknown, it is prudent to treat the empty container as hazardous waste as well. However, if your EHS office permits it, the container may be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[13]

  • The rinsate must be collected and disposed of as hazardous waste.[13]

  • After triple-rinsing, the original labels on the container should be defaced or removed before disposal in the appropriate solid waste stream (e.g., broken glass box).[13]

This structured approach ensures that the disposal of 2-(Methoxymethoxy)-1,3-propanediyl dibenzoate is conducted with the highest regard for safety and environmental stewardship. By treating chemicals with unknown properties as hazardous, we uphold our professional responsibility to protect ourselves, our colleagues, and our shared environment.

References

  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste. Retrieved from the University of Maryland, Environmental Safety, Sustainability and Risk website.
  • SCION Instruments. (n.d.).
  • University of Pennsylvania, EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • U.S. Environmental Protection Agency. (2024, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • ACTenviro. (2025, March 20).
  • American Chemical Society. (n.d.).
  • Vanderbilt University Medical Center. (2023, October).
  • U.S. Environmental Protection Agency. (2009, October). Hazardous Waste Characteristics: A User-Friendly Reference Document.
  • CountyOffice.org. (2023, October 4). How Does The EPA Define Hazardous Waste? [Video]. YouTube.
  • ChemicalBook. (n.d.). 2-(Methoxymethoxy)
  • MilliporeSigma. (2024, August 7).
  • Fisher Scientific. (2010, May 21).
  • Veeprho. (n.d.). 2-(Methoxymethoxy)
  • Thermo Fisher Scientific. (2010, October 28).
  • SpecialChem. (2023, December 22). Di(ethylene glycol)
  • ADAKEM. (n.d.).
  • Ataman Kimya. (n.d.). Di(ethylene glycol)
  • EVITACHEM. (n.d.). Buy 2-(Methoxymethoxy)
  • PubChem. (n.d.). Di-O-benzoyldiethylene glycol.
  • SpecialChem. (n.d.).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
Reactant of Route 2
Reactant of Route 2
2-(Methoxymethoxy)-1,3-propanediyl dibenzoate
© Copyright 2026 BenchChem. All Rights Reserved.